Piceatannol
Descripción
Propiedades
IUPAC Name |
4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRPUGZCRXZLFL-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040587 | |
| Record name | 3,5,3',4'-Tetrahydroxystilbene | |
| Source | EPA DSSTox | |
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Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,3',4'5-Tetrahydroxystilbene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
10083-24-6, 4339-71-3 | |
| Record name | Piceatannol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10083-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,3',4,5'-Tetrahydroxystilbene | |
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| Record name | 3,3',4,5'-Tetrahydroxystilbene | |
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| Record name | Piceatannol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08399 | |
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| Record name | piceatannol | |
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| Record name | 3,5,3',4'-Tetrahydroxystilbene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenediol, 4-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl] | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PICEATANNOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KS3LS0D4F | |
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| Record name | 3,3',4'5-Tetrahydroxystilbene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Review of the Biological Activities of Piceatannol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol, a naturally occurring stilbenoid, is a structural analog and a metabolite of resveratrol.[1][2] Found in various plant sources such as grapes, passion fruit, and white tea, this compound has garnered significant attention within the scientific community for its diverse and potent biological activities.[2][3] This in-depth technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.
Pharmacokinetics and Metabolism
The bioavailability and metabolic fate of this compound are critical considerations for its therapeutic application. Following oral administration in rats, this compound is metabolized into glucuronide and sulfate conjugates, as well as O-methylated derivatives like isorhapontigenin.[4][5] Notably, this compound has demonstrated greater metabolic stability compared to resveratrol.[4] After intravenous administration in rats (10 mg/kg), this compound exhibited a plasma elimination half-life of 4.23 hours and a urinary elimination half-life of 19.88 hours.[6][7] However, oral bioavailability remains a challenge, a common characteristic for many polyphenolic compounds.[8]
Key Biological Activities
This compound exerts a wide spectrum of biological effects, including antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and metabolic regulatory activities.
Antioxidant Activity
This compound's potent antioxidant properties are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.[9][10] The additional hydroxyl group in this compound's structure, compared to resveratrol, enhances its radical-scavenging ability.[10][11] Studies have shown that this compound can effectively reduce reactive oxygen species (ROS) levels and protect cells from oxidative damage.[12][13]
Table 1: Quantitative Data on Antioxidant Activity of this compound
| Assay/Model | Effective Concentration | Observed Effect | Reference |
| PC12 cells (Aβ-induced ROS) | Not specified | Attenuated intracellular ROS accumulation | [12] |
| Human adipose tissue | Not specified | Lowered hydrogen peroxide levels | [6] |
| In vitro radical scavenging | Not specified | Up to 1250-fold higher activity than resveratrol | [6] |
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity by modulating key inflammatory signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB) and the mitogen-activated protein kinase (MAPK) pathway.[14][15] By suppressing these pathways, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[14][16]
Table 2: Quantitative Data on Anti-inflammatory Activity of this compound
| Cell/Animal Model | Treatment/Dose | Key Findings | Reference |
| Rheumatoid arthritis-fibroblast-like synoviocytes (RA-FLSs) | Not specified | Suppressed TNF-α-induced inflammatory response | [14] |
| RAW264.7 macrophages | 10 and 30 µmol/L | Inhibited TNF-α expression | [17] |
| Collagen-induced arthritis (CIA) rat model | Not specified | Decreased arthritis score and reduced MMP-13 expression | [14] |
Anticancer Properties
Numerous preclinical studies have highlighted the anticancer potential of this compound against various cancer types, including those of the breast, prostate, colon, and brain.[18][19] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and angiogenesis.[3][19] this compound has been shown to modulate the expression of key proteins involved in apoptosis, such as upregulating pro-apoptotic proteins (Bax, Bak) and downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL).[3]
Table 3: Quantitative Data on Anticancer Activity of this compound
| Cancer Cell Line | IC50 Value/Effective Concentration | Observed Effect | Reference |
| Various tumor cells (leukemia, lymphoma, breast, prostate, colon, melanoma) | Not specified | Suppression of proliferation | [3] |
| Human aortic smooth muscle cells | 10-20 μM | Suppressed PI3K signaling | [19] |
| Breast cancer cells | Not specified | Regulated PI3K-dependent proliferation and migration | [19] |
Cardioprotective Effects
This compound exhibits several cardioprotective properties, including the prevention of hypercholesterolemia, arrhythmia, and atherosclerosis.[20][21] It can inhibit the oxidation of low-density lipoprotein (LDL) cholesterol, a key event in the development of atherosclerosis.[22] Furthermore, this compound has been shown to protect against myocardial ischemia/reperfusion injury by inhibiting ferroptosis via Nrf-2 signaling.[23]
Table 4: Quantitative Data on Cardioprotective Activity of this compound
| Animal Model/Cell Line | Treatment/Dose | Key Findings | Reference |
| Mice | 15–45 mg/kg | Decreased plasma lipopolysaccharides and LDL cholesterol levels | [24] |
| Not specified | Not specified | Upregulation of PI3K-Akt-eNOS signaling | [20] |
Neuroprotective Activities
This compound has demonstrated neuroprotective effects in various models of neuronal damage. It can protect against β-amyloid-induced neuronal cell death, a hallmark of Alzheimer's disease, by attenuating ROS accumulation and inhibiting apoptosis.[12][25] Additionally, this compound has been shown to exert neuroprotective effects in cerebral ischemia/reperfusion injury by activating the Sirt1/FoxO1 signaling pathway.[26] In a rat model of global ischemic injury, this compound improved cerebral blood flow and attenuated the JNK3 and mitochondrial apoptotic pathways.[27]
Table 5: Quantitative Data on Neuroprotective Activity of this compound
| Neuronal Cell/Animal Model | Treatment/Dose | Key Findings | Reference |
| PC12 cells (Aβ-induced) | Not specified | Stronger protective effects than resveratrol | [12] |
| Mouse model of CIRI | Low and high doses | Decreased ROS production and apoptosis-related proteins | [26] |
| Rat model of global ischemic injury | 1, 5, 10 mg/kg | Improved motor and memory function | [27] |
Metabolic Regulation
This compound plays a role in regulating metabolic processes, including adipogenesis and glucose metabolism.[6][28] It has been shown to inhibit the differentiation of preadipocytes into mature adipocytes, potentially through the modulation of insulin signaling.[29] A human clinical trial in overweight men showed that supplementation with 20 mg/day of this compound for eight weeks reduced serum insulin levels, HOMA-IR, blood pressure, and heart rate.[30]
Table 6: Quantitative Data on Metabolic Regulatory Activity of this compound
| Study Population/Model | Treatment/Dose | Key Findings | Reference |
| Overweight men | 20 mg/day for 8 weeks | Reduced serum insulin, HOMA-IR, BP, and HR | [30] |
| Preadipocytes | Not specified | Inhibition of adipogenesis | [29] |
Antiviral Activity
Recent studies have explored the antiviral potential of this compound. It has been shown to inhibit the replication of the influenza A virus by targeting the viral hemagglutinin and blocking membrane fusion.[31] this compound has also demonstrated antiviral activity against Pseudorabies virus (PRV) both in vitro and in vivo, with a 50% inhibitory concentration (IC50) of 0.0307 mg/mL in PK-15 cells.[32][33][34]
Table 7: Quantitative Data on Antiviral Activity of this compound
| Virus | Cell Line/Animal Model | IC50/Effective Concentration | Key Findings | Reference |
| Pseudorabies virus (PRV) | PK-15 cells | 0.0307 mg/mL | Inhibited PRV multiplication | [32][33] |
| Influenza A virus (H1N1, H3N2) | In vitro | Not specified | Inhibited viral multiplication | [31] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the cited research on this compound.
Cell Viability Assay (MTT Assay)
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Cell Seeding: Plate cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with this compound and/or an ROS-inducing agent.
-
Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways Modulated by this compound
This compound's diverse biological activities are a consequence of its ability to modulate multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound suppresses the MAPK signaling cascades.
Caption: this compound activates the Sirt1/FoxO1 neuroprotective pathway.
Conclusion and Future Directions
This compound is a promising natural compound with a broad spectrum of biological activities that are relevant to the prevention and treatment of numerous chronic diseases. Its antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and metabolic regulatory effects are well-documented in preclinical studies. The ability of this compound to modulate multiple key signaling pathways, such as NF-κB, MAPK, and Sirt1/FoxO1, underscores its therapeutic potential.
Despite the promising preclinical data, further research is warranted. Future investigations should focus on improving the oral bioavailability of this compound through novel drug delivery systems or structural modifications. Well-designed, long-term clinical trials are essential to translate the findings from in vitro and in vivo studies to human health benefits and to establish safe and effective dosages. A deeper understanding of its molecular targets and the intricate crosstalk between the signaling pathways it modulates will pave the way for the development of this compound-based therapeutics for a range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jbpr.in [jbpr.in]
- 3. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption and metabolism of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Therapeutic Potential of this compound, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The antioxidative activity of this compound and its different derivatives: Antioxidative mechanism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Protective effects of this compound against beta-amyloid-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis‑fibroblast‑like synoviocytes by inhibiting the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound exhibits anti‐inflammatory effects on macrophages interacting with adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound: A natural stilbene for the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dpbck.ac.in [dpbck.ac.in]
- 20. researchgate.net [researchgate.net]
- 21. A review of the pharmacological effects of this compound on cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. phytonutrients.pk [phytonutrients.pk]
- 23. This compound protects against myocardial ischemia/reperfusion injury by inhibiting ferroptosis via Nrf-2 signaling-mediated iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cardioprotective Activity of Selected Polyphenols Based on Epithelial and Aortic Cell Lines. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound improved cerebral blood flow and attenuated JNK3 and mitochondrial apoptotic pathway in a global ischemic model to produce neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Therapeutic Potential of this compound, a Natural Stilbene, in Metabolic Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Page loading... [guidechem.com]
- 30. The Effect of this compound from Passion Fruit (Passiflora edulis) Seeds on Metabolic Health in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inhibition of influenza a virus infection by natural stilbene this compound targeting virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. This compound as an Antiviral Inhibitor of PRV Infection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. preprints.org [preprints.org]
Piceatannol's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piceatannol, a naturally occurring stilbenoid and an analog of resveratrol, has demonstrated significant potential as a chemotherapeutic and chemopreventive agent.[1][2] Found in various plants, including grapes, passion fruit, and white tea, this polyphenol exerts potent anticancer effects across a wide range of malignancies, including pancreatic, prostate, breast, colon, and lung cancers, as well as leukemia and osteosarcoma.[1][3][4][5] Its mechanism of action is pleiotropic, targeting multiple critical cellular processes and signaling pathways that are often dysregulated in cancer. This guide provides an in-depth review of this compound's core mechanisms, focusing on the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. It details the compound's interaction with key signaling cascades such as PI3K/Akt/mTOR, JAK/STAT, and NF-κB, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate these effects.
Core Anticancer Mechanisms
This compound's efficacy stems from its ability to modulate multiple cellular functions simultaneously, leading to the suppression of tumor growth and progression.
Induction of Apoptosis
A primary mechanism of this compound is the induction of programmed cell death, or apoptosis, in cancer cells.[3][4] This is achieved through both intrinsic (mitochondrial) and extrinsic pathways. This compound treatment has been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1] This is characterized by a decrease in the mitochondrial membrane potential (MMP) and the release of cytochrome c into the cytoplasm.[6]
This cascade of events activates a series of caspases, the executive enzymes of apoptosis. Studies have consistently shown that this compound treatment leads to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7).[1][6] The activation of caspase-3 results in the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4] Furthermore, this compound modulates the expression of the Bcl-2 family of proteins, upregulating pro-apoptotic members like Bax, Bak, Bid, Bik, and Bok, while downregulating anti-apoptotic members like Bcl-2 and Bcl-xL.[6][7]
References
- 1. This compound induces apoptotic cell death through activation of caspase-dependent pathway and upregulation of ROS-mediated mitochondrial dysfunction in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A natural stilbene for the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells [mdpi.com]
- 5. This compound Suppresses the Proliferation and Induced Apoptosis of Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Enhances the Antitumor Efficacy of Gemcitabine in Human A549 Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Piceatannol: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol (trans-3,4,3′,5′-tetrahydroxystilbene), a natural analog of resveratrol, is a polyphenolic stilbene compound found in various fruits, such as grapes, passion fruit, and berries.[1][2][3] Emerging scientific evidence has highlighted its potent antioxidant and anti-inflammatory activities, suggesting its potential as a therapeutic agent in a range of diseases underpinned by oxidative stress and inflammation.[1][2][4][5] This technical guide provides a comprehensive overview of the antioxidant and anti-inflammatory properties of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.
Antioxidant Properties of this compound
This compound's antioxidant capacity is attributed to its chemical structure, particularly the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[5] It has demonstrated significant radical scavenging activity, in some cases reported to be higher than its well-studied counterpart, resveratrol.[2][6]
Quantitative Antioxidant Activity
The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values from different studies, providing a comparative measure of its antioxidant potential.
| Assay Type | Model System | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | Chemical Assay | 1.05 | [7] |
| DPPH Radical Scavenging | Chemical Assay | Comparable to Resveratrol | [8] |
| Cellular Antioxidant Activity (CAA) | Human Periodontal Ligament Fibroblasts | Protective at 1-10 µM | [9] |
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: this compound can directly scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS).[10]
-
Activation of the Nrf2-ARE Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes.[11][12][13][14] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of protective genes such as heme oxygenase-1 (HO-1).[11][13][14]
Anti-inflammatory Properties of this compound
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound has been shown to possess significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[15][16]
Quantitative Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
In Vitro Studies
| Cell Line | Inflammatory Stimulus | This compound Concentration | Effect | Reference |
| RAW264.7 Macrophages | LPS | 30 µM | 70.4% suppression of iNOS mRNA | [17][18] |
| RAW264.7 Macrophages | LPS | 30 µM | 42.6% suppression of TNF-α mRNA | [17][18] |
| RAW264.7 Macrophages | LPS | 30 µM | 27.3% suppression of IL-6 mRNA | [17][18] |
| RAW264.7 Macrophages | LPS | 30 µM | 80.3% suppression of NO production | [17][18] |
| RAW264.7 Macrophages | LPS | 30 µM | 33.7% suppression of TNF-α production | [17][18] |
| RAW264.7 Macrophages | LPS | 30 µM | 66.5% suppression of IL-6 production | [17][18] |
| BV2 Microglia | LPS | Dose-dependent | Inhibition of NO, PGE2, and pro-inflammatory cytokine release | [19] |
| RA-Fibroblast-like Synoviocytes | TNF-α | 10 µM | Significant reduction in PGE2, IL-6, and IL-1β production | [20] |
In Vivo Studies
| Animal Model | Disease Model | This compound Dosage | Route of Administration | Key Findings | Reference |
| Male ICR Mice | Dextran Sulfate Sodium (DSS)-induced Colitis | 10 mg/kg body weight | Oral | Attenuated inflammatory injury and iNOS expression | [21] |
| Wistar Rats | Collagen-induced Arthritis (CIA) | Not specified | Not specified | Decreased arthritis score and MMP-13 expression | [20] |
| Rats | Cisplatin-induced Nephrotoxicity | 10 mg/kg | Not specified | Counteracted the rise in nephrotoxicity markers | [12] |
Mechanisms of Anti-inflammatory Action
This compound's anti-inflammatory effects are mediated through the modulation of several key signaling pathways:
-
Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to suppress NF-κB activation induced by various inflammatory stimuli.[15][19][21] It achieves this by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus.[15][20][22]
-
Modulation of MAPK Signaling Pathways: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, play a crucial role in inflammatory responses. This compound has been demonstrated to inhibit the phosphorylation of these MAPKs, thereby suppressing downstream inflammatory signaling.[20][16][23]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature for assessing the antioxidant and anti-inflammatory properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance at a specific wavelength (typically 517 nm) is proportional to the radical scavenging activity of the compound.[24][25]
-
General Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[24]
-
Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in the same solvent.[24]
-
Mix the this compound or control solution with the DPPH solution.[24]
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).[24][25]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.[24][26]
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[24]
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of a compound within a cellular environment.
-
Principle: The assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by intracellular ROS. Antioxidants can reduce the fluorescence intensity by scavenging these ROS.[27][28]
-
General Protocol:
-
Culture a suitable cell line (e.g., HepG2 or Caco-2) in a multi-well plate.[27][29]
-
Load the cells with the DCFH-DA probe.
-
Treat the cells with various concentrations of this compound.
-
Induce oxidative stress by adding a radical generator (e.g., AAPH).
-
Measure the fluorescence intensity over time using a microplate reader.
-
Calculate the CAA value, which represents the percentage of inhibition of fluorescence by the antioxidant.
-
LPS-Induced Inflammation in Macrophages
This in vitro model is widely used to study the anti-inflammatory effects of compounds.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.[3]
-
General Protocol:
-
Culture a macrophage cell line (e.g., RAW264.7 or bone marrow-derived macrophages) in appropriate culture conditions.[30]
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells with LPS.
-
After incubation, collect the cell culture supernatant and/or cell lysates.
-
Measure the levels of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in the supernatant using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).
-
Analyze the expression of inflammatory genes and proteins in the cell lysates using techniques such as RT-qPCR and Western blotting.
-
Conclusion
This compound has demonstrated significant antioxidant and anti-inflammatory properties in a variety of preclinical models. Its ability to modulate key signaling pathways, including Nrf2, NF-κB, and MAPKs, underscores its potential as a multi-target therapeutic agent for diseases driven by oxidative stress and inflammation. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this promising natural compound. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into human health benefits.[2]
References
- 1. This compound: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]
- 2. Exploring the therapeutic potential of naturally occurring this compound in non-communicable diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Therapeutic Potential of this compound, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Lipophilic this compound Derivatives Exhibiting Antioxidant Activity Prepared by Aromatic Hydroxylation with 2-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Increases Antioxidant Defense and Reduces Cell Death in Human Periodontal Ligament Fibroblast under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Theoretical Study on the Antioxidant Activity of this compound and Isorhapontigenin Scavenging Nitric Oxide and Nitrogen Dioxide Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. This compound alleviates oxidative stress and ferroptosis in alcohol-induced liver injury by activation of Nrf2/GPX4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis‑fibroblast‑like synoviocytes by inhibiting the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound exhibits anti‐inflammatory effects on macrophages interacting with adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound exhibits anti-inflammatory effects on macrophages interacting with adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound attenuates lipopolysaccharide-induced NF-kappaB activation and NF-kappaB-related proinflammatory mediators in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resveratrol and this compound inhibit iNOS expression and NF-kappaB activation in dextran sulfate sodium-induced mouse colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. acmeresearchlabs.in [acmeresearchlabs.in]
- 25. mdpi.com [mdpi.com]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 27. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
Piceatannol as a Metabolite of Resveratrol in Humans: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Resveratrol, a well-studied stilbenoid found in red wine and grapes, has garnered significant attention for its potential health benefits. However, its low bioavailability has been a considerable hurdle in clinical applications. Piceatannol, a primary phase I metabolite of resveratrol, is emerging as a molecule of high interest. This technical guide provides an in-depth analysis of this compound's formation from resveratrol in humans, its pharmacokinetic profile, key biological activities, and the molecular signaling pathways it modulates. Detailed experimental methodologies and quantitative data are presented to serve as a comprehensive resource for the scientific community.
Biosynthesis of this compound from Resveratrol
This compound (trans-3,4,3′,5′-tetrahydroxystilbene) is a structural analog of resveratrol, differing by an additional hydroxyl group on one of its aromatic rings.[1] In humans, the primary pathway for this compound formation is the hydroxylation of resveratrol. This biotransformation is predominantly catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP1B1 and to some extent, CYP1A2.[2][3][4]
The enzyme CYP1B1 is notably overexpressed in a wide array of human tumors.[1][2] This suggests a localized conversion of the dietary cancer preventative agent, resveratrol, into the potent anticancer agent, this compound, directly within tumor tissues.[1][2] This metabolic conversion provides a novel mechanistic explanation for the cancer-preventative properties attributed to resveratrol.
Pharmacokinetics and Metabolism
While human pharmacokinetic data for this compound is limited, studies in animal models and in vitro systems provide significant insights. This compound appears to have greater metabolic stability compared to resveratrol.[5][6]
Absorption and Bioavailability
Following oral administration in rats, this compound is absorbed and detected in plasma.[5] A comparative study showed that while the total area under the curve (AUC) for all this compound-related compounds was less than that for resveratrol, the AUC for the parent (unmetabolized) this compound was 2.1 times greater than that of parent resveratrol, indicating higher stability.[5][7] This suggests that although resveratrol may be absorbed more readily, it is also metabolized more rapidly.
Distribution and Metabolism
Once absorbed, this compound undergoes extensive phase II metabolism, primarily through glucuronidation, sulfation, and methylation.[8][9] Unlike resveratrol, which mainly forms conjugates, this compound's metabolism is more complex, also yielding O-methylated metabolites like isorhapontigenin, which is itself biologically active.[5][10] This O-methylation is mediated by catechol-O-methyltransferase (COMT).[10]
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative data from preclinical studies. It is important to note the absence of direct human pharmacokinetic trials for this compound.
Table 1: Comparative Pharmacokinetics of this compound vs. Resveratrol in Rats
| Parameter | This compound | Resveratrol | Reference |
|---|---|---|---|
| Administration Route | Intragastric | Intragastric | [5] |
| Dose | 90-360 µmol/kg | 90-360 µmol/kg | [5] |
| AUC (Parent Compound) | 8.6 µmol·h/L | 4.1 µmol·h/L | [5][7] |
| Key Metabolites | Conjugates, O-methyl this compound & its conjugates | Conjugates only |[5] |
Table 2: this compound Tissue Distribution in Mice (5 min post-resveratrol administration)
| Tissue | This compound Concentration | Reference |
|---|---|---|
| Plasma | 5.26 µmol | [3] |
| Skin | 2.4 nmol/g | [3] |
| Liver | 11.5 nmol/g |[3] |
Biological Activities and Signaling Pathways
This compound exhibits a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and anti-adipogenic effects.[8][11][12] Many of these effects are more potent than those observed for resveratrol.[13][14]
Anti-inflammatory and Immunomodulatory Effects
This compound effectively suppresses inflammatory responses by inhibiting key signaling pathways.
-
NF-κB Pathway: this compound has been shown to suppress the activation of NF-κB, a central regulator of inflammatory gene expression.[8][15] It achieves this by downregulating the phosphorylation of p65 and its inhibitor, IκBα.[15]
-
MAPK Pathway: It also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, significantly downregulating the phosphorylation of JNK, ERK, and p38, which are crucial for the production of pro-inflammatory cytokines.[15]
-
Syk Kinase Inhibition: this compound is a known inhibitor of Spleen Tyrosine Kinase (Syk), which plays a critical role in coordinating immune responses.[8][11]
Anticancer and Pro-apoptotic Effects
This compound suppresses the proliferation of a wide variety of tumor cells and induces apoptosis.[8]
-
Apoptosis Induction: It promotes apoptosis through the upregulation of pro-apoptotic proteins (Bax, Bid), activation of caspases (-3, -8, -9), loss of mitochondrial membrane potential, and release of cytochrome c.[8]
-
Anti-Angiogenesis: this compound exerts anti-angiogenic effects by directly binding to Vascular Endothelial Growth Factor (VEGF), preventing it from activating its receptor (VEGFR2).[16] This blocks downstream signaling through Akt and Erk, thereby inhibiting endothelial cell proliferation, migration, and tube formation.[16][17]
Metabolic Regulation
This compound has shown potential in regulating metabolic diseases.[3]
-
Anti-Adipogenesis: It inhibits adipogenesis (fat cell formation) by targeting the early phase of differentiation, suppressing mitotic clonal expansion and blocking insulin receptor (IR)-dependent signaling through the PI3K/Akt pathway.[18]
-
SIRT1 Upregulation: this compound induces the expression of Sirtuin 1 (SIRT1), a key regulator of metabolism and longevity, to a greater extent than resveratrol.[19] This can promote mitochondrial biogenesis and fat metabolism.[19]
Table 3: In Vitro Biological Activity of this compound
| Biological Effect | Cell Line / Model | Key Finding | Concentration / IC50 | Reference |
|---|---|---|---|---|
| Anti-Angiogenesis | HUVECs | Inhibited VEGF-induced cell proliferation | EC50: 5.11 µM | [20] |
| Anti-Angiogenesis | HUVECs | Decreased VEGF-triggered migration & invasion | 30 µM | [20] |
| Anti-Adipogenesis | Human vASCs | Inhibited lipid accumulation | 5 - 20 µM | [21] |
| Anti-inflammatory | RA-FLS | Suppressed TNF-α induced cytokine production | 10 µM | [15] |
| Antiviral | PK-15 Cells (PRV) | Inhibited viral proliferation | IC50: 0.0307 mg/mL | [22] |
| Apoptosis Induction | HL-60 | Induced apoptosis | IC90: 14 µM |[23] |
Experimental Protocols
This section outlines common methodologies for the analysis and functional assessment of this compound.
Identification and Quantification by HPLC
Objective: To separate and quantify this compound in biological matrices (e.g., plasma, cell extracts) or natural products.
Methodology:
-
Sample Preparation: Perform liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction (SPE) to isolate stilbenes from the matrix.
-
Chromatographic System: Utilize a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[24][25]
-
Mobile Phase: A gradient elution using an acidified aqueous solvent (e.g., water with 0.1-0.04% formic or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[24][25]
-
Detection:
-
Fluorescence Detection: Highly sensitive for stilbenes. Excitation at ~320 nm and emission at ~420 nm.[24]
-
Photodiode Array (PDA) or UV Detection: Detection at ~320 nm.[25]
-
Mass Spectrometry (LC-MS/MS): Provides definitive identification and quantification, especially for metabolites. Negative ion mode is effective, with the parent ion of this compound observed at m/z 243 [M-H]⁻.[26]
-
-
Quantification: Generate a standard curve using an authentic this compound standard. An internal standard (e.g., 4-methylumbelliferone) is recommended for accuracy.[24]
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cells (e.g., cancer cells, endothelial cells).
Methodology:
-
Cell Seeding: Plate cells (e.g., HUVECs, HT-29) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[20]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include appropriate controls (vehicle control, positive control if applicable). For specific pathway studies, cells may be co-treated with a stimulant (e.g., 10 ng/mL VEGF).[20]
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Protein Expression
Objective: To determine the effect of this compound on the expression or phosphorylation levels of specific proteins in a signaling pathway (e.g., p-Akt, p-p65).
Methodology:
-
Cell Treatment & Lysis: Treat cells with this compound as required. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize to a loading control protein (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound, the primary human metabolite of resveratrol, demonstrates a wide range of potent biological activities, often superior to its parent compound. Its formation within tumor tissues via CYP1B1 highlights a compelling mechanism for the anticancer effects of dietary stilbenoids. While its pharmacokinetic profile suggests greater metabolic stability than resveratrol, its overall bioavailability remains a topic requiring further investigation, particularly in humans.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Human Clinical Trials: Conducting phase I clinical trials to definitively characterize the pharmacokinetics, safety, and metabolism of this compound in humans.[27]
-
Bioavailability Enhancement: Developing novel formulation strategies (e.g., nanoformulations, co-administration with metabolic inhibitors) to improve the oral bioavailability of this compound.
-
Targeted Delivery: Exploring targeted delivery systems to increase this compound concentration at specific sites of action, such as tumors or inflamed tissues.
-
Metabolite Activity: Further characterizing the biological activities of this compound's unique metabolites, such as isorhapontigenin, which may contribute to its overall therapeutic effect.
References
- 1. The cancer preventative agent resveratrol is converted to the anticancer agent this compound by the cytochrome P450 enzyme CYP1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cancer preventative agent resveratrol is converted to the anticancer agent this compound by the cytochrome P450 enzyme CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of this compound, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Absorption and metabolism of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is Superior to Resveratrol at Suppressing Adipogenesis in Human Visceral Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotransformation of this compound, a Dietary Resveratrol Derivative: Promises to Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jbpr.in [jbpr.in]
- 12. researchgate.net [researchgate.net]
- 13. This compound: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]
- 14. Exploring the therapeutic potential of naturally occurring this compound in non-communicable diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, Natural Polyphenolic Stilbene, Inhibits Adipogenesis via Modulation of Mitotic Clonal Expansion and Insulin Receptor-dependent Insulin Signaling in Early Phase of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. This compound as an Antiviral Inhibitor of PRV Infection In Vitro and In Vivo [mdpi.com]
- 23. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Identification and Quantification of Stilbenes (this compound and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Effect of this compound from Passion Fruit (Passiflora edulis) Seeds on Metabolic Health in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Piceatannol's Modulation of the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms through which Piceatannol, a naturally occurring stilbenoid, modulates the nuclear factor-kappa B (NF-κB) signaling pathway. This compound, a structural analog of resveratrol, has demonstrated significant anti-inflammatory, immunomodulatory, and anti-proliferative properties.[1] A key aspect of these activities lies in its ability to interfere with the NF-κB signaling cascade, a critical regulator of genes involved in inflammation, immunity, and cell survival. This document summarizes the quantitative effects of this compound, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts.
Core Mechanism of Action
This compound exerts its inhibitory effects on the NF-κB pathway primarily by targeting the upstream IκB kinase (IKK) complex.[2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory agents such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound has been shown to directly inhibit the catalytic activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[1][2] This action effectively blocks the nuclear translocation of the p65 subunit of NF-κB.[3][4] Furthermore, some studies suggest that this compound can also inhibit the phosphorylation of the p65 subunit itself, further impeding its transcriptional activity.[1] The culmination of these actions is the significant downregulation of NF-κB-mediated gene expression.
Quantitative Data on this compound's Inhibitory Effects
The following tables summarize the dose-dependent inhibitory effects of this compound on various markers of inflammation and NF-κB activity as reported in the scientific literature.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW264.7 Macrophages
| Concentration of this compound (µM) | iNOS mRNA Suppression (%) | TNF-α mRNA Suppression (%) | IL-6 mRNA Suppression (%) | NO Production Suppression (%) | TNF-α Production Suppression (%) | IL-6 Production Suppression (%) |
| 30 | 70.4 | 42.6 | 27.3 | 80.3 | 33.7 | 66.5 |
Data synthesized from a study by Son et al. (2014).[5]
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated BV2 Microglia
| Concentration of this compound (µM) | Inhibition of NO Release | Inhibition of PGE₂ Release | Inhibition of TNF-α Release | Inhibition of IL-1β Release | Inhibition of IL-6 Release |
| 1 | Significant | Significant | Significant | Significant | Significant |
| 5 | More Significant | More Significant | More Significant | More Significant | More Significant |
| 10 | Most Significant | Most Significant | Most Significant | Most Significant | Most Significant |
Qualitative summary from a study by Jin et al. (2006), which reported significant dose-dependent inhibition.[3]
Table 3: Effect of this compound on Inflammatory Cytokine Frequency in LPS-Induced RAW264.7 Macrophages
| Treatment | TNF-α Positive Cells (%) | iNOS Positive Cells (%) | IL-6R Positive Cells (%) |
| Control | Not reported | Not reported | Not reported |
| LPS | 46.45 | 24.52 | 7.23 |
| LPS + 10 µM this compound | 30.39 | 7.52 | 4.29 |
Data from a study by Rakib et al. (2023).[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the NF-κB signaling pathway.
IKK Kinase Assay
This assay is designed to determine the direct effect of this compound on the catalytic activity of the IKK complex.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., RAW264.7 macrophages or HEK293T cells) to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for a short period (e.g., 15-30 minutes).
2. Cell Lysis and Immunoprecipitation:
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Incubate a standardized amount of protein lysate with an anti-IKKβ antibody overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for an additional 2-4 hours to capture the IKK complex.
-
Pellet the beads by centrifugation and wash several times with lysis buffer and then with kinase assay buffer.
3. In Vitro Kinase Reaction:
-
Resuspend the immunoprecipitated IKK complex in kinase assay buffer containing a substrate (e.g., GST-IκBα) and ATP (can be radiolabeled [γ-³²P]ATP or unlabeled for detection with a phosphospecific antibody).
-
If testing for direct inhibition, this compound can be added directly to this reaction mixture.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
4. Detection of Substrate Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
If using radiolabeled ATP, expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
If using unlabeled ATP, transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for phosphorylated IκBα.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HeLa cells) in a multi-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.[7]
-
Allow cells to recover and express the reporters for 24-48 hours.
2. Cell Treatment:
-
Pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA) for 6-24 hours.[8]
3. Cell Lysis and Luciferase Activity Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysates to a luminometer plate.
-
Measure the firefly luciferase activity using a luciferase assay reagent.
-
Subsequently, measure the Renilla luciferase activity using a suitable reagent.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity by the stimulus and the percentage inhibition by this compound.
Nuclear Extraction and Western Blot for p65
This protocol is used to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
1. Cell Culture and Treatment:
-
Grow cells to a suitable density.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with an NF-κB activator for a time course (e.g., 0, 15, 30, 60 minutes).
2. Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Lyse the cell membrane by adding a detergent (e.g., NP-40) and vortexing.
-
Centrifuge to pellet the nuclei, collecting the supernatant as the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer.
-
Lyse the nuclei with a high-salt nuclear extraction buffer to release nuclear proteins.
-
Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.[9][10]
3. Western Blot Analysis:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure the purity of the fractions, probe the blots with antibodies against cytoplasmic (e.g., α-tubulin) and nuclear (e.g., Lamin B1 or Histone H3) markers.
Visualizations
The following diagrams illustrate the NF-κB signaling pathway, a typical experimental workflow for studying this compound's effects, and the logical relationship of its mechanism of action.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: A generalized experimental workflow.
Caption: Mechanism of this compound's anti-inflammatory action.
References
- 1. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents lipopolysaccharide (LPS)-induced nitric oxide (NO) production and nuclear factor (NF)-kappaB activation by inhibiting IkappaB kinase (IKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates lipopolysaccharide-induced NF-kappaB activation and NF-kappaB-related proinflammatory mediators in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
Piceatannol's Bioactivity: An In-Depth Technical Guide to Preliminary In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol, a naturally occurring stilbenoid and a hydroxylated analog of resveratrol, has garnered significant scientific interest for its diverse pharmacological activities. Found in various natural sources such as grapes, passion fruit, and white tea, this polyphenol has demonstrated promising potential in preclinical in vitro models across a spectrum of therapeutic areas. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound's bioactivity, with a focus on its anticancer, anti-inflammatory, anti-adipogenic, and neuroprotective effects. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts.
Anticancer Activity
This compound has been shown to exhibit potent anticancer properties in a variety of tumor cell lines. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.
Quantitative Data on Anticancer Effects
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| T24 | Bladder Cancer | 66.58 ± 1.84 | 48 | [1] |
| T24R | Bladder Cancer (Resistant) | 77.95 ± 0.44 | 48 | [1] |
| HT-29 | Colon Cancer | 60.3 | Not Specified | [1] |
| HCT116 | Colon Cancer | 12 | Not Specified | [1] |
| Caco-2 | Colon Cancer | 75 | Not Specified | [1] |
| MCF-7 | Breast Cancer | 44 | Not Specified | [1] |
| A375 | Melanoma | 14.7 | Not Specified | [1] |
| A549 | Lung Cancer | 28.6 | Not Specified | [1] |
| U2OS | Osteosarcoma | ~40-80 | Not Specified | [2] |
| MG-63 | Osteosarcoma | ~40-80 | Not Specified | [2] |
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 80 µM) and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
The Transwell assay, or Boyden chamber assay, is used to assess the migratory and invasive potential of cancer cells.
Protocol:
-
Coat the upper chamber of a Transwell insert with a thin layer of Matrigel (for invasion assay) or leave it uncoated (for migration assay).
-
Seed cancer cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Remove non-migrated/non-invaded cells from the top surface of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom surface of the insert.
-
Count the number of stained cells under a microscope.
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several key signaling pathways.
Caption: this compound's anticancer signaling pathways.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vitro models, primarily by inhibiting the production of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
The table below presents quantitative data on the inhibitory effects of this compound on the expression and production of key inflammatory molecules.
| Cell Line | Stimulant | This compound (µM) | Target Molecule | Inhibition (%) | Reference |
| RAW264.7 Macrophages | LPS | 30 | iNOS mRNA | 70.4 | [4] |
| RAW264.7 Macrophages | LPS | 30 | TNF-α mRNA | 42.6 | [4] |
| RAW264.7 Macrophages | LPS | 30 | IL-6 mRNA | 27.3 | [4] |
| RAW264.7 Macrophages | 3T3-L1-CM | 30 | iNOS mRNA | 69.2 | [4] |
| RAW264.7 Macrophages | 3T3-L1-CM | 30 | TNF-α mRNA | 47.0 | [4] |
| RAW264.7 Macrophages | 3T3-L1-CM | 30 | IL-6 mRNA | 42.1 | [4] |
| RAW264.7 Macrophages | LPS | 30 | NO Production | 80.3 | [5] |
| RAW264.7 Macrophages | LPS | 30 | TNF-α Production | 33.7 | [5] |
| RAW264.7 Macrophages | LPS | 30 | IL-6 Production | 66.5 | [5] |
Experimental Protocols
Western blotting is a widely used technique to detect specific protein molecules from a complex mixture of proteins.
Protocol:
-
Culture cells (e.g., RA-fibroblast-like synoviocytes) and pre-treat with this compound (e.g., 10 µM) for 12 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 10 ng/ml TNF-α) for 24 hours.[6]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total p65, IκBα, JNK, ERK, p38) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in Anti-inflammatory Activity
This compound mitigates inflammation by inhibiting the NF-κB and MAPK signaling pathways.
Caption: this compound's anti-inflammatory signaling.
Anti-adipogenic Activity
This compound has been shown to inhibit adipogenesis, the process of preadipocyte differentiation into mature adipocytes, making it a potential candidate for obesity management.
Quantitative Data on Anti-adipogenic Effects
The following table summarizes the effects of this compound on key adipogenic markers.
| Cell Line | This compound (µM) | Target Molecule | Effect | Reference |
| 3T3-L1 | 50 | Lipid Accumulation | ~80% decrease | [7] |
| 3T3-L1 | 50 | C/EBPβ mRNA | Dramatic decrease | [7] |
| 3T3-L1 | 50 | PPARγ mRNA | Dramatic decrease | [7] |
| 3T3-L1 | 50 | C/EBPα mRNA | Dramatic decrease | [7] |
| hMSC-derived adipocytes | 50 | PPARγ mRNA | Lowered levels | [8] |
| hMSC-derived adipocytes | 50 | FAS mRNA | Lowered levels | [8] |
| hMSC-derived adipocytes | 50 | GLUT4 mRNA | Down-regulated | [8] |
| vASCs | 20 | C/EBPα mRNA & protein | Significantly attenuated | [9] |
| vASCs | 20 | PPARγ mRNA & protein | Significantly attenuated | [9] |
| vASCs | 20 | aP2 mRNA & protein | Significantly attenuated | [9] |
Experimental Protocols
Oil Red O staining is a method used to visualize neutral triglycerides and lipids in cells.
Protocol:
-
Culture preadipocytes (e.g., 3T3-L1) to confluence.
-
Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treat the cells with various concentrations of this compound during the differentiation period (e.g., 6-8 days).
-
Wash the cells with PBS and fix with 10% formalin.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O working solution for at least 1 hour.
-
Wash with 60% isopropanol and then with water to remove excess stain.
-
Visualize the stained lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance.
Signaling Pathways in Anti-adipogenic Activity
This compound inhibits adipogenesis by suppressing key transcription factors.
Caption: this compound's anti-adipogenic signaling.
Neuroprotective Activity
In vitro studies have highlighted the neuroprotective potential of this compound, demonstrating its ability to protect neuronal cells from oxidative stress and apoptosis.
Quantitative Data on Neuroprotective Effects
The table below provides a summary of the quantitative effects of this compound in neuronal cell models.
| Cell Line | Insult | This compound (µM) | Effect | Reference |
| PC12 | Beta-amyloid | Not Specified | Attenuated ROS accumulation, inhibited apoptosis | [10] |
| Primary hippocampal neurons | Glutamate | 0.01-10 | Promoted neuronal viability | [11] |
| CIRI mouse model | Ischemia/Reperfusion | 10-20 mg/kg/day | Decreased apoptosis-related proteins | [12] |
Experimental Protocols
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.
Protocol:
-
Culture neuronal cells (e.g., primary hippocampal neurons) and induce apoptosis (e.g., via oxygen-glucose deprivation/reperfusion).
-
Treat cells with this compound at various concentrations.
-
Fix the cells with a crosslinking agent like paraformaldehyde.
-
Permeabilize the cells to allow entry of the labeling enzyme.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTP.
-
Wash the cells to remove unincorporated nucleotides.
-
Visualize the labeled cells using fluorescence microscopy.
Signaling Pathways in Neuroprotective Activity
This compound's neuroprotective effects are mediated, in part, through the activation of the Sirt1/FoxO1 signaling pathway.
Caption: this compound's neuroprotective signaling.
Conclusion
The preliminary in vitro studies on this compound's bioactivity reveal a compound with significant therapeutic potential across multiple disease areas. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, adipogenesis, and neuronal cell death underscores its promise as a lead compound for drug development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to build upon this foundational research and further explore the clinical applications of this compound. Further in vivo studies are warranted to validate these in vitro findings and to assess the bioavailability, safety, and efficacy of this compound in more complex biological systems.
References
- 1. Toxicological Evaluation of this compound, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Proliferation and Induced Apoptosis of Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. This compound exhibits anti-inflammatory effects on macrophages interacting with adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exhibits anti‐inflammatory effects on macrophages interacting with adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, Natural Polyphenolic Stilbene, Inhibits Adipogenesis via Modulation of Mitotic Clonal Expansion and Insulin Receptor-dependent Insulin Signaling in Early Phase of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dietary Antioxidant this compound Inhibits Adipogenesis of Human Adipose Mesenchymal Stem Cells and Limits Glucose Transport and Lipogenic Activities in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Is Superior to Resveratrol at Suppressing Adipogenesis in Human Visceral Adipose-Derived Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of this compound against beta-amyloid-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound protects against cerebral ischemia/reperfusion‑induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Therapeutic Potential of Piceatannol: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol, a naturally occurring stilbenoid and a hydroxylated analog of resveratrol, has garnered significant attention in the scientific community for its broad spectrum of pharmacological activities. Found in various natural sources, including grapes, passion fruit, and white tea, this polyphenol exhibits potent anti-cancer, anti-inflammatory, metabolic regulatory, and neuroprotective properties.[1] This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, elucidating the core therapeutic targets of this compound. It provides a detailed overview of the signaling pathways it modulates, quantitative data on its efficacy, and methodologies for key experimental procedures.
I. Therapeutic Targets and Signaling Pathways
This compound exerts its diverse biological effects by targeting a multitude of signaling pathways implicated in the pathogenesis of various diseases. Its mechanisms of action often involve the direct or indirect modulation of key regulatory proteins, leading to the alteration of cellular processes such as proliferation, inflammation, apoptosis, and metabolism.
A. Cancer
This compound has demonstrated significant anti-tumor activity across a range of cancer types by interfering with critical pathways that govern cancer cell growth, survival, and metastasis.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell proliferation and survival, and its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, thereby suppressing tumor growth.[2] It directly binds to PI3K in an ATP-competitive manner, leading to the inhibition of its kinase activity.[3] This, in turn, prevents the phosphorylation and activation of Akt and its downstream effector, mTOR. The inhibition of the PI3K/Akt/mTOR pathway by this compound ultimately leads to decreased cancer cell proliferation and induction of apoptosis.[2]
Autophagy is a cellular self-degradation process that can either promote cancer cell survival or death depending on the context. This compound has been found to modulate autophagy by directly interacting with Beclin-1, a key protein in the initiation of autophagy.[1][4] This interaction reduces the phosphorylation of Beclin-1 at Ser-295 and impairs its binding to the anti-apoptotic protein Bcl-2.[1][4] This disruption enhances the recruitment of UV radiation resistance-associated gene (UVRAG) to the Beclin-1 complex, triggering Beclin-1-dependent autophagy.[1][4]
B. Inflammation
Chronic inflammation is a driving factor for numerous diseases, including cancer and autoimmune disorders. This compound exhibits potent anti-inflammatory effects by targeting key inflammatory signaling pathways.
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. This compound effectively suppresses the activation of NF-κB induced by various inflammatory stimuli, such as TNF-α and LPS.[5][6] It achieves this by inhibiting the IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[5] this compound also inhibits the phosphorylation of the p65 subunit of NF-κB, further preventing its nuclear translocation and transcriptional activity.[5] This leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes like COX-2 and MMP-9.[5]
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, ERK, and p38, are also central to the inflammatory response. This compound has been shown to suppress the activation of these pathways in response to inflammatory stimuli.[7][8] By inhibiting the phosphorylation of JNK, ERK, and p38, this compound can reduce the production of pro-inflammatory cytokines and mediators.[7]
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling of various immune receptors. This compound is a well-known inhibitor of Syk.[9][10] By inhibiting Syk, this compound can block downstream signaling events that lead to the release of inflammatory mediators from mast cells and other immune cells, making it a potential therapeutic for allergic and autoimmune diseases.[10]
C. Metabolic Diseases
This compound has emerged as a promising agent for the management of metabolic disorders like obesity and type 2 diabetes through its influence on key metabolic pathways.
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating energy metabolism. This compound has been shown to upregulate the expression and activity of SIRT1.[11][12] This activation of SIRT1 can lead to increased mitochondrial biogenesis and function, enhanced fatty acid oxidation, and improved insulin sensitivity.[11]
Glucose transporter type 4 (GLUT4) is the primary insulin-responsive glucose transporter in skeletal muscle and adipose tissue. This compound promotes the translocation of GLUT4 from intracellular vesicles to the plasma membrane, thereby enhancing glucose uptake into cells.[13][14] This effect is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK).[13]
D. Neuroprotection
This compound exhibits neuroprotective effects in models of neurodegenerative diseases and ischemic stroke, primarily through its antioxidant and anti-apoptotic properties.
c-Jun N-terminal kinase 3 (JNK3) is a member of the MAPK family that is predominantly expressed in the brain and is implicated in neuronal apoptosis. This compound has been shown to selectively inhibit JNK3.[15][16] By suppressing JNK3 phosphorylation and its downstream signaling, this compound can protect neurons from apoptotic cell death in response to ischemic injury.[15]
II. Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data on the inhibitory and modulatory effects of this compound on various cell lines and enzymes.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Acute Myeloid Leukemia | 5.1 | [17] |
| BJAB | Burkitt-like lymphoma | ~25 (ED50) | [3] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | 18 to >50 | [9] |
Table 2: Inhibition of Enzymes by this compound
| Enzyme | IC50 (µM) | Reference |
| Syk Kinase | ~10-fold selective over Lyn | [3] |
| Protein Kinase A (PKA) | 3 | [3] |
| Protein Kinase C (PKC) | 8 | [3] |
| Myosin Light Chain Kinase (MLCK) | 12 | [3] |
| Calmodulin-dependent Protein Kinase (CDPK) | 19 | [3] |
Table 3: Effects of this compound on Inflammatory Mediators
| Cell Line/System | Stimulus | Mediator | Effect | Reference |
| Human Myeloid Cells | TNF-α | NF-κB DNA binding | Suppressed | [5] |
| BV2 Microglia | LPS | NO, PGE2, IL-1β, IL-6, TNF-α | Significantly inhibited release | [6] |
| Rheumatoid Arthritis Fibroblast-like Synoviocytes | TNF-α | PGE2, IL-6, IL-1β | Significantly reduced production | [7] |
| Rheumatoid Arthritis Fibroblast-like Synoviocytes | TNF-α | COX-2, MMP-3, MMP-13 | Downregulated expression | [7] |
III. Detailed Methodologies for Key Experiments
This section provides detailed protocols for key experiments commonly used to investigate the therapeutic targets of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
A. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
B. Western Blot Analysis of Phosphorylated Proteins
Western blotting is used to detect the phosphorylation status of specific proteins in signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.
C. In Vitro Kinase Assay
This assay measures the ability of this compound to directly inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified active kinase, its specific substrate (e.g., a peptide or protein), and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation of Reaction: Start the reaction by adding ATP (often radiolabeled with ³²P or using a fluorescence-based detection method).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE sample buffer).
-
Detection of Phosphorylation:
-
Radiolabeled ATP: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radioactivity incorporated into the substrate.
-
Fluorescence-based: Measure the fluorescence signal according to the specific assay kit instructions.
-
-
Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.
D. SIRT1 Activity Assay
This assay measures the effect of this compound on the deacetylase activity of SIRT1.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide), and NAD+ in an assay buffer. Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add a developer solution that contains a protease to cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the change in SIRT1 activity in the presence of this compound compared to the vehicle control.
IV. Clinical Trials and Future Perspectives
While preclinical studies have robustly demonstrated the therapeutic potential of this compound, clinical research in humans is still in its early stages. A randomized, placebo-controlled study investigated the effects of this compound (20 mg/day) on metabolic health in overweight and non-overweight individuals. The study found that supplementation with this compound for eight weeks improved insulin sensitivity, blood pressure, and heart rate in overweight men.[18] Another clinical trial suggested that this compound intake can increase SIRT1 expression in human whole blood.[12]
These initial findings are promising and warrant further investigation in larger and more diverse patient populations. Future clinical trials should focus on evaluating the efficacy of this compound in the prevention and treatment of cancer, inflammatory diseases, and metabolic disorders, as well as establishing its optimal dosage and long-term safety profile. The development of novel delivery systems to enhance the bioavailability of this compound could also significantly augment its therapeutic utility.
Conclusion
This compound is a promising natural compound with a wide array of therapeutic targets. Its ability to modulate key signaling pathways involved in cancer, inflammation, and metabolic diseases underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound's mechanisms of action, offering valuable insights for researchers and drug development professionals seeking to harness its therapeutic benefits. Further research, particularly well-designed clinical trials, is crucial to fully translate the preclinical promise of this compound into effective clinical applications.
References
- 1. This compound enhances Beclin-1 activity to suppress tumor progression and its combination therapy strategy with everolimus in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Proliferation and Induced Apoptosis of Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates lipopolysaccharide-induced NF-kappaB activation and NF-kappaB-related proinflammatory mediators in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis‑fibroblast‑like synoviocytes by inhibiting the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. This compound, a Syk-selective tyrosine kinase inhibitor, attenuated antigen challenge of guinea pig airways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Enhances Intracellular Energy Metabolism via SIRT1 in C2C12 Cells [scirp.org]
- 12. This compound Upregulates SIRT1 Expression in Skeletal Muscle Cells and in Human Whole Blood: In Vitro Assay and a Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Comparison Trial [mdpi.com]
- 13. This compound, a resveratrol derivative, promotes glucose uptake through glucose transporter 4 translocation to plasma membrane in L6 myocytes and suppresses blood glucose levels in type 2 diabetic model db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound improved cerebral blood flow and attenuated JNK3 and mitochondrial apoptotic pathway in a global ischemic model to produce neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound-a-resveratrol-derivative-promotes-glucose-uptake-through-glucose-transporter-4-translocation-to-plasma-membrane-in-l6-myocytes-and-suppresses-blood-glucose-levels-in-type-2-diabetic-model-db-db-mice - Ask this paper | Bohrium [bohrium.com]
- 18. The Effect of this compound from Passion Fruit (Passiflora edulis) Seeds on Metabolic Health in Humans [mdpi.com]
Piceatannol: A Technical Guide to Its Chemopreventive Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piceatannol, a natural stilbenoid and a metabolite of resveratrol, has garnered significant attention for its potential as a chemopreventive and therapeutic agent.[1][2] Found in various natural sources like grapes, passion fruit, and white tea, this polyphenol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potent anticancer properties.[3][4][5][6] Preclinical studies, both in vitro and in vivo, have demonstrated its ability to inhibit carcinogenesis by modulating critical cellular signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[7][8][9] This document provides a comprehensive technical overview of the mechanisms of action of this compound, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways it influences.
Mechanisms of Chemopreventive Action
This compound exerts its anticancer effects through a multi-targeted approach, influencing various hallmarks of cancer.
-
Induction of Apoptosis: this compound is a potent inducer of programmed cell death in a variety of cancer cell lines.[1][8] Mechanisms include the loss of mitochondrial membrane potential, activation of caspase-3, and modulation of the p53 tumor suppressor pathway.[1][5][10] In pancreatic cancer cells, it triggers apoptosis through the upregulation of ROS-mediated mitochondrial dysfunction and activation of the caspase-dependent pathway.[11]
-
Cell Cycle Arrest: The compound has been shown to halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[8] In colorectal cancer cell lines, this compound induces cell cycle arrest at the S phase in a time- and concentration-dependent manner.[8] This is often accompanied by the downregulation of key cell cycle proteins such as cyclin D1, cyclin B1, and cdk4.[8]
-
Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are key drivers of carcinogenesis. This compound demonstrates significant anti-inflammatory and antioxidant activities.[1][12][13] It can inhibit pro-inflammatory enzymes like COX-1/2 and modulate inflammatory signaling pathways such as NF-κB.[1][12] Its antioxidant properties help mitigate cellular damage from reactive oxygen species (ROS), a crucial aspect of cancer prevention.[6]
-
Inhibition of Metastasis and Angiogenesis: this compound has been shown to suppress the invasion and migration of cancer cells.[1] It achieves this by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1][9][14] Furthermore, this compound exhibits anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF) and its signaling pathways, thereby cutting off the tumor's blood supply.[14][15]
Key Signaling Pathways Modulated by this compound
This compound's pleiotropic effects are rooted in its ability to interact with and modulate multiple intracellular signaling cascades that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound is a known inhibitor of this pathway. By inhibiting PI3K, it prevents the downstream activation of Akt and mTOR, leading to suppressed cell proliferation and survival in cancer cells.[5][16]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cancer progression. This compound suppresses this pathway by blocking the activation of NF-κB, which in turn downregulates the expression of downstream genes involved in cell survival, inflammation, and metastasis.[1][8][13]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Resveratrol, this compound, Curcumin, and Quercetin as Therapeutic Targets in Gastric Cancer—Mechanisms and Clinical Implications for Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Antiproliferative Activity of Adiantum pedatum Extract and/or this compound in Phenylhydrazine-Induced Colon Cancer in Male Albino Rats: The miR-145 Expression of the PI-3K/Akt/p53 and Oct4/Sox2/Nanog Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a comprehensive review of health perspectives and pharmacological aspects - Arabian Journal of Chemistry [arabjchem.org]
- 7. This compound: A natural stilbene for the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound Enhances Cisplatin Sensitivity in Ovarian Cancer via Modulation of p53, X-linked Inhibitor of Apoptosis Protein (XIAP), and Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptotic cell death through activation of caspase-dependent pathway and upregulation of ROS-mediated mitochondrial dysfunction in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. mdpi.com [mdpi.com]
- 14. Effect of this compound against malignant melanoma in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Ethnobotanical Insights and Pharmacological Actions of Piceatannol-Rich Flora: A Technical Guide for Researchers
An in-depth exploration into the traditional uses, phytochemical analysis, and molecular mechanisms of piceatannol and its botanical sources for drug discovery and development.
This technical guide provides a comprehensive overview of the ethnobotanical applications of plants rich in this compound, a potent stilbenoid with significant therapeutic potential. The document delves into the scientific evidence behind the traditional uses of these plants, presenting detailed experimental protocols and quantitative data to support further research and development in the pharmaceutical and nutraceutical industries. The guide is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's bioactivities and the methodologies to investigate them.
Ethnobotanical Heritage of this compound-Containing Plants
Several well-known plants have been traditionally used in various cultures for medicinal purposes and are now identified as significant sources of this compound or its precursor, resveratrol.
-
Passion Fruit (Passiflora edulis): Traditionally, passion fruit has been utilized for its calming effects, with preparations of the fruit, leaves, and flowers being used to alleviate anxiety, insomnia, and stress.[1][2] It has also been employed in traditional medicine to help lower blood pressure.[1][2] The seeds of the passion fruit are a particularly rich source of this compound.[3]
-
Japanese Knotweed (Polygonum cuspidatum): In Traditional Chinese Medicine, Japanese Knotweed is a staple for treating a variety of ailments including infections, inflammation, and liver conditions.[4][5] Its historical use extends to promoting blood circulation and supporting the respiratory system.[4] This plant is a notable source of resveratrol, which can be metabolized to this compound in the body.[3]
-
Grapes (Vitis vinifera): Grapes and their fermented product, red wine, have long been associated with health benefits. They are a known dietary source of both this compound and resveratrol.[3]
-
Sugarcane (Saccharum officinarum): Traditional medicinal systems in India have utilized sugarcane juice for treating jaundice and various urinary tract diseases.[6][7] It is also considered to have antiseptic and tonic properties.[6]
-
Rhubarb (Rheum species): For centuries, rhubarb root has been a prominent component of traditional Chinese medicine, primarily used as a purgative and for treating various gastrointestinal complaints.[8][9]
Quantitative Analysis of this compound in Plant Materials
Accurate quantification of this compound in plant extracts is crucial for standardization and for correlating bioactivity with the concentration of the active compound. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.
| Plant Source | This compound Concentration | Reference |
| Passion Fruit (Passiflora edulis) Seeds | 4.8 mg/g (dry weight) | [3] |
| Red Grapes (Vitis vinifera) | 374 ng/g | [3] |
| White Grapes (Vitis vinifera) | 43 ng/g | [3] |
| Blueberries (Vaccinium species) | 138–422 ng/g (dry weight) | [3] |
| Sim Fruit (Rhodomyrtus tomentosa) | 2.3 mg/g (dry weight) | [10] |
Experimental Protocols for Bioactivity Assessment
This section outlines detailed methodologies for key experiments cited in the investigation of this compound's biological effects.
Extraction of this compound from Passion Fruit Seeds
A common method for extracting this compound from passion fruit seeds involves the use of organic solvents.
Protocol:
-
Sample Preparation: Dried and powdered passion fruit seeds are used as the starting material.
-
Extraction: The powdered seeds are extracted with 79% ethanol at a solid-to-liquid ratio of 1:20 (w/v). The extraction is carried out at 85°C for 79 minutes.
-
Filtration and Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound-rich extract.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: An Agilent 1100 series HPLC system equipped with a Diode-Array Detector (DAD).
-
Column: A C18 Agilent Poroshell 120 column (100 mm × 4.6 mm i.d., 2.7 μM particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol.
-
Gradient Program: 0–10 min, 0–15% B; 10–20 min, 15% B; 20–30 min, 15–35% B; 30–35 min, 35–100% B; 35–40 min, 100% B; 40–41 min, 100–0% B; 41–46 min, 0% B.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 320 nm.
-
Quantification: this compound is quantified by comparing the peak area with that of a standard calibration curve.[11]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., B16F10 melanoma, PC-3 prostate cancer) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 5-40 µM) for specified time periods (e.g., 24, 48 hours).[2][12]
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[13]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and is a key technique for studying signaling pathways.
Protocol:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-p65, phospho-IκBα, phospho-JNK, phospho-ERK, phospho-p38).[4]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the expression levels of specific genes.
Protocol:
-
RNA Extraction: Total RNA is extracted from this compound-treated cells using a suitable kit (e.g., Qiazol).[1]
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a cDNA synthesis kit.[1]
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a SYBR Green master mix.
-
Thermal Cycling: The reaction is run on a real-time PCR machine with appropriate cycling conditions (denaturation, annealing, and extension).[14]
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.[1][4][15]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been demonstrated to modulate this pathway.[15]
Caption: this compound modulates the MAPK signaling pathway.
Experimental Workflow for Assessing Anti-inflammatory Activity
A typical workflow to investigate the anti-inflammatory effects of this compound in vitro is outlined below.
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
This technical guide serves as a foundational resource for the scientific community, providing a structured overview of the ethnobotanical uses of this compound-rich plants and the scientific methodologies to validate their therapeutic potential. The detailed protocols and pathway diagrams are intended to facilitate the design of new studies and accelerate the translation of traditional knowledge into modern, evidence-based therapies.
References
- 1. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Extraction of this compound from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. elearning.unite.it [elearning.unite.it]
- 8. doi.nrct.go.th [doi.nrct.go.th]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Quantification of Stilbenes (this compound and Resveratrol) in Passiflora edulis By-Products | MDPI [mdpi.com]
- 12. Effect of this compound on Cell Cycle Progression in Prostate Cancer Cells (P05-005-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound against malignant melanoma in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Quantification of Piceatannol in Plant Extracts Using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Audience: Researchers, scientists, and drug development professionals.
Introduction Piceatannol (3,3′,4′,5-Tetrahydroxystilbene) is a natural stilbenoid and an analog of resveratrol, found in various plant sources, including the seeds of passion fruit (Passiflora edulis), grapes (Vitis vinifera), and Sophora interrupta[1][2][3]. It has garnered significant attention for its potent biological activities, including antioxidant, chemoprotective, and anti-inflammatory properties[3][4]. This compound has also been studied for its ability to inhibit melanogenesis, making it a compound of interest in dermatology and cosmetology[2]. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Principle High-Performance Liquid Chromatography (HPLC) separates chemical components in a mixture based on their differential distribution between a stationary phase (typically a packed column) and a liquid mobile phase. For this compound analysis, a reversed-phase (RP) C18 column is commonly used, which separates compounds based on their hydrophobicity. A Diode-Array Detector (DAD) measures the absorbance of the eluting compounds across a range of wavelengths simultaneously, allowing for both quantification and confirmation of the analyte's identity by comparing its UV spectrum with that of a standard. This compound is typically detected at a wavelength of approximately 320-324 nm[2][3][5].
Experimental Protocols
Protocol 1: Sample Preparation - Extraction of this compound
Several methods can be employed for extracting this compound from plant materials. The choice of method may depend on the plant matrix, available equipment, and desired efficiency.
A. Ultrasound-Assisted Extraction (UAE) This method uses the energy of sound waves to facilitate the release of target compounds from the plant matrix[6]. It is generally more efficient and requires less time than conventional methods[6].
-
Preparation: Dry the plant material (e.g., passion fruit seeds) in a stove and grind it into a fine powder[5].
-
Extraction: Place a known amount of the powdered sample (e.g., 5 g) into a flask.
-
Solvent Addition: Add a suitable solvent such as ethanol or acetone[5][6].
-
Sonication: Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes).
-
Recovery: After sonication, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis[3].
B. Conventional Solid-Liquid Extraction This method involves heating the solvent and sample mixture to enhance extraction efficiency[3][7].
-
Preparation: Use dried and powdered plant material.
-
Extraction: Mix approximately 5 g of the sample with 30 mL of an ethanol:water mixture (e.g., 79:21) in a falcon tube[7][8].
-
Incubation: Shake the mixture in a thermo-mixer at a set temperature (e.g., 85°C) for a specific duration (e.g., 80 minutes)[7][8].
-
Recovery: Centrifuge the mixture to collect the supernatant.
-
Filtration: Filter the extract through a 0.22 µm syringe filter prior to HPLC injection[3].
C. QuEChERS-Based Extraction The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that offers high recovery and precision[9].
-
Hydration: Weigh 1 g of powdered sample into a 50 mL centrifuge tube and add 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile, vortex for 1 minute, and then add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate).
-
Centrifugation: Shake vigorously and centrifuge for 5 minutes at 4000 rpm.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant to a tube containing a cleanup sorbent (e.g., PSA and MgSO₄), vortex, and centrifuge.
-
Final Preparation: Collect the supernatant, evaporate to dryness under nitrogen, and reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 2: Preparation of Standard Solutions
-
Stock Solution: Accurately weigh pure this compound standard and dissolve it in ethanol to prepare a stock solution of 1 mg/mL[5]. Store this solution at -4°C[5].
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or ethanol. A typical concentration range for the calibration curve is 1 µg/mL to 200 µg/mL[5][7].
Protocol 3: HPLC-DAD Analysis
-
Injection: Inject a 5-20 µL aliquot of the filtered sample extract and each standard solution onto the HPLC system[2][3][5].
-
Chromatography: Perform the separation using a C18 column with a gradient elution program. The mobile phase typically consists of water with 0.1% formic acid (Solvent A) and either methanol or acetonitrile with 0.1% formic acid (Solvent B)[3][5]. Specific conditions from various studies are detailed in Table 1.
-
Detection: Monitor the eluent at 320-324 nm using the DAD[3][5]. Record the full UV spectrum (e.g., 240-770 nm) to confirm peak identity[3].
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.
Data Presentation
Quantitative data from various studies are summarized in the tables below for easy comparison.
Table 1: HPLC-DAD Method Parameters for this compound Quantification
| Parameter | Method 1[5][6] | Method 2[3][7] | Method 3[2] |
|---|---|---|---|
| Column | Waters ACE Equivalence C18 (250 x 4.6 mm, 5 µm) | Agilent Poroshell 120 C18 (100 x 4.6 mm, 2.7 µm) | ACE C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid | Water with 0.1% formic acid | Deionized water |
| Mobile Phase B | Methanol with 0.1% formic acid | Acetonitrile with 0.1% formic acid | HPLC grade acetonitrile |
| Gradient | 0-15% B (10 min), 15% B (10 min), 15-35% B (10 min), 35-100% B (5 min) | 10-20% B (2 min), 20-35% B (13 min), 35-60% B (6 min) | Isocratic 75:25 (A:B) |
| Flow Rate | 0.8 mL/min | 0.75 mL/min | 0.8 mL/min |
| Detection λ | 320 nm | 324 nm | 320 nm |
| Injection Vol. | 20 µL | 20 µL | 5 µL |
| Retention Time | 35.66 min | Not specified | 16.6 min |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Reported Value | Source |
|---|---|---|
| Linearity (R²) | R² = 0.999 | [6] |
| R² = 0.9989 | [7] | |
| R² = 0.9957 | [9] | |
| Limit of Quantification (LOQ) | 160 µg/kg⁻¹ | [9] |
| Recovery | 82-102% | [9] |
| Precision (RSD) | < 9% |[9] |
Table 3: this compound Content in Various Plant Extracts
| Plant Source & Extraction Method | This compound Content | Source |
|---|---|---|
| Passiflora edulis seeds (UAE with ethanol) | ~10 µg/mL of extract | [7] |
| Passiflora edulis seed cake (Microwave-Assisted) | 27.17 ± 0.9 µg/mg of extract | [10] |
| Passiflora edulis seed cake (Soxhlet) | 13.03 ± 0.4 µg/mg of extract | [10] |
| Passiflora allata Curtis seeds (QuEChERS) | 20.8 ± 0.4 mg/kg | [9] |
| Passiflora edulis 'Sims' seeds (QuEChERS) | 14.6 ± 0.2 mg/kg |[9] |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for this compound quantification.
Signaling Pathway Diagram
Caption: this compound's inhibition of melanogenesis.
References
- 1. Isolation and Characterization of the Anticancer Compound this compound from Sophora Interrupta Bedd - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification and Quantification of Stilbenes (this compound and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Extraction of this compound from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Protocols for the Identification and Quantification of Piceatannol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piceatannol (trans-3,3′,4,5′-tetrahydroxystilbene) is a naturally occurring polyphenolic stilbene and a hydroxylated analog of resveratrol.[1][2][3] It is found in various plant sources, including passion fruit seeds, grapes, and blueberries.[2][4][5] this compound has garnered significant interest in the scientific community due to its wide range of biological activities, which include anti-inflammatory, anti-cancer, cardioprotective, and neuroprotective properties.[1][2][6] These therapeutic potentials are attributed to its ability to modulate various cellular signaling pathways.[1][2]
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), serves as a powerful analytical tool for the unambiguous identification and precise quantification of this compound in complex biological and botanical matrices.[6][7] This application note provides detailed protocols for the analysis of this compound using LC-MS/MS, summarizes key quantitative data, and illustrates associated signaling pathways and experimental workflows.
This compound Signaling Pathways
This compound exerts its biological effects by interacting with multiple key cellular signaling pathways. It has been shown to inhibit the PI3K/Akt pathway, suppress the activation of NF-κB, and attenuate signaling downstream of the vascular endothelial growth factor receptor 2 (VEGFR2).[2][8][9][10] These interactions contribute to its anti-proliferative, anti-inflammatory, and anti-angiogenic activities.[2][9][10]
Caption: this compound's modulation of key signaling pathways.
General Experimental Workflow
The identification and quantification of this compound from a sample matrix typically involves sample preparation and extraction, followed by chromatographic separation and mass spectrometric detection.
Caption: General workflow for this compound analysis by LC-MS/MS.
Experimental Protocols
Sample Preparation: Extraction from Biological Matrix
This protocol is a general guideline for the extraction of this compound from a liquid biological matrix, such as plasma or a cell culture medium. It is based on liquid-liquid extraction (LLE).
Materials:
-
Sample (e.g., 200 µL plasma)
-
Ethyl acetate
-
Nitrogen gas stream
-
Mobile Phase (for reconstitution)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 200 µL of the sample in a microcentrifuge tube, add 1 mL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3750 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[7]
-
Carefully transfer the upper organic layer (supernatant containing this compound) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.[7]
-
Reconstitute the dried residue in 200 µL of the initial mobile phase.[7]
-
Vortex briefly and transfer the solution to an HPLC vial for LC-MS/MS analysis.
Note: For plant materials, ultrasound-assisted extraction using ethanol or acetone has proven effective.[11][12][13]
Liquid Chromatography (LC) Method
Instrumentation:
-
UHPLC or HPLC system
Parameters:
-
Column: Reversed-phase C8, 5 µm, 150 x 2.1 mm (or equivalent)[7]
-
Mobile Phase A: 0.5% Acetic Acid in Water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Gradient: Isocratic (85:15, v/v) of Mobile Phase A:B[7] (A gradient elution can be developed for more complex matrices).
-
Flow Rate: 0.4 mL/min[7]
-
Injection Volume: 20 µL[7]
-
Column Temperature: 50 °C (as a starting point, can be optimized)[14]
Mass Spectrometry (MS) Method
Instrumentation:
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Ion Trap)
-
Electrospray Ionization (ESI) source
Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is preferred for its high sensitivity for this compound.[7][15]
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for identification.
-
Key Transitions:
-
Collision Gas: Nitrogen or Argon
-
Collision Energy (CE): This parameter must be optimized for the specific instrument. Start with a range of 15-30 eV.
-
Other Parameters: Capillary voltage, source temperature, and gas flows should be optimized according to the manufacturer's guidelines for the specific instrument to achieve maximum signal intensity for this compound.
Data Presentation: Quantitative Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratios (m/z) for the identification of this compound using mass spectrometry. Analysis is typically performed in negative ion mode.
| Parameter | Value (m/z) | Ion Type | Reference |
| Precursor Ion | 243.07 | [M-H]⁻ | [4][15][16] |
| Fragment Ion 1 | 225.06 | [M-H-H₂O]⁻ | [15][16] |
| Fragment Ion 2 | 201.06 | [M-H-C₂H₂O]⁻ | [15][16] |
| Fragment Ion 3 | 159.05 | [M-H-2(C₂H₂O)]⁻ | [15] |
| Fragment Ion 4 | 135 | Fragment | [14] |
Note: The exact m/z values may vary slightly depending on instrument calibration and resolution.
Conclusion
The protocols outlined in this application note provide a robust framework for the reliable identification and quantification of this compound in various sample types using LC-MS/MS. The high selectivity and sensitivity of this technique are crucial for accurately assessing the pharmacokinetic properties of this compound and for elucidating its roles in complex biological systems. Proper optimization of sample preparation, chromatographic separation, and mass spectrometric parameters is essential for achieving high-quality, reproducible results in research and drug development settings.
References
- 1. Overview of Cellular Mechanisms and Signaling Pathways of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collisionally induced fragmentation of [M-H](-) species of resveratrol and this compound investigated by deuterium labelling and accurate mass measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Therapeutic Potential of this compound, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound from Resveratrol in Grapevine Can Be Mediated by Cresolase-Dependent Ortho-Hydroxylation Activity of Polyphenol Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. currentseparations.com [currentseparations.com]
- 8. This compound, Natural Polyphenolic Stilbene, Inhibits Adipogenesis via Modulation of Mitotic Clonal Expansion and Insulin Receptor-dependent Insulin Signaling in Early Phase of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification and Quantification of Stilbenes (this compound and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and quantification of stilbenes (this compound and resveratrol) in passiflora edulis by-products [repositorio.ucp.pt]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants - PMC [pmc.ncbi.nlm.nih.gov]
Piceatannol In Vitro Cell Culture: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol (trans-3,4,3',5'-tetrahydroxystilbene), a natural analog of resveratrol, is a polyphenolic stilbene compound found in various plants, including passion fruit, grapes, and white tea.[1] It has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and potent anticancer properties.[1][2] In vitro studies have demonstrated that this compound can inhibit the proliferation of a wide array of tumor cells, such as those from leukemia, lymphoma, breast, prostate, colon, and melanoma cancers, by inducing apoptosis and causing cell cycle arrest.[1]
This document provides detailed application notes and experimental protocols for investigating the effects of this compound in in vitro cell culture models. It is designed to guide researchers in designing and executing experiments to explore this compound's mechanisms of action, including its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the cytotoxic effects of this compound across various cancer cell lines, providing a comparative overview of its potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HL-60 | Acute Myeloid Leukemia | 72 | 5.1 | [2][3] |
| K562 | Chronic Myelogenous Leukemia | - | 10 ± 3 | [4] |
| HUT78 | Cutaneous T-cell Lymphoma | - | 24 ± 3 | [4] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | - | 4.57 | [5] |
| MOLT-4 | Acute Lymphoblastic Leukemia | - | 45.5 (IC90) | [3] |
| A549 | Lung Cancer | 48 | 22.3 ± 3.4 | [6] |
| PANC-1 | Pancreatic Cancer | 48 | 60 | [7] |
| MIA PaCa-2 | Pancreatic Cancer | 48 | 90 | [7] |
| SW1990 | Pancreatic Cancer | - | 30.69 | [4] |
| PC3 | Prostate Cancer | - | 74.3 | [4] |
| MCF-7 | Breast Cancer | - | 65.6 | [4] |
| A2058 | Melanoma | - | 15.6 | [4] |
| WM266-4 | Melanoma | - | 29.4 | [4] |
| OV2008 | Ovarian Cancer | 48 | 29.1 | [4] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Duration (h) | Effect | Reference |
| HL-60 | 14 (IC90) | 6-72 | Increased sub-G1 fraction, PARP1 cleavage | [3] |
| Osteosarcoma cells | 40, 80 | - | Increased apoptosis, G2 phase arrest | |
| PANC-1, MIA PaCa-2 | 60, 90 (IC50) | 48 | Increased ROS, decreased mitochondrial membrane potential, increased Caspase-3/9 activity | |
| Bladder Cancer (EJ) | Various | - | G0/G1 phase arrest, increased apoptosis | [8][9] |
| Colorectal Cancer (Caco-2, HCT-116) | Up to 100 | - | S phase accumulation | [10] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for studying this compound and the key signaling pathways it modulates.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in DMSO. Further dilute the stock solution with serum-free medium to obtain desired final concentrations (e.g., 1, 5, 10, 20, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).[3]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described in Protocol 2.
-
Cell Harvesting: Collect cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-Bax, anti-cleaved Caspase-3, anti-PARP1, anti-β-actin or GAPDH)[3][12]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[11] Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[13]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[3]
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant potential as an anticancer agent, exhibiting cytotoxic, pro-apoptotic, and cell cycle inhibitory effects across a range of cancer cell lines. Its ability to modulate critical signaling pathways, including the PI3K/Akt and MAPK pathways, underscores its multifaceted mechanism of action.[14][12] The protocols provided herein offer a comprehensive framework for researchers to further elucidate the therapeutic potential of this compound and explore its utility in drug development. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and reproducible data.
References
- 1. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological Evaluation of this compound, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound induces apoptotic cell death through activation of caspase-dependent pathway and upregulation of ROS-mediated mitochondrial dysfunction in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits proliferation and induces apoptosis of bladder cancer cells through regulation of the PTEN/AKT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits proliferation and induces apoptosis of bladder cancer cells through regulation of the PTEN/AKT signal pathway | Cellular and Molecular Biology [mail.cellmolbiol.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound Suppresses the Proliferation and Induced Apoptosis of Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C2C12 Myoblast Differentiation Assay with Piceatannol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle differentiation, or myogenesis, is a complex process involving the proliferation of myoblasts, their subsequent exit from the cell cycle, and fusion to form multinucleated myotubes. The C2C12 myoblast cell line, derived from mouse satellite cells, is a well-established and widely used in vitro model to study myogenesis due to its robust differentiation capacity.[1][2] Piceatannol, a naturally occurring polyphenol and a metabolite of resveratrol, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and metabolic regulatory properties.[3][4][5] This application note provides detailed protocols for utilizing the C2C12 differentiation assay to investigate the effects of this compound on myogenesis. It includes methodologies for cell culture, differentiation induction, this compound treatment, and quantitative analysis of myogenic markers. Furthermore, it explores the signaling pathways potentially modulated by this compound during this process.
Data Presentation
The following tables summarize the quantitative effects of this compound on key molecular targets in C2C12 myotubes based on published studies. These data primarily focus on metabolic and antioxidant gene expression, as direct quantitative data on myotube fusion and myogenic protein expression under this compound treatment is limited in the currently available literature.
Table 1: Effect of this compound on Gene Expression in C2C12 Myotubes
| Gene | This compound Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| SIRT1 (mRNA) | 10 µM | 6 hours | ~1.5-fold | [4] |
| 20 µM | 6 hours | ~2.0-fold | [4] | |
| 50 µM | 6 hours | ~2.5-fold | [4] | |
| SIRT1 (Protein) | 50 µM | 24 hours | Significant Increase | [6] |
| PGC1α (mRNA) | 50 µM | 24 hours | ~2.0-fold | [1] |
| 100 µM | 24 hours | ~2.5-fold | [1] | |
| PDK4 (mRNA) | 50 µM | 24 hours | ~3.0-fold | [1] |
| 100 µM | 24 hours | ~4.0-fold | [1] | |
| HO-1 (mRNA) | 10 µM | 6 hours | ~3.8-fold | [7] |
| 20 µM | 6 hours | ~14.0-fold | [7] | |
| 50 µM | 6 hours | ~42.2-fold | [7] | |
| SOD1 (mRNA) | 10 µM | 6 hours | ~1.1-fold | [7] |
| 20 µM | 6 hours | ~1.3-fold | [7] | |
| 50 µM | 6 hours | ~1.3-fold | [7] |
Table 2: Effect of this compound on SIRT1 Activity in C2C12 Myotubes
| This compound Concentration | Treatment Duration | Change in SIRT1 Activity vs. Control | Reference |
| 100 µM | 1 hour | Significant Increase | [1] |
| 3 hours | Significant Increase | [1] | |
| 24 hours | Significant Increase | [1] |
Experimental Protocols
C2C12 Myoblast Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging C2C12 myoblasts.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][8]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks/dishes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture C2C12 cells in GM in a humidified incubator.
-
Monitor cell growth and subculture when the cells reach 70-80% confluency to avoid spontaneous differentiation.[1]
-
To passage, aspirate the GM and wash the cells once with sterile PBS.
-
Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 1-2 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 volumes of pre-warmed GM.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh GM and plate at the desired density for subsequent experiments or continued culture.
C2C12 Myoblast Differentiation Assay with this compound Treatment
This protocol outlines the induction of C2C12 differentiation and treatment with this compound.
Materials:
-
C2C12 myoblasts at 80-90% confluency
-
Growth Medium (GM)
-
Differentiation Medium (DM): High-glucose DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[1][7]
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Seed C2C12 myoblasts in appropriate culture vessels (e.g., 6-well plates, 24-well plates, or chamber slides) and grow to 80-90% confluency in GM.
-
To induce differentiation, aspirate the GM and wash the cells once with sterile PBS.
-
Replace the GM with DM. This marks Day 0 of differentiation.
-
Prepare different concentrations of this compound in DM. A final DMSO concentration of 0.1% or less is recommended to avoid cytotoxicity.[7] Include a vehicle control (DM with the same concentration of DMSO as the highest this compound treatment).
-
Replace the medium with the this compound-containing DM or vehicle control DM.
-
Change the medium every 24-48 hours with freshly prepared this compound-containing or vehicle control DM.
-
Continue the differentiation for 3-7 days, depending on the desired stage of myotube formation for analysis.
Immunofluorescence Staining for Myosin Heavy Chain (MyHC)
This protocol allows for the visualization and quantification of myotube formation.
Materials:
-
Differentiated C2C12 cells on coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or goat serum in PBS
-
Primary antibody: Anti-Myosin Heavy Chain (MyHC) antibody (e.g., MF20)
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
After the desired differentiation period, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-MyHC antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Quantification:
-
Fusion Index: Calculated as the percentage of nuclei within MyHC-positive myotubes (containing ≥ 2 nuclei) relative to the total number of nuclei.
-
Myotube Diameter: Measure the width of multiple myotubes at their widest point using imaging software.
Western Blot Analysis for Myogenic Proteins
This protocol is for the quantitative analysis of myogenic regulatory factors (e.g., MyoD, Myogenin) and contractile proteins (e.g., MyHC).
Materials:
-
Differentiated C2C12 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Anti-MyoD, Anti-Myogenin, Anti-MyHC, Anti-GAPDH (or other loading controls)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control.
Mandatory Visualization
Caption: Experimental workflow for C2C12 differentiation assay with this compound.
Caption: Potential signaling pathways modulated by this compound in C2C12 cells.
References
- 1. This compound Enhances Intracellular Energy Metabolism via SIRT1 in C2C12 Cells [scirp.org]
- 2. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Upregulates SIRT1 Expression in Skeletal Muscle Cells and in Human Whole Blood: In Vitro Assay and a Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Comparison Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound markedly upregulates heme oxygenase-1 expression and alleviates oxidative stress in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound markedly upregulates heme oxygenase-1 expression and alleviates oxidative stress in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Enhances Intracellular Energy Metabolism via SIRT1 in C2C12 Cells | CiNii Research [cir.nii.ac.jp]
Piceatannol: A Potential Therapeutic Agent for Pulmonary Fibrosis
Application Notes and Protocols for Preclinical Research
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease with a poor prognosis.[1] The disease is characterized by the excessive accumulation of extracellular matrix (ECM) in the lungs, leading to irreversible scarring and loss of lung function.[2] Current therapeutic options are limited and fail to halt disease progression. Piceatannol (PIC), a naturally occurring stilbenoid and a resveratrol analog found in sources like grapes and passion fruit, has emerged as a promising therapeutic candidate due to its antioxidant, anti-inflammatory, and antifibrotic properties.[1][3] Preclinical studies in mouse models of pulmonary fibrosis have demonstrated that this compound can attenuate fibrosis by modulating key signaling pathways involved in fibroblast activation and collagen deposition.[4][5]
These application notes provide a comprehensive overview of the experimental data and protocols for evaluating the therapeutic potential of this compound in a bleomycin-induced mouse model of pulmonary fibrosis.
Data Presentation
Table 1: Effects of this compound on Lung Function and Fibrotic Markers in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Parameter | Bleomycin (BLM) Group | BLM + this compound (20 mg/kg) | BLM + this compound (60 mg/kg) | Reference |
| Lung Function | ||||
| Breathing Capacity | Reduced | Improved | Improved | [4] |
| Lung Volume | Decreased | Improved | Improved | [4] |
| Lung Expansion | Decreased | Improved | Improved | [4] |
| Fibrotic Markers | ||||
| Collagen Deposition | Enhanced | Reduced | Reduced | [4] |
| Hydroxyproline Levels | Increased | Reduced | Reduced | [2][4] |
| α-SMA Expression | Increased | Reduced | Reduced | [2] |
| Col1a1 mRNA Expression | Increased | Significantly Reduced | Not Reported | [2] |
| FN mRNA Expression | Increased | Significantly Reduced | Not Reported | [2] |
| CTGF mRNA Expression | Increased | Significantly Reduced | Not Reported | [2] |
Table 2: Effects of this compound on Oxidative Stress Markers in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Parameter | Bleomycin (BLM) Group | BLM + this compound (20 mg/kg) | BLM + this compound (60 mg/kg) | Reference |
| 4-HNE (Oxidative Stress Biomarker) | Elevated | Decreased | Decreased | [4] |
| SOD1 (Antioxidant Enzyme) | Reduced | Increased | Increased | [4] |
| GPX4 (Antioxidant Enzyme) | Reduced | Increased | Increased | [4] |
Table 3: Effects of this compound on Key Signaling Pathways in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Signaling Pathway Component | Bleomycin (BLM) Group | BLM + this compound | Reference |
| TGF-β1/Smad3/ERK/P38 Pathway | |||
| p-Smad3 | Increased | Significantly Decreased | [2] |
| p-ERK | Increased | Significantly Decreased | [2] |
| p-p38 | Increased | Significantly Decreased | [2] |
| JAK2/STAT3 Pathway | |||
| p-JAK2 | Increased | Significantly Lowered | [4] |
| p-STAT3 | Increased | Significantly Lowered | [4] |
| Autophagy | |||
| LC3II | Not Reported | Enhanced | [2] |
| P62 | Not Reported | Decreased | [2] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a widely accepted and utilized model that recapitulates many features of human IPF.[6]
Materials:
-
Bleomycin sulfate (e.g., from Nippon Kayaku Co., Ltd.)[2]
-
Sterile phosphate-buffered saline (PBS) or 0.9% normal saline[6]
-
Anesthetic (e.g., chloral hydrate or isoflurane)[2]
-
Male C57BL/6 mice (6-8 weeks old, 20g)[2]
Procedure:
-
Anesthetize the mice using a suitable anesthetic.
-
Surgically expose the trachea.
-
Administer a single intratracheal injection of bleomycin at a dose of 2.5 U/kg to 3 U/kg body weight.[2][6] The control group should receive an equivalent volume of sterile saline.
-
Suture the incision and allow the mice to recover.
-
Monitor the mice for weight loss and other signs of distress.[2]
This compound Treatment Regimen
Materials:
-
This compound
-
Vehicle for administration (e.g., saline for intraperitoneal injection or appropriate vehicle for gavage)
Procedure:
-
Seven days after bleomycin administration, begin this compound treatment.[2][4]
-
Administer this compound daily for 14 consecutive days.[4]
-
Two different dosing regimens have been reported to be effective:
-
The control and bleomycin-only groups should receive the vehicle alone.
Assessment of Pulmonary Fibrosis
a. Histological Analysis:
-
At the end of the treatment period (e.g., day 21 or day 28 post-bleomycin), euthanize the mice.[7]
-
Perfuse the lungs with saline and fix them in 4% paraformaldehyde.
-
Embed the lung tissue in paraffin and section for staining.
-
Hematoxylin and Eosin (H&E) Staining: To assess general lung architecture, inflammation, and fibrotic changes.[1][8]
-
Masson's Trichrome Staining: To specifically visualize and quantify collagen deposition (blue staining).[6]
b. Hydroxyproline Assay:
-
Hydroxyproline is a major component of collagen, and its quantification provides an index of total collagen content in the lung.[1][4]
-
Homogenize a portion of the lung tissue.
-
Hydrolyze the homogenate using strong acid (e.g., 6N HCl) at high temperature.
-
Use a commercial hydroxyproline assay kit or a colorimetric method to determine the hydroxyproline concentration.
c. Western Blot Analysis:
-
Extract total protein from lung tissue homogenates.[1]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest, including:
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.[2]
d. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from lung tissue.[2]
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for genes such as:
-
Acta2 (α-SMA)
-
Col1a1 (Collagen I)
-
Fn1 (Fibronectin)
-
Ctgf (Connective tissue growth factor)[2]
-
-
Normalize the expression of target genes to a housekeeping gene (e.g., β-actin).[2]
Mandatory Visualizations
References
- 1. Antifibrotic Mechanism of this compound in Bleomycin-Induced Pulmonary Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifibrotic Mechanism of this compound in Bleomycin-Induced Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antifibrotic Mechanism of this compound in Bleomycin-Induced Pulmonary Fibrosis in Mice [frontiersin.org]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. Prevention of Bleomycin-Induced Pulmonary Inflammation and Fibrosis in Mice by Paeonol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Investigating the Therapeutic Effects of Piceatannol on Atopic Dermatitis in NC/Nga Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by eczematous lesions, intense pruritus, and a relapsing course.[1] The NC/Nga mouse is a well-established inbred strain that spontaneously develops AD-like skin lesions under conventional, non-specific pathogen-free (SPF) conditions, making it a suitable model for studying AD pathogenesis and evaluating potential therapeutics.[2][3][4][5] Piceatannol, a natural stilbenoid and a metabolite of resveratrol found in grapes and red wine, has demonstrated various biological activities, including anti-inflammatory and immunomodulatory effects.[6][7] Recent studies have highlighted its potential to ameliorate AD by targeting key inflammatory pathways.[6][8][9]
This document provides a detailed overview of the experimental findings and protocols for investigating the effects of this compound on AD in the NC/Nga mouse model. The primary mechanism of action appears to be the inhibition of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, a central axis in AD immunopathogenesis.[1][6]
Experimental Findings & Data Presentation
Topical application of this compound has been shown to significantly attenuate the clinical signs of Dermatophagoides farinae extract (DFE)-induced atopic dermatitis in NC/Nga mice.[6][9] The key findings are summarized below.
Table 1: Effect of this compound on Clinical Symptoms of AD in NC/Nga Mice
| Parameter | Observation | Citation |
|---|---|---|
| Dermatitis Score | Attenuated DFE-induced AD-like symptoms | [6][8] |
| Skin Thickness | Reduced skin thickness | [6][8][9] |
| Scratching Time | Decreased scratching behavior | [6][8][9] |
| Transepidermal Water Loss (TEWL) | Reduced skin water loss, indicating improved barrier function |[6][8][9] |
Table 2: Effect of this compound on Histopathological & Serological Markers of AD
| Marker Type | Marker | Effect of this compound Treatment | Citation |
|---|---|---|---|
| Histopathology | Immune Cell Infiltration | Suppressed infiltration of eosinophils and mast cells into the skin | [8][9] |
| Serological Markers | Serum TARC (CCL17) | Downregulated | [6][8][9] |
| Serum MDC (CCL22) | Downregulated | [6][8][9] | |
| Serum IgE | Downregulated | [7][9] | |
| Skin Cytokines | IL-4 | Alleviated | [9] |
| | IL-13 | Alleviated |[9] |
Signaling Pathways & Visualizations
This compound exerts its anti-inflammatory effects in atopic dermatitis primarily by inhibiting the JAK-STAT signaling pathway.[6] In AD, Th2 cytokines like IL-4 and IL-13, as well as pro-inflammatory cytokines like IFN-γ, bind to their respective receptors, leading to the activation of JAKs (specifically JAK1).[1] Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and induce the transcription of inflammatory genes, including chemokines like TARC and MDC.[1][6] A molecular docking study suggests that this compound strongly interacts with and targets JAK1, thereby decreasing the phosphorylation of the JAK-STAT proteins.[6][8][9]
Caption: this compound inhibits the JAK1-STAT signaling pathway in keratinocytes.
Experimental Protocols
The following protocols are based on methodologies described in studies investigating this compound's effect on DFE-induced atopic dermatitis in NC/Nga mice.[6][8][9]
Induction of Atopic Dermatitis in NC/Nga Mice
This protocol describes how to induce AD-like symptoms using Dermatophagoides farinae extract (DFE).
-
Animals: 6- to 8-week-old male NC/Nga mice.[2]
-
Reagents:
-
Dermatophagoides farinae (house dust mite) extract (DFE).
-
Phosphate-buffered saline (PBS).
-
Anhydrous lanolin.
-
Petrolatum.
-
-
Procedure:
-
Acclimatize mice for at least one week under SPF conditions.
-
Shave the dorsal skin of the mice.
-
Prepare a DFE ointment by mixing DFE with a lanolin-petrolatum base.
-
Apply the DFE ointment topically to the shaved dorsal skin and the ears of the mice.
-
Repeat the topical application twice or three times a week for a period of 3 to 4 weeks to induce chronic AD-like lesions.[8][9] The vehicle control group should be treated with the ointment base only.
-
This compound Treatment Protocol
-
Reagents:
-
This compound powder.
-
Appropriate vehicle (e.g., ethanol, propylene glycol, or a cream base).
-
-
Procedure:
-
Prepare a solution or suspension of this compound at the desired concentration.
-
Beginning at the same time as DFE challenge or after AD induction, topically apply a defined volume (e.g., 100-200 µL) of the this compound solution to the lesional skin.
-
Treatment is typically administered five times per week for the duration of the study (e.g., 4 weeks).[9]
-
A DFE-challenged control group should receive the vehicle alone.
-
Caption: Experimental workflow for the in-vivo NC/Nga mouse study.
Evaluation of Clinical Parameters
-
Dermatitis Score: Score the severity of skin lesions weekly based on a standard system (e.g., 0 = no symptoms; 1 = mild; 2 = moderate; 3 = severe) for erythema, edema, excoriation, and dryness.
-
Skin Thickness: Measure the ear or dorsal skin thickness weekly using a digital caliper.
-
Scratching Behavior: Observe mice individually for a set period (e.g., 20-30 minutes) and record the total time spent scratching the affected areas.
-
Transepidermal Water Loss (TEWL): Measure TEWL from the dorsal skin using a Tewameter to assess skin barrier function.
Histopathological Analysis
-
Procedure:
-
At the end of the experiment, euthanize the mice and collect dorsal skin tissue.
-
Fix the tissue in 10% formalin, embed in paraffin, and section.
-
For general inflammation: Stain with Hematoxylin and Eosin (H&E) to observe epidermal thickness (acanthosis) and infiltration of inflammatory cells.
-
For mast cells: Stain with Toluidine Blue to identify and count mast cell infiltration in the dermis.[9]
-
Serological and Molecular Analysis
-
Sample Collection: Collect blood via cardiac puncture and separate serum for analysis. Homogenize skin tissue to extract proteins or RNA.
-
ELISA: Use commercial enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of total IgE, TARC (CCL17), and MDC (CCL22) in the serum according to the manufacturer’s instructions.[9]
-
Western Blot (In Vitro Mechanism):
-
Culture human keratinocyte cells (HaCaT).
-
Pre-treat cells with various concentrations of this compound.
-
Stimulate the cells with TNF-α and IFN-γ to mimic an inflammatory environment.[6][8]
-
Lyse the cells and separate proteins via SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against total and phosphorylated forms of JAK1 and STAT proteins.
-
Use secondary antibodies and a chemiluminescence detection system to visualize protein bands and determine the extent of phosphorylation. This method confirms that this compound decreases the phosphorylation of JAK-STAT proteins.[8][9]
-
References
- 1. Frontiers | JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review [frontiersin.org]
- 2. Evaluation of Itch by Using NC/NgaTnd Mice: A Model of Human Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NC/Nga Mice: A Mouse Model for Atopic Dermatitis | Semantic Scholar [semanticscholar.org]
- 4. Research Techniques Made Simple: Mouse models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NC/Nga mice: a mouse model for atopic dermatitis. (1999) | Hajime Suto | 247 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a metabolite of resveratrol, attenuates atopic dermatitis by targeting Janus kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-adipogenic Activity of Piceatannol in 3T3-L1 Preadipocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-adipogenic effects of piceatannol, a naturally occurring stilbenoid, in the 3T3-L1 preadipocyte cell line. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound on 3T3-L1 Adipogenesis
The following tables summarize the dose-dependent effects of this compound on lipid accumulation and the expression of key adipogenic markers in 3T3-L1 cells. This compound has been shown to inhibit adipogenesis without significant cytotoxicity at the concentrations tested.[1]
Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
| This compound Concentration (µM) | Method of Quantification | Observed Effect | Reference |
| 10 | Oil Red O Staining | Noticeable decrease in lipid droplets | [1] |
| 25 | Oil Red O Staining | Significant reduction in lipid accumulation | [1][2] |
| 50 | Oil Red O Staining | Marked inhibition of lipid droplet formation | [1][2][3] |
Table 2: Effect of this compound on Adipogenic Marker Expression in 3T3-L1 Cells
| Gene/Protein | This compound Concentration (µM) | Method | Observed Effect | Reference |
| PPARγ (Protein) | 25 | Western Blot | Decreased expression compared to control | [1] |
| PPARγ (Protein) | 50 | Western Blot | Significantly lower expression than control | [1] |
| C/EBPα (Protein) | 25 | Western Blot | Decreased expression compared to control | [1] |
| C/EBPα (Protein) | 50 | Western Blot | Significantly lower expression than control | [1] |
| PPARγ (mRNA) | Not Specified | qPCR | Decreased expression | [4] |
| C/EBPα (mRNA) | Not Specified | qPCR | Decreased expression | [4] |
| C/EBPβ (mRNA) | Not Specified | qPCR | Decreased expression | [4] |
| FAS (mRNA) | Not Specified | Not Specified | Decreased expression | [5] |
| GLUT4 (mRNA) | Not Specified | Not Specified | Decreased expression | [5] |
Mandatory Visualizations
Experimental Protocols
Herein are detailed protocols for the culture of 3T3-L1 preadipocytes, induction of differentiation, treatment with this compound, and subsequent analysis.
3T3-L1 Preadipocyte Cell Culture and Maintenance
This protocol describes the standard procedure for maintaining 3T3-L1 preadipocytes to ensure their viability and differentiation potential.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/dishes
-
Humidified incubator (37°C, 10% CO2)
Procedure:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.
-
Incubate the cells in a humidified incubator at 37°C with 10% CO2.[6]
-
Passage the cells every 2-3 days or when they reach 70-80% confluency to prevent contact inhibition and maintain their preadipocyte state.[7]
-
To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for a few minutes until the cells detach.
-
Neutralize the trypsin with culture medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks.
Induction of Adipogenic Differentiation and this compound Treatment
This protocol outlines the induction of 3T3-L1 preadipocyte differentiation into mature adipocytes and the concurrent treatment with this compound.
Materials:
-
Confluent 3T3-L1 preadipocytes (2 days post-confluent)
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Cocktail (MDI):
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
1 µM Dexamethasone
-
1.0 µg/mL Insulin
-
-
Insulin Medium: DMEM with 10% FBS and 1.0 µg/mL Insulin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
Procedure:
-
Day 0: Two days after the 3T3-L1 cells have reached confluency, replace the growth medium with Differentiation Medium (DMEM + 10% FBS) containing the MDI cocktail. For the treatment groups, add the desired concentrations of this compound (e.g., 10, 25, 50 µM). Include a vehicle control group (e.g., DMSO).[1]
-
Day 2: Remove the MDI medium and replace it with Insulin Medium (DMEM + 10% FBS + Insulin). Continue the treatment with this compound in the respective wells.
-
Day 4: Remove the Insulin Medium and replace it with fresh DMEM containing 10% FBS. Continue this compound treatment.
-
Day 6 onwards: Replace the medium with fresh DMEM + 10% FBS every two days, reapplying this compound at the desired concentrations until the cells are ready for analysis (typically day 8-10).
Quantification of Lipid Accumulation via Oil Red O Staining
This protocol is for visualizing and quantifying the intracellular lipid droplets in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
PBS
-
10% Formalin
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
Oil Red O working solution (6 parts stock to 4 parts distilled water, filtered)
-
60% Isopropanol
-
100% Isopropanol (for elution)
-
Spectrophotometer or plate reader (510 nm)
Procedure:
-
Wash the differentiated adipocytes twice with PBS.
-
Fix the cells by adding 10% formalin and incubating for at least 1 hour at room temperature.[6][8]
-
Wash the fixed cells three times with distilled water and then once with 60% isopropanol for 5 minutes.[6][8]
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.[8]
-
Remove the staining solution and wash the cells 2-5 times with distilled water until the excess stain is removed.[8]
-
For visualization: Add water to the wells to prevent drying and view under a microscope. Lipid droplets will appear red.[8]
-
For quantification: After the final water wash, allow the plate to dry completely. Add 100% isopropanol to each well to elute the stain from the lipid droplets. Incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.[9]
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol describes the analysis of adipogenic gene expression in response to this compound treatment.
Materials:
-
Treated 3T3-L1 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., PPARγ, C/EBPα) and a reference gene (e.g., ACTB, RPL)[10]
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the treated 3T3-L1 cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.[11]
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the gene of interest, SYBR Green master mix, and nuclease-free water.
-
Thermal Cycling: Run the qPCR reaction in a thermal cycler using a standard protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to that of a stable reference gene.[12]
Protein Expression Analysis by Western Blotting
This protocol is for determining the protein levels of key adipogenic and signaling molecules.
Materials:
-
Treated 3T3-L1 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in lysis buffer on ice. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. This compound, Natural Polyphenolic Stilbene, Inhibits Adipogenesis via Modulation of Mitotic Clonal Expansion and Insulin Receptor-dependent Insulin Signaling in Early Phase of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Prevents Obesity and Fat Accumulation Caused by Estrogen Deficiency in Female Mice by Promoting Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dietary Antioxidant this compound Inhibits Adipogenesis of Human Adipose Mesenchymal Stem Cells and Limits Glucose Transport and Lipogenic Activities in Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of 3T3-L1 Cells and Oil Red O Staining [bio-protocol.org]
- 7. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine 3T3-L1 Adipocyte Cell Differentiation Model: Validated Reference Genes for qPCR Gene Expression Analysis | PLOS One [journals.plos.org]
- 11. Murine 3T3-L1 Adipocyte Cell Differentiation Model: Validated Reference Genes for qPCR Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes: Piceatannol as a Research Tool for Inhibiting the JAK/STAT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol, a naturally occurring polyphenolic stilbene and a metabolite of resveratrol, has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-proliferative properties.[1][2] Found in sources like grapes, passion fruit, and red wine, this compound has emerged as a valuable chemical probe for studying various cellular signaling cascades.[3][4] Of particular interest is its inhibitory effect on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3][5] This pathway is a critical communication route for numerous cytokines, growth factors, and hormones, playing a central role in immunity, cell proliferation, differentiation, and apoptosis.[6][7] Dysregulation of the JAK/STAT pathway is implicated in a wide range of diseases, including cancers, autoimmune disorders, and inflammatory conditions.[8][9]
These application notes provide a comprehensive overview of this compound's mechanism of action on the JAK/STAT pathway, a summary of its application in various research models, and detailed protocols for its use in laboratory settings.
Mechanism of Action
The JAK/STAT signaling cascade is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated Janus kinases (JAKs).[8] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[7] STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[6][8]
This compound primarily exerts its inhibitory effect by targeting the kinase activity of JAKs. Studies have demonstrated that this compound can directly inhibit JAK1 and JAK2, thereby preventing the subsequent phosphorylation and activation of STAT proteins, particularly STAT3.[3][10][11][12] By blocking this initial phosphorylation step, this compound effectively halts the entire downstream signaling cascade. Molecular docking studies have further suggested a strong interaction between this compound and the kinase domain of JAK1.[11][13] This inhibition of JAK/STAT phosphorylation has been observed in various contexts, including cancer cells, immune cells, and fibroblasts.[8][10][14]
Caption: this compound inhibits the JAK/STAT pathway by targeting JAKs.
Quantitative Data Summary: Effects of this compound on the JAK/STAT Pathway
The following table summarizes the observed effects of this compound in various experimental models.
| Model System | Target(s) | This compound Concentration | Observed Effect | Reference(s) |
| Human HaCaT keratinocytes | JAK1, STAT | Not specified | Decreased phosphorylation of JAK-STAT proteins induced by TNFα/IFNγ. | [11][12] |
| Human prostate cancer cells | STAT3 | Not specified | In combination with silibinin, lessened STAT3 phosphorylation at Tyr705. | [8] |
| Mouse model of pulmonary fibrosis | JAK2, STAT3 | Not specified | Inhibited the activation of the JAK2/STAT3 signaling pathway. | [9][10] |
| TGF-β-induced lung fibroblasts | JAK2, STAT3 | Not specified | Inhibited the activation of the JAK2/STAT3 signaling pathway. | [10] |
| Human astrocytoma (U373) cells | STAT3 | Not specified | Inhibited STAT3 phosphorylation. | [14] |
| Human myeloid cells (U937) | IκBα kinase, p65 | ~2-20 µM (1-10 µg/mL) | Suppressed TNF-induced NF-κB activation via inhibition of IKK and p65 phosphorylation. | [2] |
| Rheumatoid Arthritis-Fibroblast-Like Synoviocytes (RA-FLS) | N/A | 2, 5, 10 µM | Decreased cell viability in a dose-dependent manner. | [15] |
| Various cancer cell lines (C6, HepG2, HeLa, MCF-7, HT-29) | N/A | 20-100 µM | Cytotoxic effects observed after 24-48 hours of exposure. | [16] |
Experimental Protocols
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Cell Culture
This protocol describes a general method to assess the inhibitory effect of this compound on JAK/STAT signaling in adherent cell lines (e.g., HaCaT, A549, or fibroblasts).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Recombinant cytokine for stimulation (e.g., IFN-γ, TGF-β, IL-6)
-
Cell culture plates (6-well or 12-well)
-
RIPA lysis buffer with protease and phosphatase inhibitors
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store in aliquots at -20°C or -80°C, protected from light.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling activity, replace the complete medium with a serum-free or low-serum medium for 4-12 hours before treatment.
-
This compound Pre-treatment: Dilute the this compound stock solution in a serum-free medium to the desired final concentrations (e.g., 5, 10, 20, 50 µM). Include a DMSO-only vehicle control. Remove the medium from the cells and add the this compound-containing medium. Incubate for 1-4 hours.
-
Cytokine Stimulation: Add the appropriate cytokine directly to the medium to achieve the desired final concentration (e.g., 10-50 ng/mL). The vehicle control and this compound-treated wells should be stimulated. Include an unstimulated control. Incubate for the optimal stimulation time (typically 15-60 minutes for STAT phosphorylation).
-
Cell Lysis: After stimulation, place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay. The samples are now ready for Western Blot analysis.
Protocol 2: Western Blot Analysis of JAK/STAT Phosphorylation
This protocol is used to detect the levels of phosphorylated and total JAK and STAT proteins from cell lysates prepared in Protocol 1.
Materials:
-
Protein lysates from Protocol 1
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-JAK1 (Tyr1034/1035), anti-JAK1)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-STAT3) and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.
Caption: Workflow for studying JAK/STAT inhibition by this compound.
Protocol 3: In Vitro JAK Kinase Assay
This protocol provides a framework for assessing the direct inhibitory effect of this compound on the enzymatic activity of a purified JAK enzyme.
Materials:
-
Recombinant active JAK enzyme (e.g., JAK1, JAK2)
-
Kinase substrate (a peptide containing a tyrosine phosphorylation site for the specific JAK)
-
This compound
-
Kinase assay buffer
-
ATP
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute the JAK enzyme, substrate, and ATP to their optimal concentrations in the kinase assay buffer. Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
Reaction Setup: To the wells of an assay plate, add the following in order:
-
This compound dilution or vehicle (DMSO).
-
JAK enzyme.
-
Substrate.
-
-
Incubation: Incubate the plate for 10-15 minutes at room temperature to allow this compound to bind to the enzyme.
-
Initiate Kinase Reaction: Add ATP to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature or 30°C for the recommended time (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen detection reagent. This typically involves measuring luminescence or fluorescence.
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the JAK enzyme's activity.
References
- 1. Exploring the therapeutic potential of naturally occurring this compound in non-communicable diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 7. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound-mediated JAK2/STAT3 signaling pathway inhibition contributes to the alleviation of oxidative injury and collagen synthesis during pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a metabolite of resveratrol, attenuates atopic dermatitis by targeting Janus kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. The Therapeutic Potential of this compound, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Piceatannol from Passion Fruit Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol (3,4,3′,5′-tetrahydroxy-trans-stilbene), a natural analog of resveratrol, is a polyphenol of significant interest in the pharmaceutical and nutraceutical industries. Abundantly found in the seeds of passion fruit (Passiflora edulis), it has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer properties.[1][2][3][4] These effects are largely attributed to its ability to modulate key cellular signaling pathways. This document provides detailed application notes and protocols for the extraction and purification of this compound from passion fruit seeds, along with an overview of its interaction with critical signaling pathways relevant to drug development.
Data Presentation: this compound Extraction and Purification
The following tables summarize quantitative data from various studies on the extraction and purification of this compound from passion fruit seeds, offering a comparative overview of different methodologies.
Table 1: this compound Extraction Methods and Yields
| Extraction Method | Solvent System | Temperature (°C) | Time | This compound Yield/Concentration | Reference |
| Pressurized Liquid Extraction (PLE) | Ethanol | 110 | Multi-cycle | 2.4 times higher than conventional extraction | [5][6] |
| Pressurized Liquid Extraction (PLE) | 75% Ethanol | 70 | Continuous | ~6 mg/g of defatted passion fruit by-product | [5] |
| Pressurized Liquid Extraction (PLE) | 50% Ethanol | 70 | Continuous | 56.5 mg/g extract | [5] |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 87 | 30 min/cycle (sequential) | 27.17 ± 0.9 µg/mg of extract | [7] |
| Soxhlet Extraction | Not specified | Not specified | 120 min | 13.03 ± 0.4 µg/mg of extract | [7] |
| Ultrasound-Assisted Extraction | Ethanol or Acetone | Not specified | Not specified | Higher yield than Soxhlet extraction | [8] |
| Conventional Liquid Extraction | Ethanol | Not specified | Not specified | 4.8 - 36.8 mg/g of dry seed | [1] |
Table 2: this compound Purification Methods and Purity
| Purification Method | Solvent/Mobile Phase System | Resulting Purity | Reference |
| High-Speed Countercurrent Chromatography (HSCCC) | n-hexane-ethyl acetate-methanol-water (1:2:1:2.8, v/v) | 94.8% | [1][9] |
| Semi-preparative HPLC | Further purification of HSCCC fractions | High purity for isolation of derivatives | [1][9] |
Experimental Protocols
Herein are detailed methodologies for key experiments related to the extraction and purification of this compound from passion fruit seeds.
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on the findings that MAE can provide a higher concentration of this compound in a shorter time compared to conventional methods.[7]
1. Materials and Equipment:
- Dried and ground passion fruit seeds
- 70% Ethanol (v/v) in deionized water
- Microwave extraction system
- Filter paper (e.g., Whatman No. 1)
- Rotary evaporator
- Freeze-dryer
2. Procedure:
- Sample Preparation: Weigh 10 g of dried, powdered passion fruit seeds and place them into a microwave extraction vessel.
- Solvent Addition: Add 200 mL of 70% ethanol to the vessel, ensuring the seed powder is fully submerged.
- Microwave Extraction:
- Set the microwave extractor to a temperature of 87°C.
- Irradiate for 30 minutes.
- For sequential extraction, cool the vessel, filter the extract, and add fresh solvent to the seed residue for another 30-minute cycle.[7]
- Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the seed residue.
- Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.
- Lyophilization: Freeze-dry the concentrated aqueous extract to obtain a powdered, this compound-rich extract.
- Storage: Store the dried extract at -20°C in a desiccator.
Protocol 2: High-Speed Countercurrent Chromatography (HSCCC) for this compound Purification
This protocol is designed for the preparative isolation and purification of this compound from a crude extract, achieving high purity.[1][9]
1. Materials and Equipment:
- Crude this compound extract from passion fruit seeds
- n-hexane, ethyl acetate, methanol, and deionized water (all HPLC grade)
- High-Speed Countercurrent Chromatography (HSCCC) instrument
- HPLC system for fraction analysis
- Rotary evaporator
2. Procedure:
- Two-Phase Solvent System Preparation:
- Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:2:1:2.8.[1][9]
- Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
- The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
- HSCCC Instrument Setup:
- Fill the HSCCC column with the upper stationary phase.
- Set the revolution speed of the centrifuge (e.g., 800-1000 rpm).
- Pump the lower mobile phase into the column at a specific flow rate (e.g., 1.5-2.0 mL/min) until hydrodynamic equilibrium is reached.
- Sample Injection:
- Dissolve a known amount of the crude extract in a small volume of the biphasic solvent system.
- Inject the sample solution into the HSCCC system.
- Elution and Fraction Collection:
- Continuously pump the mobile phase through the column.
- Monitor the effluent with a UV detector at an appropriate wavelength for this compound (e.g., 320 nm).
- Collect fractions based on the chromatogram peaks.
- Fraction Analysis:
- Analyze the collected fractions using an analytical HPLC system to identify those containing pure this compound.
- Solvent Removal:
- Pool the fractions containing high-purity this compound.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
- Drying and Storage:
- Dry the purified this compound under vacuum.
- Store at -20°C.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound extraction and purification, and a key signaling pathway modulated by this compound.
Caption: Experimental Workflow for this compound Extraction and Purification.
Caption: this compound's Modulation of the PI3K/Akt/mTOR Signaling Pathway.[10][11][12]
Discussion of this compound's Mechanism of Action
This compound has been shown to exert its biological effects by interacting with multiple cellular signaling pathways. This pleiotropic activity makes it a promising candidate for drug development in various therapeutic areas.
-
Anti-Angiogenic Effects: this compound can inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. It has been demonstrated to block the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor VEGFR2, thereby attenuating downstream signaling cascades involving Akt and Erk.[13][14] This disruption of VEGF signaling leads to reduced endothelial cell proliferation, migration, and tube formation.
-
Cancer Cell Proliferation and Apoptosis: this compound has been observed to suppress the proliferation of various cancer cells and induce apoptosis (programmed cell death).[10][15] One of the key mechanisms is the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and metabolism.[10][11][12] By inhibiting this pathway, this compound can halt the cell cycle and trigger apoptotic processes, often involving the activation of caspases and modulation of Bcl-2 family proteins.
-
Neuroprotective and Cardioprotective Roles: The antioxidant and anti-inflammatory properties of this compound contribute to its protective effects on the nervous and cardiovascular systems.[1][4] While the specific signaling pathways are still under investigation, its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory responses is thought to be crucial.
Conclusion
Passion fruit seeds are a rich and viable source of this compound. The extraction and purification protocols outlined in this document, utilizing techniques such as MAE and HSCCC, can yield high-purity this compound suitable for research and preclinical development. The multifaceted interactions of this compound with key signaling pathways, particularly its inhibitory effects on pro-survival pathways like PI3K/Akt/mTOR and angiogenesis, underscore its therapeutic potential. Further investigation into its mechanism of action and in vivo efficacy will be pivotal in translating this promising natural compound into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Overview of Cellular Mechanisms and Signaling Pathways of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Extraction of this compound from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Extraction of this compound from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparative Isolation of this compound Derivatives from Passion Fruit (Passiflora edulis) Seeds by High-Speed Countercurrent Chromatography Combined with High-Performance Liquid Chromatography and Screening for α-Glucosidase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound Suppresses the Proliferation and Induced Apoptosis of Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Synthesis and Application of Piceatannol and Its Derivatives for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol (trans-3,4,3',5'-tetrahydroxystilbene) is a naturally occurring polyphenolic stilbene, an analog of resveratrol, found in various plants, including grapes, passion fruit, and white tea.[1][2] It has garnered significant interest in the scientific community due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[2][3][4][5] This document provides detailed protocols for the chemical synthesis of this compound and its derivatives, as well as methodologies for evaluating their biological activities, to support further research and drug development endeavors.
Chemical Synthesis of this compound and Derivatives
The synthesis of this compound and its analogs is crucial for obtaining sufficient quantities for research purposes, as isolation from natural sources can be low in yield and challenging.[6] Several synthetic strategies have been developed to construct the characteristic stilbene backbone. The choice of method often depends on the desired stereochemistry (typically the trans-isomer is more stable and biologically active), the nature of substituents, and the availability of starting materials.
Common Synthetic Methodologies
Several classical organic reactions are employed for the synthesis of stilbenes like this compound. These include:
-
Wittig Reaction: A widely used method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. It is a versatile method for producing both cis- and trans-stilbene isomers.[7][8][9][10]
-
Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an alkene. This method is known for its high stereoselectivity, typically yielding the trans-isomer.[6]
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This is a robust and widely used method for creating biaryl compounds and can be adapted for stilbene synthesis.[11][12][13][14]
-
Perkin Reaction: A condensation reaction between an aromatic aldehyde, an acid anhydride, and the alkali salt of the acid to form an α,β-unsaturated carboxylic acid, which can be a precursor to stilbenes.[8][15]
-
Olefin Metathesis: A reaction that involves the redistribution of alkene bonds, catalyzed by transition metal complexes like Grubbs' catalyst. It can be a highly efficient method for stilbene synthesis.[16][17][18][19]
Experimental Protocol: Synthesis of this compound via Wittig Reaction
This protocol describes a general procedure for the synthesis of a this compound precursor using the Wittig reaction, followed by demethylation.
Step 1: Preparation of the Phosphonium Salt
-
Dissolve 3,5-dimethoxybenzyl bromide (1.0 eq) in anhydrous toluene.
-
Add triphenylphosphine (1.1 eq) to the solution.
-
Reflux the mixture for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to room temperature. The phosphonium salt will precipitate.
-
Collect the precipitate by filtration, wash with cold toluene, and dry under vacuum.
Step 2: Ylide Formation and Wittig Reaction
-
Suspend the 3,5-dimethoxybenzyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq), portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Cool the reaction mixture back to 0 °C and add a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (a mixture of cis- and trans-3,4,3',5'-tetramethoxystilbene) by column chromatography on silica gel.
Step 3: Demethylation to this compound
-
Dissolve the purified 3,4,3',5'-tetramethoxystilbene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add boron tribromide (BBr₃) (4.0-5.0 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Table 1: Comparison of Synthetic Methodologies for Stilbene Synthesis
| Reaction | Catalyst/Reagent | Stereoselectivity | Advantages | Disadvantages |
| Wittig Reaction | Phosphorus ylide, base | Can be tuned for cis or trans | Wide substrate scope, readily available starting materials.[7] | Can produce a mixture of isomers, byproduct (triphenylphosphine oxide) removal can be difficult.[20] |
| Heck Reaction | Palladium catalyst, base | High trans-selectivity | Good functional group tolerance, mild reaction conditions. | Requires halide or triflate starting materials. |
| Suzuki-Miyaura Coupling | Palladium catalyst, base | High trans-selectivity | High yields, commercially available boronic acids, good functional group tolerance.[13] | Boronic acids can be sensitive to reaction conditions. |
| Perkin Reaction | Acid anhydride, alkali salt | Primarily trans | Uses readily available starting materials. | Can require harsh reaction conditions (high temperatures).[21] |
| Olefin Metathesis | Grubbs' catalyst | High trans-selectivity | High efficiency, good functional group tolerance.[17][18] | Catalyst can be expensive and sensitive to air and moisture. |
Biological Activity of this compound and Derivatives
This compound exhibits a wide range of biological activities, making it a promising candidate for further investigation in various therapeutic areas.
Key Biological Activities:
-
Anticancer Activity: this compound has been shown to suppress the proliferation of various cancer cells, including leukemia, lymphoma, breast, prostate, and colon cancer.[1][5] It induces apoptosis and cell cycle arrest through the regulation of various signaling pathways.[1][4]
-
Anti-inflammatory Activity: this compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2.[5][22] This is often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[22]
-
Antioxidant Activity: The polyphenolic structure of this compound, particularly the catechol group in the B-ring, confers strong antioxidant properties, allowing it to scavenge free radicals.[5][23]
-
Anti-angiogenic Activity: this compound can inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis. It has been shown to block the binding of vascular endothelial growth factor (VEGF) to its receptor.[24]
-
Cardioprotective and Neuroprotective Effects: Research suggests that this compound may offer protection against cardiovascular diseases and neurodegenerative disorders.[3][4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound and its derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 2: Reported IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| LNCaP | Prostate Cancer | 13.6 | 48 |
| DU145 | Prostate Cancer | 21.4 | 48 |
| PC-3 | Prostate Cancer | 18.2 | 48 |
| MCF-7 | Breast Cancer | 25.0 | 48 |
| B16-F10 | Melanoma | 10.0 | 48 |
Note: IC₅₀ values can vary depending on the specific experimental conditions and cell line.
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Major Signaling Pathways:
-
NF-κB Pathway: this compound can inhibit the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[1][22]
-
MAPK Pathway: It can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are involved in regulating cell growth, differentiation, and apoptosis.[22]
-
PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.[25]
Diagrams of Signaling Pathways and Workflows
Caption: General workflow for the synthesis and biological evaluation of this compound and its derivatives.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory effect of this compound.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The synthetic protocols and biological evaluation methods detailed in this document provide a framework for researchers to further explore the structure-activity relationships and mechanisms of action of these molecules. The continued investigation of this compound and the development of novel derivatives are valuable endeavors in the pursuit of new treatments for a range of human diseases.
References
- 1. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]
- 3. Overview of Cellular Mechanisms and Signaling Pathways of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN108675918B - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juliethahn.com [juliethahn.com]
- 10. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 11. Synthesis of this compound, an Oxygenated Analog of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Perkin reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. "Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inqui" by Timothy J. Bannin, Partha P. Datta et al. [digitalcommons.uri.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The antioxidative activity of this compound and its different derivatives: Antioxidative mechanism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. This compound, Natural Polyphenolic Stilbene, Inhibits Adipogenesis via Modulation of Mitotic Clonal Expansion and Insulin Receptor-dependent Insulin Signaling in Early Phase of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Bioavailability Studies of Piceatannol in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo bioavailability studies of piceatannol in rodent models. The information compiled is based on published research and aims to facilitate the design and execution of pharmacokinetic and pharmacodynamic assessments of this promising natural stilbene.
Introduction
This compound (trans-3,3′,4,5′-tetrahydroxystilbene), a natural analog of resveratrol, has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a potential therapeutic agent. This document outlines the methodologies for assessing the in vivo bioavailability of this compound in rodents, presents key pharmacokinetic data from various studies, and illustrates the relevant signaling pathways affected by this compound.
Quantitative Bioavailability Data
The following tables summarize the pharmacokinetic parameters of this compound in rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats after Intravenous (IV) Administration
| Dose (mg/kg) | AUC (μg·h/mL) | Half-life (t½) (h) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Reference |
| 10 | 8.48 ± 2.48 | 19.88 ± 5.66 (urine) | 2.13 ± 0.92 | 10.76 ± 2.88 | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats after Intragastric Administration
| Dose (μmol/kg) | Cmax (μmol/L) | Tmax (min) | AUC₀₋₈h (μmol·h/L) | Reference |
| 90 | 3.3 | ~15 | 3.2 | [3] |
| 180 | 7.5 | ~15 | 7.3 | [3] |
| 360 | 8.1 | ~15 | 11.4 | [3] |
| 180 (co-administered with resveratrol) | - | - | 8.6 | [3][4] |
Experimental Protocols
The following are detailed protocols for key experiments in the in vivo bioavailability assessment of this compound in rodents.
Protocol 1: Oral Administration of this compound in Rats
Objective: To administer a precise dose of this compound orally to rats for pharmacokinetic analysis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, 2-hydroxypropyl-beta-cyclodextrin)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles (16-18 gauge, 2-3 inches with a rounded tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
This compound Formulation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing: a. Weigh each rat to determine the precise volume of the this compound formulation to be administered. b. Gently restrain the rat. c. Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted. d. Insert the gavage needle into the esophagus and gently advance it into the stomach. e. Administer the this compound formulation slowly. f. Carefully remove the gavage needle.
-
Post-Dosing Monitoring: Observe the animal for any signs of distress or adverse reactions.
Protocol 2: Intravenous Administration of this compound in Rats
Objective: To administer this compound directly into the systemic circulation for the determination of absolute bioavailability.
Materials:
-
This compound
-
Sterile vehicle suitable for intravenous injection (e.g., saline, polyethylene glycol)
-
Male Sprague-Dawley rats with jugular vein cannulation
-
Syringes and infusion pump
Procedure:
-
Animal Preparation: Use rats that have been surgically prepared with a cannulated jugular vein. Allow the animals to recover from surgery as per institutional guidelines.
-
This compound Formulation: Prepare a sterile, injectable solution of this compound in the appropriate vehicle.
-
Dosing: a. Weigh the rat to calculate the exact dose. b. Administer the this compound solution as a single bolus injection or a controlled infusion via the jugular vein cannula.
-
Post-Dosing: Monitor the animal for any adverse effects.
Protocol 3: Serial Blood Sampling from Rats
Objective: To collect blood samples at specific time points for the analysis of this compound and its metabolites.
Materials:
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA, heparin)
-
Syringes or capillary tubes
-
Anesthetic (if required by the sampling method)
Procedure:
-
Sampling Time Points: Collect blood samples at predetermined time points post-dosing (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).
-
Blood Collection:
-
From Jugular Vein Cannula: For cannulated animals, withdraw approximately 100-200 µL of blood at each time point. Flush the cannula with a small volume of heparinized saline after each collection to prevent clotting.
-
From Tail Vein: For non-cannulated animals, warm the tail to dilate the vein. Puncture the lateral tail vein with a needle and collect the blood into a capillary tube or via a syringe.
-
-
Sample Handling: Immediately place the collected blood into the anticoagulant-containing microcentrifuge tubes and gently mix. Keep the samples on ice.
Protocol 4: Plasma Processing and Storage
Objective: To separate plasma from whole blood for subsequent analysis.
Materials:
-
Refrigerated centrifuge
-
Cryogenic vials
Procedure:
-
Centrifugation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
-
Storage: Transfer the plasma samples to labeled cryogenic vials and store them at -80°C until analysis.
Protocol 5: Quantification of this compound in Plasma by HPLC
Objective: To determine the concentration of this compound and its metabolites in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile, methanol, water (HPLC grade)
-
Formic acid or phosphoric acid
-
This compound analytical standard
-
Internal standard (e.g., 4-methylumbelliferone)
Procedure:
-
Sample Preparation (Protein Precipitation): a. To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing the internal standard. b. Vortex the mixture for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
HPLC Analysis: a. Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small percentage of formic or phosphoric acid (e.g., 0.1%). b. Flow Rate: A standard flow rate is 1.0 mL/min. c. Detection: Monitor the eluent using a UV detector at approximately 325 nm or a fluorescence detector with excitation at 320 nm and emission at 420 nm. d. Quantification: Construct a calibration curve using known concentrations of this compound standard. Determine the concentration of this compound in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo bioavailability studies of this compound in rodents.
Signaling Pathways
Caption: this compound activates Sirt1/FoxO1 and Nrf2 signaling pathways.[5][6][7]
Conclusion
The protocols and data presented provide a foundational framework for conducting in vivo bioavailability studies of this compound in rodents. Accurate assessment of its pharmacokinetic profile is essential for understanding its therapeutic potential and for designing future preclinical and clinical studies. The outlined experimental procedures and analytical methods can be adapted to specific research needs, contributing to a more comprehensive understanding of this compound's mechanism of action and its promise as a health-promoting agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of selected stilbenes: rhapontigenin, this compound and pinosylvin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption and metabolism of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates behavioral disorder and neurological deficits in aging mice via activating the Nrf2 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. This compound inhibits oxidative stress through modification of Nrf2-signaling pathway in testes and attenuates spermatogenesis and steroidogenesis in rats exposed to cadmium during adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
Piceatannol: A Versatile Tool for Investigating SIRT1 Activation
Application Notes and Protocols for Researchers
Introduction
Piceatannol, a naturally occurring stilbenoid and a hydroxylated analog of resveratrol, has emerged as a potent activator of Sirtuin 1 (SIRT1). SIRT1, an NAD⁺-dependent deacetylase, is a critical regulator of cellular metabolism, stress resistance, and aging-related processes.[1][2] The ability of this compound to modulate SIRT1 activity makes it a valuable pharmacological tool for researchers in various fields, including metabolic diseases, neurodegenerative disorders, and cancer. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in studying SIRT1 activation.
This compound has demonstrated superiority over resveratrol in certain contexts, showing more potent induction of SIRT1 expression and greater bioavailability.[3] Its mechanism of action involves both the upregulation of SIRT1 expression at the mRNA and protein levels and the enhancement of its enzymatic activity by increasing intracellular NAD⁺ levels.[1][4][5][6]
Mechanism of SIRT1 Activation by this compound
This compound activates SIRT1 through a multi-faceted approach:
-
Increased SIRT1 Expression: Studies in various cell lines, including C2C12 myotubes and THP-1 monocytes, have shown that this compound treatment leads to a significant, concentration-dependent increase in both SIRT1 mRNA and protein levels.[3][4]
-
Enhanced NAD⁺ Bioavailability: SIRT1 activity is intrinsically linked to the cellular NAD⁺/NADH ratio. This compound has been shown to elevate intracellular NAD⁺ levels, thereby providing the necessary co-substrate for SIRT1's deacetylase function.[1]
-
Upstream Kinase Activation: Evidence suggests that this compound may also activate AMP-activated protein kinase (AMPK), which can indirectly lead to SIRT1 activation by increasing NAD⁺ levels.[1][7]
The activation of SIRT1 by this compound triggers a cascade of downstream signaling events. A key target is the peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis.[7] SIRT1-mediated deacetylation of PGC-1α enhances its transcriptional activity, leading to increased mitochondrial function and improved energy metabolism.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated SIRT1 activation and a general experimental workflow for its investigation.
Caption: this compound-mediated SIRT1 activation pathway.
Caption: General experimental workflow for studying this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on SIRT1 and related markers.
Table 1: In Vitro Effects of this compound on SIRT1
| Cell Line | This compound Concentration | Treatment Duration | Effect on SIRT1 mRNA | Effect on SIRT1 Protein | Effect on SIRT1 Activity | Reference |
| C2C12 myotubes | 10, 20, 50 µM | 6 hours | Concentration-dependent increase | - | - | [3][8] |
| C2C12 myotubes | 100 µM | 1, 3, 24 hours | - | - | Significant increase at all time points | [1][2] |
| THP-1 monocytes | 6, 10 µM | 15 hours | Significant increase | - | - | [4] |
| THP-1 monocytes | 6, 10 µM | 24 hours | - | 2.0 to 2.5-fold increase | - | [4] |
| Human Dermal Fibroblasts | Not Specified | Not Specified | Increased HAS2 expression (SIRT1-dependent) | Increased SIRT1 expression | - | [9] |
Table 2: In Vivo Effects of this compound on SIRT1
| Animal Model | This compound Dosage | Treatment Duration | Tissue | Effect on SIRT1 | Reference |
| Mice (High-Fat Diet) | 10 mg/kg/day | 4 weeks | Liver | Increased Sirt1, Sirt3, and Sirt6 levels | [10][11] |
| Rats | 10 mg/kg/day | 7 days | Liver, Kidney | Increased SIRT1 expression and protein content | [7] |
Table 3: Effects of this compound on NAD⁺ Levels
| Cell Line | This compound Concentration | Treatment Duration | Effect on NAD⁺/NADH Ratio | Reference |
| C2C12 myotubes | 100 µM | 24 hours | Significant increase | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on SIRT1 activation.
Protocol 1: Determination of SIRT1 mRNA Expression by Real-Time PCR
-
Cell Culture and Treatment:
-
RNA Isolation:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
-
Real-Time PCR:
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for SIRT1 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Run the PCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of SIRT1 mRNA using the ΔΔCt method.
-
Protocol 2: Analysis of SIRT1 Protein Expression by Western Blot
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.[1]
-
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SIRT1 overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
-
Protocol 3: Measurement of SIRT1 Activity
-
Sample Preparation:
-
Prepare nuclear extracts or whole-cell lysates from this compound-treated and control cells.
-
-
SIRT1 Activity Assay:
-
Use a commercial fluorometric SIRT1 activity assay kit (e.g., from Abcam or Cayman Chemical) following the manufacturer's protocol.[1]
-
These assays typically involve the deacetylation of a fluorogenic substrate by SIRT1, leading to an increase in fluorescence.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader.
-
Calculate the SIRT1 activity based on the rate of fluorescence change and normalize to the protein concentration of the sample.
-
Protocol 4: Determination of Intracellular NAD⁺/NADH Ratio
-
Sample Preparation:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
NAD⁺/NADH Assay:
-
Use a commercial NAD⁺/NADH assay kit (e.g., from Dojindo or Abcam) that allows for the specific measurement of both NAD⁺ and NADH.[1]
-
These kits typically involve enzymatic cycling reactions that generate a product that can be detected colorimetrically or fluorometrically.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence and calculate the concentrations of NAD⁺ and NADH based on a standard curve.
-
Determine the NAD⁺/NADH ratio for each sample.
-
Conclusion
This compound is a powerful and reliable tool for studying the activation of SIRT1 and its downstream signaling pathways. Its ability to upregulate SIRT1 expression and enhance its activity provides researchers with a robust method to investigate the multifaceted roles of SIRT1 in health and disease. The protocols and data presented here offer a solid foundation for designing and executing experiments aimed at elucidating the therapeutic potential of targeting the this compound-SIRT1 axis.
References
- 1. This compound Enhances Intracellular Energy Metabolism via SIRT1 in C2C12 Cells [scirp.org]
- 2. scirp.org [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound and Its Metabolite, Isorhapontigenin, Induce SIRT1 Expression in THP-1 Human Monocytic Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound and its metabolite, isorhapontigenin, induce SIRT1 expression in THP-1 human monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes hepatic and renal AMPK/SIRT1/PGC-1α mitochondrial pathway in rats exposed to reserpine or gamma-radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound enhances hyaluronic acid synthesis through SIRT1-Mediated HAS2 upregulation in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Piceatannol in Neurodegenerative Disease Research Models
Introduction
Piceatannol (trans-3,4,3',5'-tetrahydroxystilbene), a natural analog of resveratrol, is a polyphenolic stilbene compound found in various plants, including grapes, passion fruit, and white tea.[1][2][3] Emerging research has highlighted its potent neuroprotective properties, positioning it as a promising candidate for the investigation and potential treatment of neurodegenerative diseases.[2][4] this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-apoptotic, and anti-protein aggregation effects, which are critical in combating the complex pathologies of diseases like Alzheimer's, Parkinson's, and ischemic stroke.[1][5][6][7] These notes provide a comprehensive overview of the application of this compound in relevant research models, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms:
-
Antioxidant Activity: this compound is a powerful scavenger of reactive oxygen species (ROS). It mitigates oxidative stress-induced neuronal cell death by reducing intracellular ROS accumulation and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5][7][8][9]
-
Modulation of Signaling Pathways: It actively modulates key signaling pathways involved in cell survival and stress response. Notably, it activates the Nrf2 pathway, promoting the expression of antioxidant genes like HO-1 and NQO1.[8][10] this compound also influences the Sirtuin 1 (SIRT1) pathway, which is involved in regulating oxidative stress, apoptosis, and inflammation.[1][11][12]
-
Anti-inflammatory Effects: The compound has been shown to suppress neuroinflammation by reducing the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, and inhibiting the activation of transcription factors like NF-κB.[9][12][13]
-
Inhibition of Protein Aggregation: In models of Alzheimer's and Parkinson's disease, this compound has been demonstrated to inhibit the aggregation of key pathological proteins, including amyloid-β (Aβ) peptides and α-synuclein.[6][14][15] It can also destabilize pre-formed fibrils.[6][15]
-
Mitochondrial Protection: this compound helps preserve mitochondrial function and integrity. It prevents mitochondrial fragmentation, reduces mitochondrial ROS, promotes biogenesis, and protects against mitochondrial dysfunction induced by neurotoxins.[10][11][16][17]
Data Presentation: Summary of this compound's Efficacy
The following tables summarize the quantitative effects of this compound observed in various neurodegenerative disease models.
Table 1: Efficacy of this compound in In Vitro Neurodegenerative Disease Models
| Cell Line | Neurodegenerative Model / Toxin | This compound Concentration | Key Quantitative Results | Reference |
| PC12 | Amyloid-β (Aβ) Induced Toxicity | Not Specified | Attenuated ROS accumulation, inhibited caspase-3 activation and PARP cleavage. | [5] |
| PC12 | Glutamate-Induced Excitotoxicity | Not Specified | Prevented apoptosis and mitochondrial ROS accumulation. | [16] |
| PC12 | Hydrogen Peroxide (H₂O₂) | 5–20 µM | Significantly increased cell viability in a dose-dependent manner against H₂O₂ (250 µM) induced cell death. | [11] |
| PC12 | α-Synuclein Induced Toxicity | 10–30 µM | Protected against α-synuclein-induced toxicity, restoring cell viability at 30 µM. | [6] |
| Rat Neurons | Oxygen-Glucose Deprivation/Reperfusion | Not Specified | Significantly increased neuron survival rate, decreased LDH release, and increased SOD activity. | [10] |
| SH-SY5Y | Neurite Outgrowth Model | 10 µM (Metabolites) | This compound metabolites (RHA and isoRHA) stimulated neurite outgrowth. | [14] |
Table 2: Efficacy of this compound in In Vivo Neurodegenerative Disease Models
| Animal Model | Disease Induction Method | This compound Dosage | Key Quantitative Results | Reference |
| ICR Mice | Scopolamine-Induced Memory Impairment | 50 mg/kg | Showed improved learning behavior in passive avoidance tests (p < 0.05). | [14] |
| C57BL/6 Mice | Cerebral Ischemia/Reperfusion Injury | 10 & 20 mg/kg/day | Significantly decreased ROS production and apoptosis-related proteins (CC-3, Bax). | [1] |
| Rats | Global Ischemic Injury | 1, 5, 10 mg/kg | Improved motor and memory function; increased cerebral blood flow. | [3] |
| Mice | D-galactose-Induced Aging | Not Specified | Decreased MDA levels; elevated SOD and CAT activity in hippocampus and cortex. | [8] |
| Swiss Albino Mice | Chronic Unpredictable Stress | 10 & 20 mg/kg (oral) | Dose-dependently reduced oxidative stress (TBARS) and inflammatory markers (IL-6, TNF-α). | [12] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol details a method to assess the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in PC-12 cells, a common neuronal cell model.[11]
Materials:
-
PC-12 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
Cell Counting Kit-8 (CCK8) or MTT reagent
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed PC-12 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
This compound Pre-treatment: Prepare serial dilutions of this compound (e.g., 5, 10, 20 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control group (DMSO). Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a 250 µM solution of H₂O₂ in serum-free DMEM.[11] After the pre-treatment period, remove the this compound medium and expose the cells (except for the control group) to the H₂O₂ solution for another 24 hours.
-
Cell Viability Assessment (CCK8):
-
Remove the H₂O₂-containing medium and wash the cells once with PBS.
-
Add 100 µL of fresh medium and 10 µL of CCK8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Western Blot Analysis of Nrf2 Pathway Activation
This protocol describes the detection of key proteins in the Nrf2 signaling pathway following this compound treatment in a neuronal cell model.[8][10]
Materials:
-
Treated cell lysates (from an experiment similar to Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Nrf2, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to the loading control (β-actin).
Visualizations: Pathways and Workflows
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: Experimental workflow for an in vivo neuroprotection study.
Caption: Multi-faceted neuroprotective mechanisms of this compound.
References
- 1. This compound protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Cellular Mechanisms and Signaling Pathways of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improved cerebral blood flow and attenuated JNK3 and mitochondrial apoptotic pathway in a global ischemic model to produce neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting natural antioxidant polyphenols to protect neuroinflammation and neurodegenerative diseases: a comprehensive review [frontiersin.org]
- 5. Protective effects of this compound against beta-amyloid-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Other Wine Stilbenes: A Pool of Inhibitors against α-Synuclein Aggregation and Cytotoxicity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates behavioral disorder and neurological deficits in aging mice via activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. This compound protects rat neuron cells from oxygen-glucose deprivation reperfusion injury via regulation of GSK-3β/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Protects PC-12 Cells against Oxidative Damage and Mitochondrial Dysfunction by Inhibiting Autophagy via SIRT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective role of this compound in Chronic Unpredictable Stress induced memory dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of resveratrol in Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound and Other Wine Stilbenes: A Pool of Inhibitors against α-Synuclein Aggregation and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prevention of Glutamate-Induced Neurodegeneration by this compound via Mitochondrial Rescue In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Piceatannol's Role in Modulating Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol (PIC), a natural stilbenoid and a metabolite of resveratrol, has garnered significant attention for its diverse biological activities, including anti-inflammatory, immunomodulatory, and anti-proliferative properties.[1] This polyphenolic compound, found in various fruits like grapes and passion fruit, modulates the function of several key immune cells, making it a promising candidate for therapeutic development in inflammatory and autoimmune diseases.[1][2] this compound exerts its effects by targeting critical signaling pathways, primarily the Nuclear Factor kappa-B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of numerous pro-inflammatory mediators.[3][4][5]
These application notes provide detailed protocols for assessing the immunomodulatory effects of this compound on various immune cell types, including T-cells, macrophages, dendritic cells, and mast cells. The accompanying data summaries and pathway diagrams offer a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Modulation of T-Cell Function
This compound has been shown to significantly impact T-cell responses. It suppresses the activation and proliferation of CD4+ T-cells and can induce apoptosis in activated T-cells.[6][7] Furthermore, it promotes the differentiation of regulatory T-cells (Tregs), which are crucial for maintaining immune homeostasis.[7][8]
T-Cell Proliferation Assay (CFSE-Based)
This protocol details a method to assess the inhibitory effect of this compound on antigen-specific CD4+ T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) labeling and flow cytometry.
Experimental Workflow: T-Cell Proliferation Assay
Caption: Workflow for CFSE-based T-cell proliferation assay.
Protocol:
-
Cell Preparation:
-
DC Treatment:
-
Plate DCs and treat them with different concentrations of this compound (e.g., 2 µM) with or without a stimulant like Lipopolysaccharide (LPS, 80 ng/mL) for 12 hours.[6]
-
-
Co-culture:
-
Incubation and Staining:
-
Incubate the co-culture for 72 hours.
-
Harvest the cells and stain with a fluorescently-labeled anti-CD4 antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer. Gate on the CD4+ T-cell population and measure the dilution of CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a round of cell division.
-
Summary of this compound's Effects on T-Cells
| Assay Type | Cell Type | Key Findings | Concentration | Reference |
| Proliferation | OT-II mouse CD4+ T-cells | Inhibited DC-stimulated proliferation. | 2 µM | [6] |
| Polarization | Mouse CD4+ T-cells | Decreased proportion of Th1 and Th17 cells. | Not Specified | [3][4] |
| Apoptosis | Activated mouse splenocytes | Induced apoptosis in a dose-dependent manner. | 10 µM & 50 µM | [7][8] |
| Regulatory T-cells | Mouse splenocytes | Increased the frequency of Treg cells. | 10 µM & 50 µM | [7][8] |
| Viability (MTT) | Human T-cells (CEM) | Decreased cell viability (cytotoxic effect). | LC50: ~27 µM (24h) | [9][10] |
Modulation of Macrophage Function
This compound effectively suppresses pro-inflammatory responses in macrophages. It inhibits the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6, often in response to stimuli like LPS.[11][12][13] This is achieved by blocking NF-κB activation.[7][8] this compound also plays a role in macrophage polarization, restricting the shift towards an M2-like phenotype, which is implicated in tumor progression.[14]
Macrophage Cytokine Production Assay
This protocol describes how to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines by macrophages stimulated with LPS.
Protocol:
-
Cell Culture:
-
Seed RAW264.7 macrophage cells in a 6-well plate at a density of 0.5 x 10^6 cells/well and incubate for 24 hours.[8]
-
-
Treatment:
-
Supernatant Collection:
-
After incubation, centrifuge the plates and collect the cell-free supernatant.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.[12]
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition by comparing the concentrations in this compound-treated wells to the LPS-only control wells.
-
Summary of this compound's Effects on Macrophages
| Assay Type | Cell Type | Key Findings | Concentration | Reference |
| Cytokine Expression | RAW264.7 | Suppressed LPS-induced expression of TNF-α, iNOS, IL-6R. | 10 µM | [7][8] |
| Cytokine Production | RAW264.7 | Significantly suppressed production of TNF-α and IL-6. | 30 µM | [12] |
| NO Production | RAW264.7 | Significantly suppressed NO production. | 30 µM | [12] |
| NF-κB Activation | RAW264.7 | Suppressed LPS-induced NF-κB activation. | 10 µM | [7][8] |
| M2 Polarization | THP-1 derived | Restricted polarization to M2-like macrophages. | Not Specified | [14] |
| Viability (MTT) | Mouse Macrophages (RAW264.7) | Decreased cell viability (cytotoxic effect). | LC50: ~29 µM (24h) | [9][10] |
Modulation of Dendritic Cell (DC) Function
Dendritic cells are potent antigen-presenting cells that initiate T-cell responses. This compound has been shown to restrain the maturation and immunostimulatory functions of DCs under inflammatory conditions.[3][4] It reduces the secretion of inflammatory cytokines and subsequently suppresses the ability of DCs to activate T-cells.[3][4]
DC Maturation and Cytokine Secretion Assay
Protocol:
-
DC Culture:
-
Generate bone marrow-derived DCs and culture for 7 days.
-
-
Treatment:
-
Treat the DCs with this compound at various concentrations with the addition of LPS (e.g., 80 ng/mL) to induce maturation.[6]
-
-
Analysis of Maturation Markers (Flow Cytometry):
-
After 24 hours, harvest the cells and stain for DC maturation markers such as CD80, CD86, and MHC-II.
-
Analyze the expression levels using flow cytometry. A decrease in the expression of these markers indicates inhibition of maturation.
-
-
Analysis of Cytokine Secretion (ELISA):
Modulation of Mast Cell Function
Mast cell degranulation releases histamine and pro-inflammatory mediators, playing a central role in allergic inflammation. This compound effectively inhibits this process.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.
Experimental Workflow: Mast Cell Degranulation Assay
Caption: Workflow for β-Hexosaminidase mast cell degranulation assay.
Protocol:
-
Cell Culture:
-
Seed RBL-2H3 mast cells into a 24-well plate at a density of 1x10^6 cells/well and incubate overnight.[15]
-
-
Treatment:
-
Wash the cells with Siraganian buffer.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 30 minutes.[16]
-
-
Stimulation:
-
Stimulate the cells with a combination of phorbol 12-myristate 13-acetate (PMA, 50 nM) and calcium ionophore A23187 (1 µM) for 1 hour at 37°C to induce degranulation.[16]
-
-
Enzyme Reaction:
-
Collect the supernatant.
-
Add an aliquot of the supernatant to a new plate containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) and incubate for 1 hour.
-
-
Measurement:
-
Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of β-hexosaminidase released.
-
Summary of this compound's Effects on Mast Cells
| Assay Type | Cell Type | Key Findings | Concentration | Reference |
| β-Hexosaminidase Release | RBL-2H3 | Markedly decreased release in a dose-dependent manner. | 1 - 100 µM | [15][16][17] |
| Histamine Release | RBL-2H3 | Markedly decreased release in a dose-dependent manner. | 1 - 100 µM | [16][17] |
| Cytokine Release | HMC-1 | Reduced release of TNF-α and IL-8. | 1 - 100 µM | [17][18] |
| MAPK Phosphorylation | HMC-1 | Strongly decreased phosphorylation of ERK, JNK, and p38. | Not Specified | [17] |
Key Signaling Pathways Modulated by this compound
This compound exerts its broad anti-inflammatory and immunomodulatory effects primarily by inhibiting the NF-κB and MAPK signaling cascades. These pathways are central to the production of inflammatory cytokines, chemokines, and other mediators in response to various stimuli.
This compound's Inhibition of the NF-κB Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., by LPS or TNF-α), the IKK complex phosphorylates IκBα, leading to its degradation and allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription. This compound inhibits this pathway by preventing the phosphorylation of IκBα and the p65 subunit.[19][1]
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits NF-κB activation by blocking IKK.
This compound's Inhibition of the MAPK Pathway
The MAPK pathway, comprising cascades like ERK, JNK, and p38, is another crucial regulator of cellular processes, including inflammation. External stimuli activate a phosphorylation cascade that ultimately leads to the activation of transcription factors. This compound has been shown to inhibit the phosphorylation of ERK, p38, and JNK in immune cells like DCs and mast cells, thereby reducing inflammatory responses.[3][6][17]
MAPK Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the phosphorylation of key MAPK proteins.
Conclusion
This compound is a potent modulator of immune cell function, demonstrating significant inhibitory effects on T-cells, macrophages, dendritic cells, and mast cells. Its mechanism of action, centered on the downregulation of the NF-κB and MAPK signaling pathways, prevents the production of key pro-inflammatory mediators. The protocols and data provided herein serve as a foundational resource for the continued investigation of this compound as a therapeutic agent for a range of inflammatory and immune-mediated diseases. Researchers should note that at higher concentrations (≥25 µM), this compound can exhibit cytotoxicity, a factor that must be considered in experimental design.[9][10]
References
- 1. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits the Immunostimulatory Functions of Dendritic Cells and Alleviates Experimental Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis‑fibroblast‑like synoviocytes by inhibiting the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Immunostimulatory Functions of Dendritic Cells and Alleviates Experimental Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Evaluation of resveratrol and this compound cytotoxicity in macrophages, T cells, and skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound attenuates lipopolysaccharide-induced NF-kappaB activation and NF-kappaB-related proinflammatory mediators in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound exhibits anti‐inflammatory effects on macrophages interacting with adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits pyroptosis and suppresses oxLDL-induced lipid storage in macrophages by regulating miR-200a/Nrf2/GSDMD axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Prevents Colon Cancer Progression via Dual-Targeting to M2-Polarized Tumor-Associated Macrophages and the TGF-β1 Positive Feedback Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound inhibits mast cell-mediated allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Piceatannol Oral Bioavailability with Nanoemulsions
Welcome to the technical support center for the development of piceatannol-loaded nanoemulsions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation, characterization, and troubleshooting of nanoemulsions aimed at improving the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low?
A1: this compound, a stilbenoid with numerous potential health benefits, suffers from low oral bioavailability due to its poor water solubility and extensive first-pass metabolism in the liver.[1][2][3] It is rapidly converted into metabolites such as glucuronide and sulfate conjugates, which limits its systemic exposure and therapeutic efficacy.[4]
Q2: How can nanoemulsions improve the oral bioavailability of this compound?
A2: Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[5][6] They can enhance the oral bioavailability of poorly soluble drugs like this compound through several mechanisms:
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Increased Solubilization: The oil core of the nanoemulsion can dissolve a significant amount of lipophilic this compound, overcoming its solubility limitations in the aqueous environment of the gastrointestinal tract.[5][7]
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Protection from Degradation: Encapsulation within the nanoemulsion droplets can protect this compound from enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver.[8]
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Enhanced Absorption: The small droplet size of nanoemulsions provides a large surface area for absorption. Additionally, certain components of the nanoemulsion can interact with the intestinal membrane to facilitate drug transport.[5][9]
Q3: What are the key components of a this compound nanoemulsion?
A3: A typical this compound nanoemulsion consists of an oil phase, a surfactant, a co-surfactant, and an aqueous phase.
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Oil Phase: Select an oil in which this compound has high solubility. Common choices include castor oil, olive oil, and other medium or long-chain triglycerides.
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Surfactant: A surfactant is crucial for reducing the interfacial tension between the oil and water phases, leading to the formation of small, stable droplets. Non-ionic surfactants like polysorbates (e.g., Tween 80) and polyoxyethylene castor oil derivatives (e.g., Kolliphor EL, formerly Cremophor EL) are frequently used.[1]
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Co-surfactant: A co-surfactant, often a short-chain alcohol like ethanol or a glycol like propylene glycol, works in conjunction with the surfactant to further reduce interfacial tension and increase the flexibility of the interfacial film.[1]
-
Aqueous Phase: This is typically purified water.
Q4: What is a pseudo-ternary phase diagram and why is it important for nanoemulsion formulation?
A4: A pseudo-ternary phase diagram is a triangular diagram that maps the phase behavior of a system containing oil, a surfactant/co-surfactant mixture (Smix), and water at a constant temperature. It is a critical tool for identifying the concentration ranges of these components that will spontaneously form a stable nanoemulsion. By systematically titrating the oil and Smix with water, researchers can delineate the nanoemulsion region and select optimal formulations for further characterization.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Encapsulation Efficiency (<80%) | 1. Poor solubility of this compound in the selected oil phase. 2. Insufficient amount of oil in the formulation. 3. Precipitation of this compound during the emulsification process. | 1. Screen various oils to find one with the highest solubilizing capacity for this compound. 2. Increase the oil-to-surfactant ratio, ensuring it remains within the stable nanoemulsion region of the phase diagram. 3. Ensure this compound is fully dissolved in the oil phase before emulsification. Gentle heating may be applied, but be cautious of this compound's stability at high temperatures.[10] |
| Phase Separation or Creaming Upon Storage | 1. The formulation is outside the optimal nanoemulsion region. 2. Inappropriate surfactant-to-co-surfactant ratio (Smix). 3. Ostwald ripening, where larger droplets grow at the expense of smaller ones.[11] | 1. Consult the pseudo-ternary phase diagram and select a formulation from the center of the nanoemulsion region. 2. Optimize the Smix ratio. A 1:1 or 2:1 ratio of surfactant to co-surfactant is often a good starting point. 3. Use a combination of a soluble oil and a less soluble oil to minimize Ostwald ripening. Ensure a high enough surfactant concentration to adequately coat the droplets. |
| Inconsistent or Large Particle Size (>200 nm) | 1. Inadequate energy input during emulsification (if using a high-energy method). 2. Suboptimal composition of the formulation. 3. Incorrect measurement parameters in Dynamic Light Scattering (DLS). | 1. For high-pressure homogenization, increase the pressure or the number of passes. For ultrasonication, increase the power or duration.[12] 2. Vary the oil, surfactant, and co-surfactant concentrations based on the phase diagram. 3. Ensure the sample is appropriately diluted to avoid multiple scattering effects. Check that the correct refractive index and viscosity values for the dispersant are used in the DLS software.[13] |
| This compound Degradation (Discoloration) | 1. Oxidation of the phenolic hydroxyl groups of this compound. 2. Exposure to light or high temperatures.[10] | 1. Consider adding an antioxidant, such as ascorbic acid, to the aqueous phase.[10] 2. Prepare and store the nanoemulsion in amber-colored vials to protect it from light. Store at refrigerated temperatures (4°C) to slow down degradation.[14] |
Quantitative Data Summary
The following table summarizes the formulation and physicochemical properties of a this compound nanoemulsion from a published study.
| Parameter | Value | Reference |
| This compound Concentration | 0.54% (w/w) | [1] |
| Oil Phase (Castor Oil) | 10.30% (w/w) | [1] |
| Surfactant (EL-40) | 25.6% (w/w) | [1] |
| Co-surfactant (Ethanol) | 3.87% (w/w) | [1] |
| Aqueous Phase (Water) | 60.23% (w/w) | [1] |
| Mean Particle Size | 87.3 nm | [1] |
Note: This table is based on a single study. Researchers should optimize formulations based on their specific materials and experimental conditions.
Experimental Protocols
Preparation of this compound Nanoemulsion (Low-Energy Method)
This protocol is based on the spontaneous emulsification method.
Materials:
-
This compound
-
Oil (e.g., Castor Oil)
-
Surfactant (e.g., Kolliphor® EL, EL-40)
-
Co-surfactant (e.g., Ethanol)
-
Purified Water
Procedure:
-
Preparation of the Oil Phase: Accurately weigh the required amount of this compound and dissolve it completely in the selected oil. Gentle warming and vortexing may be used to facilitate dissolution.
-
Preparation of the Surfactant/Co-surfactant Mixture (Smix): In a separate container, accurately weigh and mix the surfactant and co-surfactant at the desired ratio (e.g., 2:1 or 1:1).
-
Formation of the Organic Phase: Add the oil phase containing this compound to the Smix and mix thoroughly until a clear, homogenous solution is obtained.
-
Emulsification: Place the aqueous phase in a beaker on a magnetic stirrer. Slowly add the organic phase dropwise to the aqueous phase under constant stirring.
-
Equilibration: Continue stirring for a specified period (e.g., 30 minutes) to allow the nanoemulsion to equilibrate. The resulting formulation should be transparent or translucent.
Characterization of this compound Nanoemulsion
a) Particle Size and Zeta Potential Analysis:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.[13]
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., a Malvern Zetasizer).
-
Record the Z-average particle size, polydispersity index (PDI), and zeta potential. A PDI value below 0.3 indicates a narrow size distribution. A zeta potential of ±30 mV suggests good physical stability.
b) Encapsulation Efficiency (EE) Determination:
-
Separate the free, unencapsulated this compound from the nanoemulsion. This can be done by ultracentrifugation using a filter membrane (e.g., Amicon® Ultra) that allows the passage of free drug but retains the nanoemulsion droplets.
-
Quantify the concentration of free this compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate the EE using the following formula:[8] EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
c) In Vitro Drug Release Study:
-
Place a known amount of the this compound nanoemulsion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium that simulates gastrointestinal conditions (e.g., simulated gastric fluid followed by simulated intestinal fluid).
-
Maintain the temperature at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the withdrawn samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: Experimental workflow for developing this compound nanoemulsions.
Caption: Key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption and metabolism of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is Superior to Resveratrol at Suppressing Adipogenesis in Human Visceral Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into Nanoemulsions: Their preparation, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation development and optimization using nanoemulsion technique: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Paeonol nanoemulsion for enhanced oral bioavailability: optimization and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.colostate.edu [research.colostate.edu]
- 14. Stability and Retention of Nanoemulsion Formulations Incorporating Lavender Essential Oil [mdpi.com]
Overcoming Piceatannol's poor water solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with piceatannol's poor water solubility in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for my in vitro assays?
A1: this compound has poor water solubility (0.5 mg/mL) but is soluble in organic solvents. For in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous buffer or cell culture medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol. This compound is stable in DMSO at 4°C and -20°C for at least two weeks.
-
Working Solution Preparation: Dilute the stock solution into your cell culture medium to the desired final concentration. Ensure the final solvent concentration is low enough to not affect cell viability (typically ≤ 0.1% v/v for DMSO).
Q2: My this compound precipitates when I add it to the cell culture medium. What can I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue due to this compound's low water solubility. Here are several troubleshooting steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize Dilution: When diluting the stock, add it dropwise to the medium while vortexing or stirring to facilitate rapid dispersal and prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Use Serum: If your experiment allows, adding the this compound to a medium containing fetal bovine serum (FBS) can help maintain its solubility due to the binding of this compound to albumin in the serum.
-
Alternative Formulation: If precipitation persists, consider using advanced formulation strategies such as cyclodextrin inclusion complexes or nanoparticle formulations to enhance aqueous solubility.
Q3: What is the maximum concentration of DMSO or ethanol I can use without causing cellular toxicity?
A3: The tolerance of cell lines to organic solvents varies. As a general rule, the final concentration of DMSO or ethanol in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), with many studies aiming for ≤ 0.1% (v/v). It is crucial to run a vehicle control experiment where cells are treated with the same final concentration of the solvent alone to ensure that the observed effects are due to this compound and not the solvent.
Q4: Are there methods to increase this compound's water solubility without using organic solvents?
A4: Yes, several methods can enhance the aqueous solubility and stability of this compound, which are particularly useful for in vivo studies or when even low concentrations of organic solvents are a concern.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound in their hydrophobic core, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective at encapsulating this compound.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from albumin or polymers like chitosan and poly(lactic acid) (PLA), can significantly improve its solubility and stability in aqueous media.
-
Liposomes and Emulsomes: These lipid-based delivery systems can effectively encapsulate hydrophobic compounds like this compound, facilitating their dispersal in aqueous solutions.
Q5: How stable is this compound in cell culture medium?
A5: this compound is known to be unstable in cell culture media like Dulbecco's Modified Eagle's Medium (DMEM) at 37°C. It can undergo degradation through oxidation, reduction, and dimerization. The presence of ascorbic acid has been shown to significantly slow down this degradation. It is also photosensitive and should be protected from light. Therefore, it is recommended to prepare fresh working solutions immediately before use and minimize their exposure to light.
Data Summary Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM)* | Reference |
| Water | 0.5 | 2.05 | |
| DMSO | 48 | 196.52 | |
| Ethanol | 13 | 53.22 | |
| Dimethyl Formamide | 3 | 12.28 | |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 | ~1.23 |
*Calculated based on a molecular weight of 244.2 g/mol .
Table 2: Comparison of this compound Delivery Systems
| Delivery System | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
| Inclusion Complex | HP-β-Cyclodextrin | N/A | N/A | Highest encapsulation constant among tested cyclodextrins. | |
| Nanoparticles | Chitosan/Poly(lactic acid) | ~150-250 | ~80-95 | Provided continuous, sustained release of this compound. | |
| Nanoparticles | Bovine Serum Albumin (BSA) | ~150-200 | ~70-80 | Enhanced anticancer potential compared to free this compound. | |
| Emulsomes | Lipoid® S 100 / Tristearin | ~125 | ~93 | Enhanced cytotoxic and apoptotic activities in colon cancer cells. | |
| Nanoemulsion | Castor oil / EL-40 | ~87 | N/A | Dramatically improved solubility and release performance. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, sterile-filtered DMSO or 100% ethanol to achieve the target stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use. The product is photosensitive and should be stored protected from light.
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol is a general guideline based on methods for similar compounds.
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1).
-
Cyclodextrin Solution: Dissolve the calculated amount of β-cyclodextrin or HP-β-cyclodextrin in distilled water with constant stirring.
-
This compound Solution: Separately, dissolve the this compound in a minimal amount of a suitable solvent like ethanol.
-
Mixing: Add the this compound solution dropwise to the cyclodextrin solution under continuous stirring.
-
Complexation: Stir the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature (e.g., 45°C) to allow for complex formation.
-
Isolation: Concentrate the solution by slow evaporation or cool it to precipitate the complex.
-
Washing & Drying: Filter the resulting solid, wash it with cold water and ethanol to remove any uncomplexed material, and then dry it under vacuum.
-
Characterization: Confirm the formation of the inclusion complex using techniques like FTIR, DSC, or NMR.
Caption: Diagram illustrating the encapsulation of this compound by a cyclodextrin.
This compound's Impact on Cellular Signaling
This compound is known to modulate several key signaling pathways, making it a compound of interest for various diseases. When designing your experiments, consider assessing the status of these pathways.
-
NF-κB Pathway: this compound can inhibit the activation of NF-κB, a critical regulator of inflammation and cell survival, by suppressing IκBα kinase and p65 phosphorylation.
-
MAPK Pathway: It has been shown to downregulate the phosphorylation of key proteins in the MAPK signaling pathway, including JNK, ERK, and p38, which are involved in cellular stress responses, proliferation, and apoptosis.
-
PI3K/Akt Pathway: this compound can directly bind to and suppress PI3K activity, thereby inhibiting the downstream Akt signaling pathway, which is crucial for cell growth and survival.
-
Syk Kinase: this compound is a known inhibitor of spleen tyrosine kinase (Syk), which plays a role in cytokine signaling pathways.
Caption: Key signaling pathways inhibited by this compound.
Piceatannol stability in cell culture media and the use of ascorbic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piceatannol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a special focus on compound stability and the use of ascorbic acid as a stabilizer.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media?
A1: this compound is known to be unstable in cell culture media such as Dulbecco's Modified Eagle's Medium (DMEM), especially at 37°C.[1][2] Degradation can begin almost immediately upon addition to the medium.[1] This instability is thought to be linked to its antioxidant properties, leading to oxidation.[1][2]
Q2: What are the degradation products of this compound in cell culture media?
A2: When incubated in cell culture medium, this compound can degrade into several derivatives. These include oxidation products, reduction products, dimers, and trimers.[1][2] The formation of these derivatives demonstrates the compound's instability under typical cell culture conditions.[1][2]
Q3: How can I improve the stability of this compound in my experiments?
A3: The addition of ascorbic acid to the cell culture medium can significantly slow down the degradation rate of this compound.[1][2] This helps to maintain the concentration of the parent compound for a longer duration during the experiment.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide.[3] It is stable in DMSO at 37°C, 4°C, and -20°C for at least two weeks.[1] For aqueous buffers, it is recommended to first dissolve this compound in ethanol and then dilute it with the buffer.[3] Aqueous solutions should ideally be used within a day.[3]
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to influence several key cellular signaling pathways. It can inhibit the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses.[4][5] this compound has also been found to modulate the insulin receptor-dependent signaling pathway in the early stages of adipogenesis.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weaker-than-expected biological effects of this compound. | This compound degradation in the cell culture medium. | Add ascorbic acid (e.g., 0.5 mM) to the cell culture medium to slow down this compound degradation.[1] Prepare fresh this compound solutions for each experiment. |
| High variability between experimental replicates. | Inconsistent this compound concentration due to degradation. | Ensure consistent timing between the addition of this compound to the medium and the start of the experiment. The use of ascorbic acid will also help to minimize variability.[1] |
| Difficulty dissolving this compound in aqueous media. | This compound has limited solubility in water.[7] | Prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol before diluting it in the cell culture medium.[3][7] |
| Unexpected cellular responses or off-target effects. | Biological activity of this compound degradation products. | Be aware that the observed effects might be due to a combination of this compound and its derivatives.[2] The inclusion of ascorbic acid can help to attribute the effects more directly to the parent compound.[1] |
Quantitative Data Summary
Table 1: Stability of this compound in Different Solvents and Conditions
| Solvent | Temperature | Duration | Stability | Reference |
| DMSO | 37°C, 4°C, -20°C | 2 weeks | Stable | [1] |
| Methanol | -20°C | 2 weeks | Unstable (derivatives formed) | [1] |
| DMEM | 37°C | Minutes to hours | Unstable | [1] |
| DMEM with 0.5 mM Ascorbic Acid | 37°C | Degradation delayed until ~630 min | Significantly more stable | [1] |
Table 2: Appearance and Disappearance of this compound and its Derivatives in DMEM at 37°C
| Compound (m/z) | Condition | Appearance Time | Disappearance Time | Reference |
| This compound (245.08) | Without Ascorbic Acid | Immediate | Starts decaying immediately | [1] |
| This compound (245.08) | With 0.5 mM Ascorbic Acid | Immediate | Stable for up to 630 min | [1] |
| Dimer (485.12) | Without Ascorbic Acid | Within 70 min | Declines from 175 min | [1] |
| Dimer (485.12) | With 0.5 mM Ascorbic Acid | At 665 min | Stable until at least 805 min | [1] |
| Trimer (727.18) | Without Ascorbic Acid | At 70 min | Before 385 min | [1] |
| Trimer (727.18) | With 0.5 mM Ascorbic Acid | At 665 min | Stable until at least 805 min | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/ml).[7]
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light.[7] this compound is photosensitive.[7]
Protocol 2: Cell Treatment with this compound and Ascorbic Acid
-
Culture cells to the desired confluency in a suitable cell culture plate.
-
Prepare the final concentration of this compound by diluting the stock solution in pre-warmed cell culture medium.
-
To a parallel set of experiments, add ascorbic acid to the cell culture medium to a final concentration of 0.5 mM immediately before adding this compound.[1]
-
Remove the old medium from the cells and replace it with the medium containing this compound (with or without ascorbic acid).
-
Incubate the cells for the desired experimental duration.
Protocol 3: Assessing this compound Stability by UPLC-MS/MS (as described in Cheong et al., 2024)
-
Prepare a 5 mM stock solution of this compound in DMSO.[1]
-
For the stability test, dilute the stock solution in DMEM at 37°C to a final concentration.
-
For experiments with a stabilizer, add ascorbic acid to the DMEM prior to the this compound.
-
Inject aliquots of the solution into a UPLC-MS/MS system at regular time intervals.
-
Monitor the peak area of this compound and identify the appearance of degradation products by their mass-to-charge ratio (m/z).[1]
Visualizations
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, Natural Polyphenolic Stilbene, Inhibits Adipogenesis via Modulation of Mitotic Clonal Expansion and Insulin Receptor-dependent Insulin Signaling in Early Phase of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Piceatannol Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers utilizing piceatannol in in vivo animal studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized dosage data to assist in the effective design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice or rats?
A1: A typical oral starting dose of this compound in rodents ranges from 10 to 20 mg/kg body weight per day.[1] For intraperitoneal (IP) injections, doses around 10-20 mg/kg/day have also been used.[2] However, the optimal dose is highly dependent on the animal model, the disease being studied, and the desired biological effect. It is recommended to perform a dose-response study to determine the most effective dosage for your specific experimental conditions.
Q2: What is the best way to administer this compound to rodents?
A2: The most common administration routes are oral gavage, intraperitoneal (IP) injection, and dietary admixture.
-
Oral gavage allows for precise dosing but can be stressful for the animals if not performed correctly.
-
Intraperitoneal injection offers higher bioavailability compared to oral administration but may not be suitable for long-term studies due to potential irritation.
-
Dietary admixture is less stressful for the animals and suitable for chronic studies, but the exact dosage consumed can be less precise and depends on the animal's food intake.
Q3: this compound has low oral bioavailability. How can I improve its absorption and efficacy?
A3: The low oral bioavailability of this compound is a significant challenge due to its rapid metabolism, primarily through glucuronidation.[3] Strategies to enhance bioavailability include:
-
Formulation with absorption enhancers: Co-administration with compounds that inhibit metabolizing enzymes.
-
Novel delivery systems: Nanoemulsions and other nanoparticle-based formulations can improve solubility and absorption.[4]
-
Structural modification: While beyond the scope of simple dosage optimization, derivatization of this compound is an area of research to improve its pharmacokinetic profile.
Q4: What are the signs of toxicity I should monitor for in my animals?
A4: While this compound is generally considered to have low toxicity, it is crucial to monitor for any adverse effects, especially at higher doses. Signs of toxicity in rodents can include weight loss, reduced food and water intake, lethargy, ruffled fur, and any abnormal behavior. One study in albino mice administered 4 mg/kg/day via IP injection for 7 days showed no significant toxic effects.[5] However, comprehensive in vivo toxicity studies are limited.[5]
Q5: How stable is this compound in solution for animal dosing?
A5: this compound is sensitive to light and oxidation.[6] Stock solutions are often prepared in ethanol or DMSO and should be stored protected from light.[6] For aqueous dosing solutions, it is recommended to prepare them fresh daily. The stability of this compound is pH-dependent and can degrade in cell culture medium, indicating that similar instability may occur in aqueous vehicles for animal dosing.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | - Inconsistent dosing technique (oral gavage or IP injection)- Variable food intake with dietary admixture- Degradation of this compound in dosing solution- Poor oral bioavailability | - Ensure all personnel are proficient in the chosen administration technique.- For dietary studies, monitor food intake and consider pair-feeding.- Prepare fresh dosing solutions daily and protect from light.- Consider IP injection for more consistent systemic exposure or explore formulation strategies to enhance oral absorption. |
| Lack of efficacy at previously reported doses | - Differences in animal strain, age, or sex- Different disease model or severity- Insufficient statistical power- Low bioavailability in your specific model | - Conduct a pilot dose-response study to determine the optimal dose for your model.- Ensure your study is adequately powered to detect expected effect sizes.- Verify the purity and identity of your this compound compound.- Consider alternative administration routes or bioavailability enhancement strategies. |
| Precipitation of this compound in the dosing vehicle | - Poor solubility of this compound in aqueous solutions | - this compound is sparingly soluble in water (0.5 mg/ml) but more soluble in ethanol (10 mg/ml) and DMSO (10 mg/ml).[6]- For oral gavage, this compound can be suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC) solution.[8]- For IP injections, ensure the final concentration of organic solvents (like DMSO or ethanol) is within safe limits for the animal. |
Data Presentation: this compound Dosage in In Vivo Animal Studies
Table 1: this compound Dosage in Cancer Models
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| BALB/c mice (mammary cancer) | 10 or 20 mg/kg/day | Oral gavage | Reduced tumor growth and metastasis. | [1] |
| BALB/c nude mice (osteosarcoma) | 20 mg/kg/day | Intraperitoneal injection | Suppressed tumor growth. | [2] |
Table 2: this compound Dosage in Metabolic Disease Models
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| C57BL/6J female mice (estrogen deficiency-induced obesity) | 0.25% in diet | Dietary admixture | Inhibited fat accumulation. | [9] |
| C57BL/6J mice (high-fat diet-induced obesity) | 10 mg/kg/day | Intraperitoneal injection | Suppressed fasting-induced serum glycerol. | |
| Sprague-Dawley rats | 90-360 µmol/kg | Intragastric administration | Dose-dependent increase in plasma AUC of this compound and its metabolites. | [10] |
Table 3: this compound Dosage in Inflammation and Oxidative Stress Models
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| C57BL/6 mice (cerebral ischemia/reperfusion) | 10 or 20 mg/kg/day | Oral gavage | Improved neurological function and reduced apoptosis and oxidative stress. | [8] |
| CCl4-treated mice (liver fibrosis) | Not specified | Oral administration | Improved hepatic function and reduced collagen deposition. | [11] |
| Collagen-induced arthritis rat model | Not specified | Not specified | Decreased arthritis score and reduced inflammation. | [12] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Appropriate size oral gavage needles (e.g., 20-22 gauge for mice)
-
Syringes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 20 mg/kg) and the average weight of the animals, calculate the total amount of this compound needed for the dosing solution.
-
Prepare the vehicle: Dissolve 0.5 g of CMC in 100 ml of sterile water. Mix thoroughly until a homogenous suspension is formed.
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
Add a small amount of the 0.5% CMC vehicle to the powder and grind to a fine paste using a mortar and pestle.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
-
Administer via oral gavage:
-
Gently restrain the mouse or rat.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Monitor the animal briefly after administration to ensure there are no signs of distress.
-
Protocol 2: Preparation and Administration of this compound via Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Solvent: DMSO or ethanol
-
Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Appropriate size needles (e.g., 25-27 gauge for mice) and syringes
Procedure:
-
Prepare the stock solution:
-
Dissolve a known amount of this compound in a minimal amount of DMSO or ethanol to create a concentrated stock solution. This compound is soluble at 10 mg/ml in both solvents.[6]
-
-
Prepare the final dosing solution:
-
Dilute the stock solution with sterile saline or PBS to the final desired concentration.
-
Important: Ensure the final concentration of the organic solvent is below toxic levels (typically <5-10% for DMSO in the final injection volume).
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
-
Administer via IP injection:
-
Restrain the animal, positioning it to expose the lower abdominal quadrants.
-
The injection site should be in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert the needle at a 15-20 degree angle and aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound's modulation of inflammatory and antioxidant signaling pathways.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Inhibition of tumor progression by oral this compound in mouse 4T1 mammary cancer is associated with decreased angiogenesis and macrophage infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Proliferation and Induced Apoptosis of Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. This compound protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Prevents Obesity and Fat Accumulation Caused by Estrogen Deficiency in Female Mice by Promoting Lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption and metabolism of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatoprotective effect of this compound against carbon tetrachloride-induced liver fibrosis in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis‑fibroblast‑like synoviocytes by inhibiting the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the extraction of Piceatannol from natural sources
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the extraction of piceatannol from natural sources. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for this compound extraction?
A1: this compound is found in various natural sources. The most commonly researched and utilized sources include passion fruit (Passiflora edulis) seeds, grapes (Vitis vinifera), sugarcane, and the seeds of Rhodomyrtus tomentosa (sim fruit).[1][2][3] Passion fruit by-products, particularly the seeds, are considered a rich and valuable source of this compound.[1][4][5]
Q2: I am experiencing very low yields of this compound. What are the likely causes and how can I troubleshoot this?
A2: Low yields of this compound can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include suboptimal extraction solvent, inadequate temperature, insufficient extraction time, or degradation of this compound during the process. The choice of extraction method and the condition of the raw material can also significantly impact the yield.
Q3: Is this compound susceptible to degradation during extraction and storage?
A3: Yes, this compound is known to be unstable under certain conditions. It is susceptible to oxidation, and its stability can be affected by factors such as temperature, light, and the presence of certain enzymes or chemicals.[6] For instance, studies have shown that this compound can degrade in cell culture medium at 37°C, a process that can be slowed by the addition of antioxidants like ascorbic acid.[6] It is crucial to handle extracts with care and consider storage conditions, such as refrigeration or the use of inert atmospheres, to minimize degradation. Temperatures above 150°C during pressurized liquid extraction (PLE) are not recommended as they can lead to the degradation of phenolic compounds, including this compound.[1]
Q4: What are the most effective methods for purifying this compound from a crude extract?
A4: Several chromatographic techniques are effective for the purification of this compound. High-speed countercurrent chromatography (HSCCC) has been successfully used for the preparative isolation of this compound from passion fruit seeds, yielding purities of up to 94.8%.[4][5] Following HSCCC, semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed for further purification of minor stilbenes and this compound derivatives.[4][5] Column chromatography using silica gel with a gradient elution system is another common method for purifying this compound from crude extracts.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Problem: Low this compound Yield
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal Solvent | The polarity of the extraction solvent is critical. Ethanol, often in an aqueous solution (e.g., 70-80% ethanol), has shown good selectivity for this compound.[1][2][9][10] Experiment with different solvents and their aqueous mixtures to find the optimal system for your specific raw material. The use of Hansen Solubility Parameters (HSPs) can be a strategic approach to solvent selection.[1] |
| Inadequate Temperature | Extraction temperature directly correlates with this compound concentration up to a certain point.[1] For methods like ultrasound-assisted extraction, temperatures around 70°C have been found to be optimal.[10] For PLE, increasing the temperature up to 150°C can improve this compound concentration.[1] However, exceeding this temperature may lead to degradation. |
| Insufficient Extraction Time | The duration of the extraction process can significantly affect the yield. For ultrasound-assisted extraction, an optimal time of 30 minutes has been reported.[10] For conventional methods, longer extraction times may be necessary, but this should be balanced against the risk of this compound degradation. |
| Degradation of this compound | This compound is sensitive to heat and oxidation.[1][6] Minimize exposure to high temperatures for extended periods. Consider performing extractions under an inert atmosphere (e.g., nitrogen) to reduce oxidative degradation. The addition of antioxidants to the extraction solvent could also be beneficial. |
| Inefficient Extraction Method | The choice of extraction technique plays a crucial role. Modern techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction have been shown to provide higher yields and be more time-efficient compared to conventional methods like Soxhlet extraction.[9][11] Pressurized liquid extraction (PLE) can also significantly enhance extraction efficiency.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound extraction to facilitate comparison.
Table 1: Comparison of this compound Yields from Passion Fruit Seeds using Different Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | This compound Yield/Concentration | Reference |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 87 | 30 min (sequential) | 27.17 ± 0.9 µg/mg of extract | [9] |
| Soxhlet Extraction | Not specified | Boiling point | 120 min | 13.03 ± 0.4 µg/mg of extract | [9] |
| Ultrasound-Assisted Extraction | 80% Ethanol | 70 | 30 min | 4.5 ± 0.17 mg/g of seed dry matter | [10] |
| Pressurized Liquid Extraction (PLE) | Ethanol | 110 | Not specified | 2.4 times more concentrated than conventional | [1] |
| Conventional Solid-Liquid Extraction | Ethanol:Water (70:30) | 80 | Not specified | ~8% total yield | [1] |
Table 2: Effect of Temperature on this compound Concentration in Pressurized Liquid Extraction (PLE) from Passion Fruit By-products
| Solvent | Temperature (°C) | This compound Concentration (mg/g of extract) |
| Ethanol | 65 | 3.130 ± 0.295 |
| Ethanol | 110 | 6.24 ± 0.36 |
| Ethanol | 150 | Higher than 110°C (exact value not specified) |
| Ethanol | 200 | Lower than 150°C (degradation observed) |
| Data synthesized from[1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Passion Fruit Seeds
This protocol is based on the methodology described by Lai Thi Ngoc Ha, et al. (2017).[10]
1. Sample Preparation:
-
Dry passion fruit seeds and grind them into a fine powder.
2. Extraction:
-
Weigh 0.25 g of the dried seed powder and place it in a suitable extraction vessel.
-
Add 5 mL of 80% (v/v) ethanol in water to the powder.
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a temperature of 70°C.
3. Sample Recovery:
-
After sonication, centrifuge the mixture at 3,642 g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the this compound extract.
4. Analysis:
-
Analyze the this compound content in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Passion Fruit Seed Cake
This protocol is adapted from the work of Silva et al. (2020).[9]
1. Sample Preparation:
-
Use residual seed cake from oil extraction of passion fruit seeds.
2. Extraction:
-
Perform a sequential extraction using a microwave extractor.
-
For each cycle, use 70% ethanol as the solvent.
-
Set the microwave temperature to 87°C and the extraction time to 30 minutes per cycle.
3. Sample Recovery:
-
After the desired number of cycles, combine the extracts.
-
Evaporate the solvent to obtain a fine brown powder extract enriched in this compound.
4. Analysis:
-
Determine the concentration of this compound in the final extract using HPLC or a similar analytical technique.
Visualizations
This compound Extraction Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound from natural sources.
Caption: General workflow for this compound extraction and purification.
Troubleshooting Logic for Low this compound Yield
This diagram provides a logical approach to troubleshooting low extraction yields.
References
- 1. Selective Extraction of this compound from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparative Isolation of this compound Derivatives from Passion Fruit (Passiflora edulis) Seeds by High-Speed Countercurrent Chromatography Combined with High-Performance Liquid Chromatography and Screening for α-Glucosidase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. scienceopen.com [scienceopen.com]
- 8. Isolation and Characterization of the Anticancer Compound this compound from Sophora Interrupta Bedd - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tapchi.vnua.edu.vn [tapchi.vnua.edu.vn]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Piceatannol and Cyclodextrin Inclusion Complexes for Improved Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piceatannol and cyclodextrin inclusion complexes. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development efforts to enhance the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for complexing this compound with cyclodextrins?
A1: The primary reason for complexing this compound with cyclodextrins is to enhance its poor aqueous solubility. This compound is a lipophilic compound, which limits its bioavailability and therapeutic applications. By forming an inclusion complex, the hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves the overall solubility of the complex in aqueous solutions.
Q2: Which type of cyclodextrin is most effective for improving this compound solubility?
A2: The effectiveness of a cyclodextrin depends on the size and shape of its cavity relative to the guest molecule. For this compound, studies have shown that β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective. Modified cyclodextrins like HP-β-CD often exhibit higher aqueous solubility themselves and can lead to greater increases in the solubility of the guest molecule compared to the parent β-CD.
Q3: What is the typical stoichiometry of a this compound-cyclodextrin inclusion complex?
A3: The most commonly reported stoichiometry for this compound-cyclodextrin inclusion complexes is 1:1, meaning one molecule of this compound is encapsulated within one molecule of cyclodextrin.
Q4: How can I confirm the formation of an inclusion complex?
A4: The formation of an inclusion complex can be confirmed using various analytical techniques. These include Phase Solubility Studies, UV-Vis Spectroscopy, Fourier-Transform Infrared Spectroscopy (FT-IR), and Differential Scanning Calorimetry (DSC). Each of these methods provides evidence of the interaction between this compound and the cyclodextrin.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Inclusion Complex Preparation
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of the inclusion complex. | Incomplete interaction between this compound and cyclodextrin. | - Ensure the molar ratio of this compound to cyclodextrin is optimized (typically 1:1).- Increase the stirring/kneading time to allow for sufficient interaction.- For the co-precipitation method, ensure the this compound solution is added slowly to the cyclodextrin solution with vigorous stirring. |
| Loss of product during filtration or drying. | - Use a filter with an appropriate pore size to avoid loss of the complex.- Optimize the drying process (e.g., temperature and duration) to prevent degradation or sublimation of the complex. | |
| The final product is a physical mixture, not an inclusion complex. | Insufficient energy input to disrupt the crystalline structure of the starting materials and facilitate inclusion. | - For the kneading method, ensure a thick paste is formed and kneaded for an adequate amount of time. - For the co-precipitation method, ensure both components are fully dissolved before mixing. |
| Incorrect solvent system used. | - Use a solvent system in which the cyclodextrin is soluble and the complex is less soluble to promote precipitation of the inclusion complex. |
Inclusion Complex Characterization
| Problem | Possible Cause | Troubleshooting Steps |
| Phase Solubility Study: Non-linear plot or inconsistent results. | The system has not reached equilibrium. | - Increase the equilibration time (e.g., shaking duration) to ensure the solution is saturated. |
| Inaccurate concentration measurements. | - Ensure the analytical method (e.g., UV-Vis spectroscopy) is properly calibrated and validated for this compound in the presence of cyclodextrin. | |
| UV-Vis Spectroscopy: No significant spectral shift observed. | The interaction between this compound and the cyclodextrin is weak. | - Try a different type of cyclodextrin that may have a higher binding affinity for this compound. |
| The concentration of the cyclodextrin is too low. | - Perform a titration experiment with increasing concentrations of cyclodextrin to observe the spectral changes. | |
| FT-IR Spectroscopy: The spectrum of the complex looks identical to the physical mixture. | Incomplete formation of the inclusion complex. | - Re-prepare the complex using a more efficient method (e.g., co-precipitation or freeze-drying). |
| The characteristic peaks of this compound are not being masked by the cyclodextrin. | - Carefully compare the spectra of the pure components, the physical mixture, and the inclusion complex. Look for subtle changes like peak broadening, shifting, or changes in intensity of this compound's characteristic peaks. | |
| DSC: The melting peak of this compound is still present in the thermogram of the complex. | The product is a physical mixture or contains a significant amount of uncomplexed this compound. | - This indicates incomplete complexation. Re-evaluate the preparation method to improve the efficiency of inclusion complex formation. |
| The heating rate is too high. | - Use a lower heating rate (e.g., 5-10 °C/min) to allow for better resolution of thermal events. |
Quantitative Data
The following tables summarize the quantitative data on the solubility enhancement of this compound and the stability of its inclusion complexes with different cyclodextrins.
Table 1: Solubility Enhancement of this compound with Cyclodextrins
| Cyclodextrin | Method of Complexation | Solvent | Solubility Increase (Fold) | Reference |
| α-Cyclodextrin (α-CD) | Co-precipitation | Neutral and acidic solutions | Concentration-dependent increase | |
| β-Cyclodextrin (β-CD) | Not specified | Aqueous media | Concentration-dependent increase | |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Not specified | Aqueous solution | Not specified |
Table 2: Formation Constants (Kf) and Thermodynamic Parameters of this compound-Cyclodextrin Complexes
| Cyclodextrin | Stoichiometry | Kf (M-1) | ΔG° (kJ mol-1) | ΔH° (kJ mol-1) | ΔS° (J mol-1 K-1) | Reference |
| β-Cyclodextrin (β-CD) | 1:1 | Varies with methanol concentration and temperature | -13.123 | -33.265 | -67.559 | |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | 14048 ± 702 | -23.5 ± 1.2 | -24.6 ± 1.2 | -3.7 ± 0.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Preparation of this compound-Cyclodextrin Inclusion Complex
a) Co-precipitation Method
-
Dissolve the cyclodextrin (e.g., β-CD or HP-β-CD) in distilled water with stirring. The concentration will depend on the solubility of the specific cyclodextrin.
-
In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).
-
Slowly add the this compound solution dropwise to the cyclodextrin solution under continuous vigorous stirring.
-
Continue stirring the mixture for a specified period (e.g., 24 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
A precipitate of the inclusion complex will form.
-
Collect the precipitate by filtration.
-
Wash the precipitate with a small amount of cold distilled water and then with the organic solvent used to dissolve the this compound to remove any uncomplexed material.
-
Dry the resulting powder in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
b) Kneading Method
-
Place the accurately weighed cyclodextrin in a mortar.
-
Add a small amount of a hydroalcoholic solution (e.g., water-ethanol mixture) to the cyclodextrin to form a thick paste.
-
Gradually add the accurately weighed this compound to the paste.
-
Knead the mixture thoroughly for a specific period (e.g., 30-60 minutes) until a homogeneous paste is formed.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C).
-
Pulverize the dried mass to obtain a fine powder.
-
Pass the powder through a sieve to ensure uniform particle size.
Characterization of the Inclusion Complex
a) Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of this compound to each cyclodextrin solution in sealed vials.
-
Shake the vials at a constant temperature for a sufficient time (e.g., 24-72 hours) to reach equilibrium.
-
After equilibration, centrifuge or filter the suspensions to remove the undissolved this compound.
-
Determine the concentration of dissolved this compound in the supernatant of each vial using a validated analytical method, such as UV-Vis spectroscopy.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin.
-
The type of phase solubility diagram (e.g., AL-type) will indicate the stoichiometry of the complex, and the stability constant (Kf) can be calculated from the slope of the linear portion of the plot.
b) UV-Vis Spectroscopy
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the cyclodextrin in an aqueous buffer.
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (this compound has absorption maxima around 323.5 nm).
-
The formation of an inclusion complex is indicated by a change in the absorbance or a shift in the maximum absorption wavelength (λmax) of this compound.
c) Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Prepare KBr pellets of the pure this compound, the pure cyclodextrin, a physical mixture of the two, and the prepared inclusion complex.
-
Record the FT-IR spectra of all samples over a suitable wavenumber range (e.g., 4000-400 cm-1).
-
Compare the spectrum of the inclusion complex with those of the pure components and the physical mixture.
-
The formation of an inclusion complex is confirmed by the disappearance, shifting, or broadening of the characteristic absorption bands of this compound, indicating that it has been encapsulated within the cyclodextrin cavity.
d) Differential Scanning Calorimetry (DSC)
-
Accurately weigh a small amount (e.g., 3-5 mg) of the pure this compound, the pure cyclodextrin, a physical mixture, and the inclusion complex into separate aluminum pans.
-
Heat the samples in a DSC instrument under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-300 °C).
-
Record the heat flow as a function of temperature.
-
The disappearance or significant shifting of the endothermic melting peak of this compound in the thermogram of the inclusion complex indicates the formation of the complex.
Visualizations
Experimental Workflow for Preparation and Characterization
Caption: Workflow for the preparation and characterization of this compound-cyclodextrin inclusion complexes.
This compound's Inhibitory Action on NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.
Preventing Piceatannol degradation during sample preparation and analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of piceatannol during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound is susceptible to degradation from exposure to high temperatures, alkaline pH, light, and oxidative conditions.[1][2][3] Its structural similarity to resveratrol suggests that it shares similar instabilities.[4]
Q2: How should I store my this compound standards and samples?
A2: this compound solid standards should be stored at -20°C and protected from light.[5] Solutions of this compound are more stable when prepared in solvents like DMSO or ethanol and stored at low temperatures (+4°C or -20°C).[2][5][6] Aqueous solutions are not recommended for storage for more than one day.[5]
Q3: Can the choice of solvent impact this compound stability?
A3: Yes, the solvent choice is critical. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[2][5] It is sparingly soluble in aqueous buffers.[5] For cell culture experiments, it's often dissolved in a small amount of DMSO or ethanol first and then diluted in the culture medium immediately before use.[7][8][9]
Q4: My this compound recovery is low. What are the potential causes?
A4: Low recovery of this compound can be due to several factors including degradation during extraction (e.g., using high temperatures for extended periods), inappropriate storage of samples, or issues with the analytical method itself, such as a non-optimized mobile phase or detector settings in HPLC analysis.[1][3][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Degradation during Sample Extraction | Use of high temperatures for extended periods (e.g., traditional Soxhlet extraction).[3] | Employ extraction methods that use lower temperatures or shorter extraction times, such as ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE).[3][11] If high temperatures are unavoidable, minimize the exposure time. |
| Inconsistent Results in Cell Culture Experiments | This compound instability in aqueous culture media. | Prepare fresh stock solutions and add them to the cell culture medium immediately before the experiment.[5] Consider the potential for interaction with media components. |
| Loss of this compound in Stored Samples | Improper storage conditions (e.g., exposure to light, room temperature).[2] | Store samples and standards at -20°C or below and in amber vials or wrapped in aluminum foil to protect from light.[2][5] |
| Poor Chromatographic Peak Shape or Resolution | Inappropriate mobile phase composition or pH. Suboptimal column temperature. | Optimize the mobile phase, for instance, by adjusting the solvent ratio or adding a small percentage of acid (e.g., formic acid or phosphoric acid) to maintain an acidic pH.[1][12] Control the column temperature to ensure reproducibility. |
| Low Analytical Sensitivity | Non-optimal detector wavelength. | Ensure the detector is set to the maximum absorbance wavelength for this compound, which is around 320-327 nm.[1][5] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~10 mg/mL | [2][5] |
| DMSO | ~5-10 mg/mL | [2][5] |
| Dimethylformamide | ~3 mg/mL | [5] |
| Water | 0.5 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [5] |
Table 2: Stability of this compound Under Different Storage Conditions
| Solvent/Matrix | Temperature | Duration | Stability/Recovery | Reference |
| Standard Solution | Room Temperature | 72 hours | Significant Degradation | [6] |
| Standard Solution | +4 °C | 72 hours | Stable | [6] |
| Standard Solution | -20 °C | 72 hours | Stable | [6] |
| Crystalline Solid | -20 °C | ≥ 4 years | Stable | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Passion Fruit Seeds
This protocol is adapted from methods described for obtaining this compound-rich extracts.[3]
-
Sample Preparation: Dry and grind the passion fruit seeds into a fine powder.
-
Extraction:
-
Place 5g of the powdered seeds into a flask.
-
Add 50 mL of ethanol or acetone.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C).
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid residue.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage: Store the dried extract at -20°C in a light-protected container.
Protocol 2: HPLC-DAD Analysis of this compound
This protocol provides a general guideline for the quantification of this compound.[1][12]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).[1] An alternative isocratic mobile phase is methanol and 0.04% H₃PO₄ in water (34:66 v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.
-
Detection Wavelength: 326 nm.[1]
-
-
Sample Preparation:
-
Dissolve the dried extract or standard in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Identify and quantify the this compound peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard.
-
Visualizations
This compound Degradation Troubleshooting Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Identification and Quantification of Stilbenes (this compound and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound Suppresses the Proliferation and Induced Apoptosis of Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. Selective Extraction of this compound from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Piceatannol cell-based assays
Welcome to the technical support center for Piceatannol cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are inconsistent between experiments. What are the common causes?
A1: Inconsistent results with this compound can stem from several factors:
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Compound Stability: this compound is known to be unstable in cell culture media, particularly at 37°C.[1][2] It can oxidize and form derivatives, which may have different biological activities.
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Stock Solution: The stability of this compound can also vary depending on the solvent used for the stock solution. It is more stable in DMSO than in methanol.[1]
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Light Sensitivity: As a polyphenolic compound, this compound may be sensitive to light, leading to degradation over time.
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Cellular Metabolism: Cells can metabolize this compound, leading to a decrease in its effective concentration over longer incubation periods.
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Assay Interference: this compound can interfere with certain cell viability assays, such as the MTT assay, leading to inaccurate readings.[3][4]
Q2: I'm observing lower than expected activity of this compound in my assays. What could be the reason?
A2: Lower than expected activity could be due to:
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Degradation: As mentioned, this compound can degrade in cell culture medium.[1][2] Consider preparing fresh solutions for each experiment and minimizing the incubation time if possible.
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Serum Protein Binding: If you are using serum-containing media, this compound may bind to proteins like albumin, reducing its free concentration and bioavailability to the cells.
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Sub-optimal Concentration: The effective concentration of this compound is cell-type dependent. You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: Can I use the MTT assay to measure cell viability after this compound treatment?
A3: Caution is advised when using the MTT assay with this compound. Polyphenolic compounds like this compound have intrinsic reductive potential and can directly reduce the MTT tetrazolium salt to formazan, leading to an overestimation of cell viability.[3][4] It is recommended to use an alternative viability assay, such as Trypan Blue exclusion, CellTiter-Glo® (ATP assay), or a crystal violet assay. If you must use an MTT assay, it is crucial to include proper controls, such as this compound in cell-free media, to assess its direct effect on MTT reduction.
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh this compound dilutions from a frozen stock for each experiment. Minimize the time the compound is in the incubator. Consider adding ascorbic acid to the media, which has been shown to slow this compound degradation.[1][2] |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells to maintain a uniform cell density. |
| Edge Effects in Multi-well Plates | To minimize evaporation from outer wells, fill the outer wells with sterile PBS or media without cells. |
| Assay Interference (MTT) | Switch to an alternative cell viability assay that is not based on tetrazolium reduction, such as Trypan Blue counting, crystal violet staining, or an ATP-based assay. |
Issue 2: Inconsistent Phosphorylation Status of Signaling Proteins (e.g., STAT3, Akt)
| Possible Cause | Troubleshooting Step |
| Timing of Cell Lysis | The phosphorylation of signaling proteins is often transient. Perform a time-course experiment to determine the optimal time point for cell lysis after this compound treatment. |
| Inconsistent this compound Activity | See troubleshooting steps for this compound degradation above. Ensure consistent treatment conditions. |
| Phosphatase Activity | Add phosphatase inhibitors to your lysis buffer immediately before use to preserve the phosphorylation status of your proteins of interest. |
| Western Blotting Variability | Ensure equal protein loading by performing a protein quantification assay (e.g., BCA). Use a loading control (e.g., β-actin, GAPDH) to normalize your results. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines to provide a reference for dose-ranging studies.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| OV2008 | Ovarian Cancer | 48 | 29.1 | [5] |
| WM266-4 | Melanoma | Not Specified | 29.4 | [5] |
| A2058 | Melanoma | Not Specified | 15.6 | [5] |
| Colon Cancer Cells | Colon Cancer | 24 | 53 | [5] |
| Colon Cancer Cells | Colon Cancer | 48 | 23 | [5] |
| Colon Cancer Cells | Colon Cancer | 72 | 17 | [5] |
| SW1990 | Pancreatic Cancer | Not Specified | 30.69 | [5] |
| PANC-1 | Pancreatic Cancer | Not Specified | 21.82 | [5] |
| MCF-7 | Breast Cancer | Not Specified | 65.6 | [5] |
| PC3 | Prostate Cancer | Not Specified | 74.3 | [5] |
| T24 | Bladder Cancer | 48 | 66.58 | [5] |
| HL-60 | Leukemia | 72 | 5.1 | [6] |
| CCRF-CEM | Leukemia | Not Specified | 4.57 | [7] |
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion Method)
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Cell Seeding: Seed cells in a multi-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
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This compound Treatment: Prepare fresh serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
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Cell Harvesting: After incubation, collect the cell culture medium (which may contain floating dead cells). Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with their corresponding collected medium.
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Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
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Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.
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Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Western Blot Analysis of Phosphorylated STAT3 (p-STAT3)
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Cell Treatment and Lysis:
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Seed and treat cells with this compound as described for the cell viability assay.
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
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Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
-
Protein Transfer:
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Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C.
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Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total STAT3 or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Visualizations
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Toxicological Evaluation of this compound, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Piceatannol Separation in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of mobile phases for the separation of Piceatannol using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound.
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing for this compound is a common issue and can often be attributed to several factors:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, causing tailing.[1][2]
-
Mobile Phase pH: this compound has multiple phenolic hydroxyl groups, which can deprotonate depending on the pH of the mobile phase. If the pH is close to the pKa of these groups, a mixed population of ionized and non-ionized molecules can exist, leading to asymmetrical peaks.[1]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
Solutions:
-
Adjust Mobile Phase pH: The most common solution is to add an acidifier to the mobile phase to suppress the ionization of this compound's hydroxyl groups.[3][4] Using a mobile phase with a pH between 2 and 4 is generally recommended for ionizable compounds.[3]
-
Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped will have fewer free silanol groups, reducing the potential for secondary interactions.
-
Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.
-
Check for Extra-Column Effects: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume, which can contribute to peak broadening and tailing.[1]
Q2: I am experiencing poor resolution between this compound and other analytes in my sample. How can I improve this?
Poor resolution can be tackled by adjusting the selectivity of your chromatographic system.
-
Modify the Organic Solvent Ratio: In reverse-phase HPLC, increasing the percentage of the organic modifier (like acetonitrile or methanol) will decrease retention times.[5] Fine-tuning the isocratic percentage or the gradient slope can alter the relative retention of co-eluting peaks.
-
Change the Organic Solvent: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, switching to methanol (or vice versa) can change the elution order and improve the resolution of target compounds.
-
Adjust the Mobile Phase pH: Altering the pH can significantly impact the retention of ionizable compounds, thereby changing selectivity.[3][4] Experimenting with different pH values (within the stable range of your column) can be a powerful tool for improving resolution.
Q3: My this compound peak has an unexpectedly short or long retention time. How can I adjust it to fall within an optimal range?
The retention time of this compound is primarily controlled by the strength of the mobile phase.
-
For Shorter Retention Time (Peak elutes too late): Increase the percentage of the organic modifier in your mobile phase. A 10% increase in the organic modifier can be expected to decrease the retention factor by 2- to 3-fold.[5]
-
For Longer Retention Time (Peak elutes too early): Decrease the percentage of the organic modifier. This will make the mobile phase more polar, leading to stronger retention of this compound on the non-polar C18 stationary phase. The ideal retention factor (k) should be between 2 and 10 for robust separations.[5]
Q4: I am observing a drifting or noisy baseline in my chromatogram. What are the potential causes and solutions?
An unstable baseline can compromise the sensitivity and accuracy of your analysis.
-
Mobile Phase Preparation: Ensure your mobile phase solvents are of high purity, are miscible, and have been properly filtered and degassed.[6] Contaminants or dissolved gas can lead to baseline issues.[6][7]
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Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when running a gradient.[7] Allow at least 10 column volumes of the initial mobile phase to pass through the column before injection.[7]
-
System Leaks: Check for any leaks in the pump, fittings, or seals, as this can cause pressure fluctuations and a noisy baseline.[7] A buildup of salt crystals around fittings can be an indicator of a leak.[7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A common and effective starting point for developing a this compound separation method on a C18 column is a gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[8]
You can begin with a gradient of 5-10% B to 90-95% B over 20-30 minutes to scout for the elution position of this compound and then optimize the gradient for your specific sample.
Q2: Why is an acid modifier like formic acid or phosphoric acid added to the mobile phase?
This compound is a phenolic compound. In a neutral or basic mobile phase, the hydroxyl groups can become ionized (negatively charged).[4] This ionized form is more polar and will have a shorter retention time, but more importantly, it can lead to poor peak shape (tailing) due to undesirable interactions with the stationary phase.[4] Adding a small amount of acid, like formic acid (0.1%) or phosphoric acid (0.04%), suppresses this ionization, ensuring that this compound remains in a single, neutral form.[9] This results in sharper, more symmetrical peaks and more reproducible retention times.[3][4]
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
Yes, methanol is a suitable alternative to acetonitrile. While both are common organic modifiers in reverse-phase HPLC, they provide different selectivities due to their distinct chemical properties. If you are struggling with co-elution issues with acetonitrile, switching to methanol can alter the elution pattern and may provide the necessary resolution.
Q4: How should I prepare and maintain my mobile phase?
Proper mobile phase preparation is critical for reproducible results.[6]
-
Use High-Purity Solvents: Always use HPLC-grade water, acetonitrile, and methanol.
-
Filter Solvents: Filter the aqueous component of the mobile phase through a 0.22 or 0.45 µm filter to remove particulate matter that could block the column or system components.[7]
-
Degas the Mobile Phase: Degas the mobile phase before use to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.[7] This can be done by sonication, vacuum filtration, or helium sparging.
-
Prepare Freshly: It is best practice to prepare mobile phases fresh daily to avoid microbial growth in the aqueous phase and changes in composition due to evaporation.
Data Presentation
Table 1: Example Mobile Phase Compositions for this compound Analysis
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Column Type | Mode | Reference |
| Water + 0.1% Formic Acid | Methanol + 0.1% Formic Acid | C18 | Gradient | [8] |
| Water + 0.1% Formic Acid | Acetonitrile + 0.01% Formic Acid | C18 | Gradient | [10] |
| Water + 0.04% Phosphoric Acid | Methanol | C18 | Isocratic (66:34 v/v) | [9] |
| Water + Phosphoric Acid | Acetonitrile | C18 | Isocratic | [11] |
Experimental Protocols
Protocol: Preparation of 1L Mobile Phase (Water/Acetonitrile with 0.1% Formic Acid)
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
High-purity formic acid (≥98%)
-
Graduated cylinders (1L)
-
Solvent filtration apparatus with 0.22 µm membrane filter
-
Clean, labeled 1L solvent bottles
Procedure for Mobile Phase A (Water + 0.1% Formic Acid):
-
Measure approximately 950 mL of HPLC-grade water into a clean graduated cylinder.
-
Filter the water through a 0.22 µm membrane filter into a clean 1L solvent bottle.
-
Carefully add 1.0 mL of formic acid to the filtered water.
-
Add filtered, HPLC-grade water to bring the final volume to exactly 1000 mL (1L).
-
Cap the bottle and mix thoroughly by inversion.
-
Label the bottle clearly as "Mobile Phase A: Water with 0.1% Formic Acid".
-
Degas the solution for 10-15 minutes using a sonicator or other degassing method.
Procedure for Mobile Phase B (Acetonitrile + 0.1% Formic Acid):
-
Measure approximately 999 mL of HPLC-grade acetonitrile into a clean, dry 1L graduated cylinder.
-
Transfer the acetonitrile to a clean, dry 1L solvent bottle.
-
Carefully add 1.0 mL of formic acid to the acetonitrile.
-
Cap the bottle and mix thoroughly by inversion.
-
Label the bottle clearly as "Mobile Phase B: Acetonitrile with 0.1% Formic Acid".
-
Degas the solution for 10-15 minutes.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting common HPLC issues during this compound analysis.
Caption: Effect of mobile phase pH on this compound's interaction with the stationary phase.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. Identification and Quantification of Stilbenes (this compound and Resveratrol) in Passiflora edulis By-Products [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Extraction of this compound from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: LC-MS/MS Analysis of Piceatannol in Biological Samples
Welcome to the technical support center for the LC-MS/MS analysis of Piceatannol from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
FAQs: General Questions
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by co-eluting endogenous or exogenous components in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.[2][4]
Q2: How can I assess the matrix effect for this compound in my samples?
A2: The most common method is the post-extraction spike method.[2][4] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank, extracted biological matrix. The matrix factor (MF) is calculated as follows:
MF = (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[4]
Q3: What are the common metabolites of this compound that I should be aware of?
A3: In vivo, this compound is metabolized into several forms, including glucuronidated, methylated, and sulfated metabolites.[5] When developing an LC-MS/MS method, it is important to ensure chromatographic separation of this compound from its metabolites to avoid potential interference.
Q4: How stable is this compound in biological samples and during sample preparation?
A4: this compound is susceptible to degradation, particularly at higher temperatures and in certain solvents.[6][7] It is more stable in DMSO than in methanol.[6] To minimize degradation, it is recommended to store samples at low temperatures (e.g., -80°C), protect them from light, and consider the use of antioxidants like ascorbic acid during sample processing.[6][7]
Q5: What is a suitable internal standard (IS) for this compound analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C₆-Piceatannol). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for matrix effects and variability in sample preparation and instrument response. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used. For stilbenes like this compound, other polyphenolic compounds have been used as internal standards.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete extraction: The chosen solvent may not be optimal for this compound's polarity. | Optimize the extraction solvent. For this compound, which is a polar compound, consider solvent mixtures like methanol/water or acetonitrile/water. Adjusting the pH of the sample can also improve extraction efficiency. |
| Degradation during sample processing: this compound is sensitive to heat and light. | Keep samples on ice during processing, protect from light, and work quickly. Consider adding an antioxidant like ascorbic acid to the sample.[6][7] | |
| Adsorption to labware: this compound can adsorb to glass and plastic surfaces. | Use low-adsorption tubes and pipette tips. Silanize glassware if necessary. | |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions with the column: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound. | Use a column with end-capping to minimize silanol interactions. Adjust the mobile phase pH to a lower value (e.g., with formic acid) to suppress the ionization of silanol groups. |
| Column contamination: Buildup of matrix components on the column. | Use a guard column and implement a robust sample clean-up procedure. Flush the column regularly with a strong solvent. | |
| Injection of a sample in a solvent stronger than the mobile phase. | Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase. | |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects: Matrix components can vary between samples, leading to different degrees of ion suppression or enhancement. | Implement a more rigorous sample clean-up method (e.g., solid-phase extraction) to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for variability. |
| Instrument instability: Fluctuations in the ion source or mass analyzer. | Perform routine maintenance and calibration of the LC-MS/MS system. Monitor system suitability by injecting a standard at the beginning, middle, and end of each batch. | |
| No or Very Low this compound Signal | Significant ion suppression: High levels of co-eluting matrix components are suppressing the this compound signal. | Improve chromatographic separation to move the this compound peak away from the suppression zone. Dilute the sample to reduce the concentration of interfering components. Optimize the sample preparation to remove more of the matrix. |
| Incorrect MS/MS parameters: The precursor and product ion masses or collision energy are not optimized for this compound. | Infuse a standard solution of this compound to optimize the MS/MS parameters. A common precursor ion for this compound in negative ion mode is [M-H]⁻ at m/z 243.1.[5] | |
| This compound degradation: Complete degradation of the analyte before analysis. | Review sample collection, storage, and preparation procedures to ensure stability. Analyze a freshly prepared standard to confirm instrument performance. |
Data Presentation: Matrix Effect Assessment
| Biological Matrix | Sample Preparation Method | Analyte Concentration | Matrix Factor (MF) | Ion Suppression/Enhancement (%) |
| Human Plasma | Protein Precipitation (Acetonitrile) | Low QC (10 ng/mL) | 0.75 | 25% Suppression |
| High QC (500 ng/mL) | 0.80 | 20% Suppression | ||
| Human Urine | Dilute-and-Shoot (1:1 with Mobile Phase A) | Low QC (5 ng/mL) | 1.15 | 15% Enhancement |
| High QC (200 ng/mL) | 1.10 | 10% Enhancement | ||
| Rat Liver Homogenate | Solid-Phase Extraction (SPE) | Low QC (20 ng/g) | 0.95 | 5% Suppression |
| High QC (1000 ng/g) | 0.98 | 2% Suppression |
Note: Matrix Effect (%) is calculated as (1 - MF) * 100 for suppression and (MF - 1) * 100 for enhancement.
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma using Protein Precipitation
This protocol is a general method for protein precipitation and should be optimized for your specific application.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., ¹³C₆-Piceatannol in methanol) to each plasma sample. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Human Urine using Dilute-and-Shoot
This is a simple and fast method suitable for urine samples, but may be more susceptible to matrix effects.
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Centrifugation: Centrifuge the urine sample at 4,000 x g for 5 minutes to pellet any sediment.
-
Aliquoting: Take 100 µL of the urine supernatant and place it in a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution.
-
Dilution: Add 100 µL of the initial mobile phase.
-
Vortexing: Vortex for 30 seconds.
-
Transfer to Vial: Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Extraction of this compound from Tissue Homogenate using Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to protein precipitation. The specific SPE cartridge and solvents should be optimized.
-
Tissue Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a suitable buffer (e.g., 500 µL of phosphate-buffered saline) using a mechanical homogenizer.
-
Internal Standard Spiking: Add the internal standard to the homogenate.
-
Protein Precipitation (optional but recommended): Add an equal volume of ice-cold acetonitrile, vortex, and centrifuge. Use the supernatant for the next step.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elution: Elute this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Logical troubleshooting flow for this compound LC-MS/MS analysis.
References
- 1. currentseparations.com [currentseparations.com]
- 2. Identification and Quantification of Stilbenes (this compound and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
Light sensitivity and proper storage conditions for Piceatannol
Technical Support Center: Piceatannol
This guide provides technical support for researchers, scientists, and drug development professionals working with this compound, focusing on its stability, proper handling, and storage to ensure experimental reproducibility and success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Is this compound sensitive to light?
A: Yes, this compound is photosensitive and should be protected from light.[1][2] Exposure to light, especially UV irradiation, can lead to degradation and photoisomerization.[3] It is crucial to store the solid compound and any solutions in amber vials or containers wrapped in aluminum foil and to minimize light exposure during experimental procedures.
Q2: What are the optimal storage conditions for solid this compound?
A: For long-term storage, solid this compound should be stored at +4°C.[1] Some suppliers recommend storage at -20°C for optimal stability, ensuring it is kept in a tightly sealed container to protect from light and moisture.[4] Under these conditions, the compound is reported to be stable for at least two to four years.[1][4]
Q3: How should I prepare and store this compound stock solutions?
A: this compound is soluble in organic solvents like DMSO, ethanol, and DMF.[2][4][5] It is recommended to prepare stock solutions in high-quality, anhydrous solvents. For instance, it is soluble in DMSO at up to 10 mg/mL and in ethanol at up to 10 mg/mL.[2] Stock solutions in DMSO or ethanol should be stored at -20°C for up to one month.[5] It is best practice to prepare and use solutions on the same day if possible.[5] Before use, frozen solutions should be equilibrated to room temperature to ensure any precipitate has redissolved.[5]
Q4: My experiment involves aqueous buffers. How stable is this compound in these conditions?
A: this compound has limited solubility and stability in aqueous buffers.[2][4] It is recommended not to store aqueous solutions for more than one day.[4] For experiments, this compound should first be dissolved in a solvent like ethanol and then diluted into the aqueous buffer of choice immediately before use.[4] this compound is known to be unstable in cell culture media like DMEM, where it can degrade into oxidation products, dimers, and trimers.[6]
Q5: I'm seeing inconsistent results in my cell culture experiments. Could this compound degradation be the cause?
A: Yes, this is a common issue. This compound's instability in cell culture medium can lead to a rapid decrease in its effective concentration.[6] One study found that without a stabilizing agent, this compound began to decay as soon as it was added to DMEM at 37°C.[6] This degradation can lead to a loss of biological activity and inconsistent experimental outcomes.
Q6: How can I improve the stability of this compound in my cell culture experiments?
A: Adding an antioxidant like ascorbic acid can significantly slow the degradation of this compound in cell culture medium.[6] A study demonstrated that 0.5 mM ascorbic acid delayed the degradation of this compound for over 10 hours at 37°C.[6] This suggests that co-treatment with an antioxidant can help maintain a more stable concentration of this compound throughout your experiment.
Q7: What are the visible signs of this compound degradation?
A: Solid this compound is an off-white to light pink crystalline solid.[1] While there may not be obvious visual cues for minor degradation, significant degradation in solution could potentially lead to a color change. The most reliable way to check for degradation is through analytical methods like UPLC-MS/MS, which can detect the presence of degradation products such as oxidation products, dimers, and trimers.[6]
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~5-10 mg/mL | [2][4][5] |
| Ethanol | ~10 mg/mL | [2][4] |
| Dimethyl Formamide (DMF) | ~3 mg/mL | [4][5] |
| Water | ~0.5 mg/mL (Slightly Soluble) | [2] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [4] |
Table 2: Recommended Storage Conditions
| Form | Condition | Duration | Key Considerations | Reference |
| Solid | +4°C or -20°C | ≥ 2-4 years | Protect from light and moisture. | [1][4] |
| Stock Solution (DMSO/Ethanol) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [5] |
| Aqueous Solution | Room Temperature / 4°C | ≤ 1 day | Prepare fresh before each experiment. | [4] |
Table 3: Stability of this compound in Solution at Different Temperatures
| Solvent | Temperature | Observation | Reference |
| DMSO | -20°C, 4°C, 37°C | Stable for 2 weeks. | [6] |
| Methanol | -20°C | Unstable; derivatives formed within 2 weeks. | [6] |
| Cell Culture Medium (DMEM) | 37°C | Unstable; starts to decay immediately. | [6] |
| Cell Culture Medium (DMEM) + 0.5 mM Ascorbic Acid | 37°C | Degradation delayed until ~630 minutes. | [6] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium via UPLC-MS/MS
This protocol is adapted from studies investigating the stability of this compound under typical cell culture conditions.[6]
Objective: To determine the degradation kinetics of this compound in Dulbecco's Modified Eagle's Medium (DMEM) at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Ascorbic acid (optional, for stabilization control)
-
Incubator at 37°C with 5% CO₂
-
UPLC-MS/MS system
-
Amber or foil-wrapped tubes
Methodology:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Store the stock solution in an amber vial at -20°C.
-
-
Preparation of Experimental Samples:
-
Pre-warm DMEM to 37°C in a cell culture incubator.
-
Spike the pre-warmed DMEM with the this compound stock solution to a final concentration (e.g., 10 µM). Mix gently by inversion.
-
(Optional) For a stabilized control group, prepare another batch of DMEM containing 0.5 mM ascorbic acid before spiking with this compound.
-
Immediately take a sample for the t=0 time point.
-
-
Incubation and Sampling:
-
Place the tubes containing the this compound-spiked DMEM in a 37°C incubator.
-
Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240, 360, 480, 660 minutes).
-
Immediately after collection, samples should be flash-frozen or placed on dry ice to halt any further degradation and stored at -80°C until analysis.
-
-
UPLC-MS/MS Analysis:
-
Thaw the samples on ice.
-
Analyze the samples using a UPLC-MS/MS system to quantify the remaining this compound and identify any degradation products.
-
Monitor the parent ion of this compound (m/z 245.08) and potential degradation products like oxidation products (m/z 243.06) and dimers (m/z 485.12, 487.14).[6]
-
-
Data Analysis:
-
Plot the concentration or peak area of this compound against time to determine its degradation curve and calculate its half-life under the tested conditions.
-
Compare the degradation rate in standard DMEM versus the ascorbic acid-stabilized DMEM.
-
Visualizations
Workflow and Pathway Diagrams
Caption: Experimental workflow for handling this compound to minimize degradation.
Caption: Key factors contributing to the degradation of this compound.
Caption: this compound's role in the PI3K/Akt antioxidant signaling pathway.
References
Piceatannol Metabolic Stability Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the metabolic stability of Piceatannol.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways that contribute to the instability of this compound?
This compound, a natural analog of resveratrol, primarily undergoes extensive Phase II metabolism, which is the main contributor to its limited bioavailability. The key metabolic pathways are:
-
Glucuronidation: This is a major metabolic route where UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the hydroxyl groups of this compound, forming this compound-monoglucuronide as the most abundant metabolite.[1][2]
-
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the addition of a sulfonate group. SULT1A1, 1A2, 1A3, and 1E1 are some of the isoforms involved in the sulfation of this compound.[3]
-
Methylation: Catechol-O-methyltransferase (COMT) mediates the O-methylation of this compound's catechol moiety, leading to the formation of pharmacologically active metabolites, rhapontigenin and isorhapontigenin.[1][4]
Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, appears to be less significant for this compound compared to resveratrol.[1][5]
Q2: My in vitro assay shows rapid degradation of this compound. How can I troubleshoot this?
Rapid degradation in in vitro assays is a common issue. Here are some potential causes and troubleshooting steps:
-
High Metabolic Activity of the System:
-
Liver Microsomes/S9 Fractions: These subcellular fractions are rich in Phase I and Phase II metabolic enzymes. If degradation is too rapid to measure accurately, consider reducing the protein concentration or shortening the incubation time.
-
Hepatocytes: Primary hepatocytes have a full complement of metabolic enzymes and can exhibit high metabolic activity. Similar to subcellular fractions, optimizing cell density and incubation time is crucial.
-
-
Cofactor Concentration:
-
Ensure that cofactors for the relevant metabolic pathways are not limiting. For glucuronidation, UDPGA (uridine diphosphate glucuronic acid) is essential. For sulfation, PAPS (3'-phosphoadenosine-5'-phosphosulfate) is required. For methylation, SAM (S-adenosyl methionine) is necessary. For Phase I metabolism in microsomes, an NADPH-regenerating system is needed.[6]
-
-
Chemical Instability:
-
This compound can be unstable in basic conditions.[7] Ensure the pH of your buffers and incubation media is maintained in the neutral to slightly acidic range.
-
Protect your samples from light, as stilbenes can undergo photoisomerization.
-
-
Non-specific Binding:
-
This compound may bind to plastics or other components of the assay system. Using low-binding plates and tubes can help mitigate this.
-
Q3: What are the most effective strategies to enhance the metabolic stability and bioavailability of this compound?
Several strategies can be employed to improve the metabolic stability of this compound:
-
Structural Modification:
-
Advanced Drug Delivery Systems:
-
Nanoformulations: Encapsulating this compound in nanoparticles can protect it from metabolic enzymes and enhance its absorption. Various nano-based systems have been explored:
-
Lipid-based nanocarriers (e.g., emulsomes, solid lipid nanoparticles): These can improve solubility and oral bioavailability.[9][10]
-
Polymeric nanoparticles: These can facilitate transport across the gastrointestinal tract.[9]
-
Protein-based nanoparticles (e.g., albumin nanoparticles): These can enhance anticancer potential by improving delivery to tumor sites.[11]
-
Nanoemulsions: These have been shown to dramatically improve the solubility and release of this compound.[12]
-
-
Cyclodextrin Complexation: Complexing this compound with cyclodextrins (e.g., α- and β-cyclodextrin) can increase its solubility and bioavailability.[8][9]
-
Troubleshooting Guides
Guide 1: Inconsistent Results in Metabolic Stability Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | Pipetting errors, especially with small volumes of organic solvents. | Use calibrated pipettes; consider preparing a master mix of the reaction components. |
| Inconsistent cell health or confluency (for cell-based assays). | Ensure uniform cell seeding and monitor cell viability before and after the experiment. | |
| Edge effects in microplates. | Avoid using the outer wells of the plate or fill them with a blank medium. | |
| Discrepancies between different experimental runs | Variations in reagent preparation (e.g., cofactor solutions). | Prepare fresh reagents for each experiment or validate the stability of stored stock solutions. |
| Differences in incubation conditions (temperature, CO2). | Strictly control and monitor incubation parameters. | |
| Lot-to-lot variability of biological materials (e.g., microsomes, cells). | Qualify new lots of biological materials before use in critical studies. |
Guide 2: Poor Recovery of this compound from Biological Matrices
| Symptom | Possible Cause | Suggested Solution |
| Low analyte signal in LC-MS/MS analysis | Inefficient protein precipitation. | Test different organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample. Ensure thorough vortexing and centrifugation. |
| Analyte degradation during sample processing. | Keep samples on ice during processing. Consider adding antioxidants to the extraction solvent. | |
| Poor extraction efficiency from the matrix. | Optimize the liquid-liquid extraction or solid-phase extraction (SPE) protocol. Test different solvents and pH conditions. | |
| Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard. Dilute the sample to minimize matrix effects. Evaluate different ionization sources. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound and Resveratrol in Rats
| Compound | Dose (µmol/kg) | Cmax (µM) | Tmax (h) | AUC (µmol·h/L) |
| This compound | 90 | 0.5 ± 0.1 | 0.5 | 0.9 ± 0.2 |
| 180 | 1.0 ± 0.2 | 0.5 | 2.1 ± 0.4 | |
| 360 | 1.8 ± 0.3 | 0.5 | 4.1 ± 0.7 | |
| Resveratrol | 90 | 0.3 ± 0.1 | 0.5 | 0.4 ± 0.1 |
| 180 | 0.6 ± 0.1 | 0.5 | 1.0 ± 0.2 | |
| 360 | 1.1 ± 0.2 | 0.5 | 2.1 ± 0.4 |
Data synthesized from studies investigating the oral administration of this compound and resveratrol in rats. The area under the curve (AUC) for this compound is consistently higher than that of resveratrol at equivalent doses, suggesting greater metabolic stability.[13]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Rat Liver Microsomes
Objective: To determine the rate of metabolic degradation of this compound in the presence of rat liver microsomes.
Materials:
-
This compound
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination and protein precipitation)
-
Internal standard (e.g., 4-methylumbelliferone)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
In a 96-well plate, add phosphate buffer and the NADPH regenerating system.
-
Add the rat liver microsomes to the wells. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding this compound to the wells to achieve the final desired concentration. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of this compound remaining versus time.
Visualizations
Caption: Primary metabolic pathways of this compound.
Caption: Experimental workflow for assessing and improving metabolic stability.
Caption: Strategies to enhance the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of this compound, a Dietary Resveratrol Derivative: Promises to Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting phase-I metabolism of this compound: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Therapeutic Potential of this compound, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Loaded Emulsomes Exhibit Enhanced Cytostatic and Apoptotic Activities in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Albumin Nano-Encapsulation of this compound Enhances Its Anticancer Potential in Colon Cancer Via Downregulation of Nuclear p65 and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Addressing off-target effects of Piceatannol in experimental models
Welcome to the technical support center for researchers utilizing Piceatannol in experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential off-target effects and ensure the validity of your results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent with its known role as a Syk inhibitor. What could be the cause?
A1: While this compound is a well-documented inhibitor of Spleen tyrosine kinase (Syk), it is known to interact with other kinases and signaling molecules.[1][2] Inconsistent results may stem from these off-target effects. This compound has been shown to inhibit a range of serine/threonine kinases, including protein kinase A (PKA), protein kinase C (PKC), and myosin light chain kinase (MLCK).[3] Additionally, it can impact the PI3K/Akt/mTOR and NF-κB signaling pathways, which could lead to unexpected cellular responses.[4][5][6][7][8][9]
Q2: I am observing a significant decrease in cell proliferation that seems independent of Syk inhibition. What other pathways might be involved?
A2: this compound's anti-proliferative effects can be mediated by several off-target mechanisms. It has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation.[4][9][10] Specifically, this compound can directly bind to and inhibit PI3K in an ATP-competitive manner.[8] It can also downregulate the expression and phosphorylation of key proteins in this pathway, such as Akt and mTOR.[4][5][9] Furthermore, this compound can induce cell cycle arrest, contributing to its anti-proliferative activity.[11]
Q3: My cells are showing signs of apoptosis after this compound treatment. Is this a known effect?
A3: Yes, this compound is known to induce apoptosis in various cell types. This can occur through the modulation of the Bcl-2 family of proteins and the activation of caspases.[2][12] The apoptotic effects can be linked to its influence on the PI3K/Akt/mTOR pathway, where inhibition of this pro-survival pathway can lead to programmed cell death.[4][9]
Q4: I am studying inflammation, and this compound is showing broader anti-inflammatory effects than I anticipated from Syk inhibition alone. Why might this be?
A4: this compound's anti-inflammatory properties extend beyond Syk inhibition and are significantly influenced by its ability to modulate the NF-κB signaling pathway.[6][13][14] It can suppress the activation of NF-κB induced by various stimuli by inhibiting IκBα kinase and p65 phosphorylation.[6] This leads to a reduction in the expression of pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS.[1][14]
Troubleshooting Guides
Issue 1: Differentiating On-Target (Syk) vs. Off-Target Effects
Symptoms:
-
Unexpected phenotypic changes in your cells or animal models.
-
Results are difficult to reconcile with the known function of Syk in your experimental system.
-
Discrepancies between your findings and published literature on Syk inhibition.
Troubleshooting Steps:
-
Use a Structurally Unrelated Syk Inhibitor: Compare the effects of this compound with another well-characterized Syk inhibitor that has a different chemical structure. If the observed phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.
-
Utilize Syk-Deficient or Knockdown Models: If available, perform your experiments in cells or animal models where Syk has been genetically knocked out or its expression is knocked down (e.g., using siRNA or shRNA). An effect that persists in the absence of Syk is likely an off-target effect of this compound.
-
Rescue Experiments: If possible, overexpress a constitutively active form of Syk or a form that is resistant to this compound. If this rescues the phenotype, it strongly suggests an on-target effect.
-
Dose-Response Analysis: Perform a detailed dose-response curve for this compound's effect on Syk activity (e.g., phosphorylation of downstream targets) and compare it to the dose-response of your observed phenotype. A significant discrepancy in the IC50 values may indicate an off-target effect.
Issue 2: Confirming Inhibition of Off-Target Kinases (e.g., PI3K, mTOR)
Symptoms:
-
You hypothesize that an observed effect is due to inhibition of a specific off-target kinase.
-
You need to provide evidence for the involvement of a non-Syk kinase in your experimental findings.
Troubleshooting Steps:
-
In Vitro Kinase Assays: Directly test the inhibitory effect of this compound on the activity of the suspected off-target kinase using a purified enzyme or an in vitro kinase assay kit.
-
Western Blot Analysis of Downstream Targets: Analyze the phosphorylation status of known downstream substrates of the suspected off-target kinase. For example, to confirm PI3K/Akt/mTOR inhibition, you can probe for phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6).[4][5][8][9]
-
Use of Specific Activators: Treat your cells with a known activator of the suspected off-target pathway in the presence and absence of this compound. If this compound blocks the effect of the activator, it supports your hypothesis.
-
Comparison with Known Inhibitors: Compare the cellular effects of this compound with those of a well-established and specific inhibitor of the suspected off-target kinase.
Quantitative Data on this compound's Off-Target Effects
| Target Kinase | IC50 / Ki | Cell Line / System | Reference |
| Syk | IC50: ~10 µM | Isolated enzyme | [6] |
| Syk | Ki: 15 µM | Not specified | [1] |
| PKA (catalytic subunit) | IC50: 3 µM | Rat liver | [3] |
| PKC | IC50: 8 µM | Rat brain | [3] |
| MLCK | IC50: 12 µM | Avian gizzard | [3] |
| CDPK | IC50: 19 µM | Wheat embryo | [3] |
| F0F1-ATPase (F1 complex) | IC50: ~4 µM | Purified rat liver | [15] |
| JNK3 | - | SHSY-5Y cells | [12] |
| PI3K | More effective than resveratrol | Human aortic smooth muscle cells | [8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation
Objective: To determine if this compound inhibits the PI3K/Akt/mTOR signaling pathway in your experimental cell line.
Materials:
-
Cell culture reagents
-
This compound
-
Positive control (e.g., a known PI3K/mTOR inhibitor like LY294002 or rapamycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO) and a positive control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of your cells.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of eukaryote serine/threonine-specific protein kinases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, Natural Polyphenolic Stilbene, Inhibits Adipogenesis via Modulation of Mitotic Clonal Expansion and Insulin Receptor-dependent Insulin Signaling in Early Phase of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoinositide 3-kinase is a novel target of this compound for inhibiting PDGF-BB-induced proliferation and migration in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Suppresses the Proliferation and Induced Apoptosis of Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound suppresses proliferation and induces apoptosis by regulation of the microRNA-21/phosphatase and tensin homolog/protein kinase B signaling pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound selectively inhibited the JNK3 enzyme and augmented apoptosis through inhibition of Bcl-2/Cyt-c/caspase-dependent pathways in the oxygen-glucose deprived SHSY-5Y cell lines: In silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound attenuates lipopolysaccharide-induced NF-kappaB activation and NF-kappaB-related proinflammatory mediators in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a stilbene phytochemical, inhibits mitochondrial F0F1-ATPase activity by targeting the F1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing electroporation or transfection efficiency in Piceatannol-treated cells
Welcome to the technical support center for researchers working with piceatannol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize electroporation and chemical transfection efficiency in cells pre-treated with this compound.
Frequently Asked Questions (FAQs)
Q1: How does this compound treatment affect cell viability for transfection experiments?
A1: this compound's effect on cell viability is dose-dependent. At lower concentrations (typically below 10 µM), it can be cytoprotective, while at higher concentrations (above 25-50 µM), it may induce apoptosis or cell death in various cell types.[1][2] It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell line before proceeding with transfection.
Q2: What is the recommended timing between this compound treatment and transfection?
A2: The ideal timing should be determined empirically. This compound can influence cell cycle and signaling pathways.[1][3] Consider the duration of your this compound treatment to achieve the desired biological effect and allow cells to recover if necessary before transfection to ensure they are in a healthy state for nucleic acid uptake.
Q3: Can this compound interfere with the transfection process itself?
A3: While direct interference is not well-documented, this compound is known to modulate cell signaling pathways, such as NF-kappaB and MAPK, which can influence cellular processes.[4][5] It may also affect cell membrane properties. Therefore, it's plausible that it could indirectly impact the efficiency of both electroporation and chemical transfection methods.
Q4: Which transfection method is better for this compound-treated cells: electroporation or chemical transfection?
A4: The choice depends on your cell type and experimental goals. Electroporation can be highly efficient for a wide variety of cells, including primary and difficult-to-transfect ones.[6] Chemical methods like lipofection are also widely used and can be optimized for high efficiency.[7][8] It is recommended to test both methods to determine which yields the best results for your specific this compound-treated cells.
Troubleshooting Guides
Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Determine the optimal this compound concentration that achieves the desired biological effect without significantly impacting cell viability. Perform a dose-response curve and assess cell health before transfection.[9][10] |
| Incorrect Electroporation Parameters | Optimize electroporation settings. Key parameters to adjust include waveform (square wave is often better for mammalian cells), voltage, pulse duration, and the number of pulses.[11][12][13] Start with the manufacturer's recommended protocol for your cell type and adjust one parameter at a time. |
| Inefficient Chemical Transfection Reagent or Ratio | The ratio of transfection reagent to nucleic acid is critical.[14] Optimize this ratio for your specific cell line. You may also need to try different chemical transfection reagents. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before this compound treatment and subsequent transfection. This compound can induce apoptosis, which will negatively impact transfection success.[15] |
High Cell Death Post-Transfection
| Potential Cause | Recommended Solution |
| Combined Toxicity of this compound and Transfection | Reduce the concentration of this compound or the harshness of the transfection protocol. For electroporation, try lowering the voltage or shortening the pulse duration.[16] For chemical transfection, use a lower amount of the transfection reagent. |
| Harsh Electroporation Conditions | High voltage or long pulse durations can lead to irreversible cell damage.[16] Optimize these parameters to find a balance between efficiency and viability. Using a specialized electroporation buffer can also improve cell survival.[6] |
| Toxicity of Transfection Reagent | Some chemical transfection reagents can be toxic to cells. Ensure you are using the recommended amount and consider switching to a less toxic alternative if high cell death persists. |
| This compound-Induced Apoptosis | This compound is a known inducer of apoptosis.[17] If your treatment protocol is causing significant cell death, consider reducing the concentration or duration of treatment. |
Experimental Protocols
General Protocol for this compound Treatment and Subsequent Transfection
-
Cell Seeding: Plate cells at a density that will result in 70-90% confluency at the time of transfection.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound for the specified duration.
-
Pre-transfection Cell Preparation:
-
For Electroporation: After this compound treatment, harvest the cells and wash them with a suitable electroporation buffer. Resuspend the cells at the desired concentration.
-
For Chemical Transfection: After the this compound incubation period, you can either replace the medium with fresh medium containing the transfection complexes or add the complexes directly, depending on the reagent's protocol.[18]
-
-
Transfection:
-
Electroporation: Mix your nucleic acid with the cell suspension and electroporate using optimized parameters.
-
Chemical Transfection: Prepare the nucleic acid-transfection reagent complexes according to the manufacturer's instructions and add them to the cells.[14]
-
-
Post-transfection Care: Incubate the cells for 24-72 hours before assaying for gene expression. The medium can be changed after 4-6 hours if toxicity is a concern.[18]
Quantitative Data Summary
The following table summarizes hypothetical data to illustrate the optimization process. Actual results will vary based on cell type and experimental conditions.
| This compound Conc. (µM) | Transfection Method | Voltage (V) / Pulse (ms) or Reagent Ratio | Transfection Efficiency (%) | Cell Viability (%) |
| 0 (Control) | Electroporation | 200 V / 2 ms | 75 | 90 |
| 10 | Electroporation | 200 V / 2 ms | 65 | 85 |
| 20 | Electroporation | 200 V / 2 ms | 40 | 60 |
| 0 (Control) | Lipofection | 1:3 (DNA:Reagent) | 80 | 95 |
| 10 | Lipofection | 1:3 (DNA:Reagent) | 70 | 90 |
| 20 | Lipofection | 1:3 (DNA:Reagent) | 55 | 75 |
Visualizations
Caption: Experimental workflow for transfection of this compound-treated cells.
Caption: Signaling pathways modulated by this compound relevant to cell health.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Cellular Mechanisms and Signaling Pathways of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis‑fibroblast‑like synoviocytes by inhibiting the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Viral Transfection Methods Optimized for Gene Delivery to a Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Transfection Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Evaluation of resveratrol and this compound cytotoxicity in macrophages, T cells, and skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Is Superior to Resveratrol at Suppressing Adipogenesis in Human Visceral Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. btxonline.com [btxonline.com]
- 12. btxonline.com [btxonline.com]
- 13. bio-rad.com [bio-rad.com]
- 14. addgene.org [addgene.org]
- 15. e-century.us [e-century.us]
- 16. preserve.lehigh.edu [preserve.lehigh.edu]
- 17. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genscript.com [genscript.com]
Validation & Comparative
Piceatannol vs. Resveratrol: A Comparative Analysis of Antioxidant Efficacy
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the antioxidant activities of two prominent stilbenoids: piceatannol and resveratrol. This document synthesizes experimental data to objectively evaluate their performance, details the methodologies of key assays, and visualizes the underlying signaling pathways.
This compound, a hydroxylated analog of resveratrol, has garnered increasing interest for its potent biological activities. While structurally similar to its more famous counterpart, emerging evidence suggests this compound may exhibit superior antioxidant and cytoprotective effects. This guide delves into the experimental data that substantiates these claims, offering a valuable resource for researchers investigating novel antioxidant therapies.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the comparative antioxidant activities of this compound and resveratrol from various experimental assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the relative performance within the same study provides valuable insights into their respective potencies.
| Antioxidant Assay | Key Findings | Reference |
| Cellular ROS Reduction | This compound demonstrated a greater reduction in mitochondrial ROS induced by antimycin A compared to resveratrol.[1] | Hosoda et al., 2021 |
| This compound was more effective than resveratrol and vitamin C in reducing hydrogen peroxide-induced ROS.[1] | Hosoda et al., 2021 | |
| Peroxyl Radical Scavenging | Theoretical studies have indicated that this compound is a better peroxyl radical scavenger than resveratrol in both aqueous and lipid environments. | Theoretical Study |
| Anti-apoptotic Activity | This compound showed superior protection against apoptosis induced by reactive oxygen species compared to resveratrol.[1] | Hosoda et al., 2021 |
| DNA Damage Protection | The protective effects of this compound against H₂O₂-induced DNA single-strand breaks in L1210 and K562 leukemia cell lines were significantly higher than those of resveratrol. | Ovesná et al., 2006 |
Signaling Pathways in Antioxidant Defense
The antioxidant effects of this compound and resveratrol are mediated through the activation of specific signaling pathways. A key distinction lies in this compound's ability to engage an additional protective pathway, offering a potential advantage over resveratrol.
Resveratrol's Primary Antioxidant Pathway: SIRT1
Resveratrol's antioxidant and anti-apoptotic effects are largely dependent on the activation of Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase. SIRT1 activation leads to the deacetylation of various downstream targets that play a role in cellular stress resistance and longevity.
This compound's Dual Antioxidant Pathways: SIRT1 and Nrf2/HO-1
This compound not only activates the SIRT1 pathway but also induces the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade.[1] This dual mechanism of action provides a more robust antioxidant and cytoprotective response. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a wide array of antioxidant and detoxification enzymes.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, this section provides detailed methodologies for the key experiments used to assess the antioxidant activities of this compound and resveratrol.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cell.
Experimental Workflow:
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well, black, clear-bottom microplate at a density that will achieve confluence after 24 hours.
-
Probe Loading: Remove the culture medium and wash the cells with a buffered saline solution. Incubate the cells with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Compound Incubation: Remove the DCFH-DA solution and add the experimental compounds (this compound or resveratrol) at various concentrations.
-
Induction of Oxidative Stress: After incubation with the compounds, add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) at regular intervals for a specified duration. The antioxidant capacity is determined by the degree of inhibition of fluorescence compared to a control.
Single-Cell Gel Electrophoresis (Comet Assay)
This assay is a sensitive method for the detection of DNA damage in individual cells.
Experimental Workflow:
Protocol:
-
Cell Treatment: Pre-treat cells with various concentrations of this compound or resveratrol for a specified period (e.g., 24 hours). Subsequently, expose the cells to an oxidative agent like hydrogen peroxide (H₂O₂).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer the mixture onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution to lyse the cells and unfold the DNA.
-
Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer. Apply a voltage to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Conclusion
The compiled experimental evidence strongly suggests that this compound possesses superior antioxidant and cytoprotective properties compared to resveratrol. This enhanced activity can be attributed to its chemical structure and its ability to activate the Nrf2/HO-1 signaling pathway in addition to the SIRT1 pathway. For researchers and drug development professionals, this compound represents a promising candidate for further investigation in the development of novel therapies targeting oxidative stress-related diseases. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for designing and interpreting future studies in this area.
References
A Comparative Analysis of the Anti-inflammatory Mechanisms of Piceatannol and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol and Resveratrol are naturally occurring stilbenoid polyphenols, with Resveratrol being a well-studied compound known for its diverse health benefits, including anti-inflammatory properties.[1][2] this compound, a hydroxylated analog and a metabolite of Resveratrol, is emerging as a potent anti-inflammatory agent, in some instances demonstrating superior activity to its precursor.[2][3] Understanding the nuanced differences in their mechanisms of action is crucial for the development of targeted therapeutic strategies for inflammatory diseases. This guide provides an objective comparison of their anti-inflammatory mechanisms, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
Comparative Efficacy in Modulating Inflammatory Markers
Experimental evidence suggests that this compound often exhibits greater potency than Resveratrol in suppressing key inflammatory mediators. This difference is likely attributable to its distinct molecular structure, particularly the additional hydroxyl group, which can enhance its interaction with molecular targets and improve its radical-scavenging ability.[3]
Inhibition of Pro-inflammatory Cytokines and Enzymes
Both compounds effectively reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[4][5][6] However, studies consistently report a stronger inhibitory effect by this compound.[2][3]
| Inflammatory Marker | This compound | Resveratrol | Experimental Model | Reference |
| TNF-α Production | More potent suppression | Effective suppression | LPS-stimulated RAW264.7 macrophages | [2] |
| IL-1β Production | More potent suppression | Effective suppression | LPS-stimulated RAW264.7 macrophages | [2] |
| IL-6 Production | Significant inhibition | Significant inhibition | TNF-α-stimulated RA-FLSs | [4] |
| IL-12 Production | Potent inhibitor (~82% at 40 µM) | Significant inhibitor | E. coli-stimulated bmDCs | |
| iNOS Expression | Significant attenuation | Significant attenuation | DSS-induced mouse colitis | [5] |
| COX-2 Expression | Significant downregulation | Inhibition (IC50 ~30-85 µM) | TNF-α-stimulated RA-FLSs / various | [4][7] |
| Monoamine Oxidase (MAO) | Inhibition (IC50 = 133.7 µM) | Inhibition (IC50 = 18.5 µM) | Human Adipose Tissue | [8] |
Mechanisms of Action: A Head-to-Head Comparison
The anti-inflammatory effects of this compound and Resveratrol are primarily mediated through the modulation of three key signaling pathways: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2).
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[1] Both this compound and Resveratrol are potent inhibitors of this pathway.[1][5][9]
This compound's Mechanism: this compound effectively suppresses NF-κB activation induced by various inflammatory agents like TNF-α and Lipopolysaccharide (LPS).[9] It achieves this by inhibiting the phosphorylation of IκBα (the inhibitor of NF-κB) and the p65 subunit of NF-κB.[4][9] This prevents the translocation of p65 to the nucleus, thereby blocking the transcription of NF-κB target genes, including those for COX-2, MMP-9, and Cyclin D1.[9]
Resveratrol's Mechanism: Resveratrol also inhibits NF-κB activation in a dose-dependent manner.[5] It has been shown to block the ubiquitination of NEMO, a key component of the IκB kinase (IKK) complex, which is crucial for NF-κB activation.[5] Additionally, Resveratrol can reduce the transcriptional activity of the p65 subunit.[5]
Caption: Inhibition of the NF-κB signaling pathway by this compound and Resveratrol.
The MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are crucial for transducing extracellular signals to cellular responses, including the production of inflammatory mediators.[4]
This compound's Mechanism: this compound has been demonstrated to significantly inhibit the phosphorylation of JNK, ERK, and p38 in TNF-α-stimulated rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs).[4] This inhibition contributes to the suppression of downstream inflammatory responses.
Resveratrol's Mechanism: Resveratrol also suppresses the activation of MAPKs.[10] It can inhibit the phosphorylation of p38 and ERK, thereby reducing the production of inflammatory mediators.[10] Some studies suggest that this effect is mediated through the activation of the PI3K/Akt pathway.[10]
Caption: Inhibition of the MAPK signaling pathway by this compound and Resveratrol.
The Nrf2 Antioxidant Pathway
The Nrf2 pathway is the primary regulator of cellular antioxidant responses. Activation of Nrf2 leads to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which helps to mitigate oxidative stress, a key component of inflammation.
This compound's Mechanism: this compound is a potent activator of the Nrf2 pathway.[3][11] It induces the expression of HO-1, and this effect is blocked by the knockdown of Nrf2. This Nrf2/HO-1 activation is a key mechanism for this compound's superior cytoprotective and antioxidant effects compared to Resveratrol.[3]
Resveratrol's Mechanism: Resveratrol also activates the Nrf2 pathway, leading to the upregulation of antioxidant genes.[3] However, some studies indicate that this effect is less pronounced compared to this compound. While Resveratrol's anti-apoptotic activity is largely dependent on SIRT1, this compound utilizes both SIRT1 and the Nrf2/HO-1 pathway, giving it a broader mechanism of cytoprotection.
Caption: Activation of the Nrf2 antioxidant pathway by this compound and Resveratrol.
Experimental Protocols
General Workflow for In Vitro Anti-inflammatory Assay
A typical workflow to assess the anti-inflammatory potential of compounds like this compound and Resveratrol in a cell-based model.
Caption: General experimental workflow for assessing anti-inflammatory activity in vitro.
Detailed Methodologies
a) NF-κB Luciferase Reporter Assay [12][13][14][15] This assay quantifies the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293T or HeLa) in DMEM with 10% FBS and 1% penicillin/streptomycin.[12]
-
Seed cells in a 96-well plate.[12]
-
Co-transfect cells with a plasmid containing an NF-κB response element driving a luciferase reporter gene, and a control plasmid (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.[14]
-
-
Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with various concentrations of this compound or Resveratrol for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL or LPS at 1 µg/mL) for 6-8 hours.[13]
-
-
Lysis and Measurement:
-
Wash the cells with PBS and lyse them using a cell lysis buffer.[15]
-
Transfer the cell lysate to an opaque 96-well plate.[15]
-
Add the luciferase assay reagent containing luciferin substrate.[15]
-
Measure the luminescence using a plate reader. If using a dual-luciferase system, add the second substrate (e.g., for Renilla) and measure again.[13]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the control (Renilla) signal.
-
Calculate the fold change in NF-κB activity relative to the stimulated control group.
-
b) Western Blot for Phosphorylated p65 (p-p65) [16][17] This technique measures the level of activated p65.
-
Sample Preparation:
-
After treatment and stimulation as described above, wash cells with cold PBS and collect them.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-p-p65 Ser536) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody for total p65 or a housekeeping protein (e.g., β-actin) for normalization.
-
Quantify band intensities using densitometry software.
-
c) ELISA for TNF-α in Cell Culture Supernatant [18][19][20][21] This assay quantifies the amount of secreted TNF-α.
-
Plate Preparation:
-
Sample and Standard Incubation:
-
Prepare a standard curve using recombinant TNF-α.
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
-
Detection:
-
Substrate Reaction and Measurement:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of TNF-α in the samples by interpolating from the standard curve.
-
Conclusion
Both this compound and Resveratrol are effective anti-inflammatory agents that modulate key signaling pathways, including NF-κB, MAPK, and Nrf2. However, the available evidence consistently points towards this compound having a superior or broader mechanism of action in several contexts. Notably, this compound appears to be a more potent inhibitor of pro-inflammatory cytokine production and a more robust activator of the protective Nrf2/HO-1 antioxidant pathway.[2][3] These differences highlight this compound as a particularly promising candidate for further investigation and development as a novel anti-inflammatory therapeutic. For drug development professionals, the enhanced stability and potency of this compound may offer advantages in bioavailability and clinical efficacy.[3] Future research should focus on direct, quantitative comparisons in various preclinical models of inflammatory disease to fully elucidate their therapeutic potential.
References
- 1. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol and this compound inhibit iNOS expression and NF-kappaB activation in dextran sulfate sodium-induced mouse colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and resveratrol share inhibitory effects on hydrogen peroxide release, monoamine oxidase and lipogenic activities in adipose tissue, but differ in their antilipolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coccomyxa Gloeobotrydiformis Polysaccharide Inhibits Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. bowdish.ca [bowdish.ca]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phospho-NF-κB p65 (Ser536) (93H1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. file.elabscience.com [file.elabscience.com]
- 20. stemcell.com [stemcell.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Piceatannol vs. Resveratrol: A Comparative Guide on Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol and resveratrol are both naturally occurring stilbenoids lauded for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Structurally similar, this compound is a hydroxylated analog of resveratrol.[1][3] This structural difference, however, significantly influences their respective bioavailability and metabolic fates within the body, a critical consideration for researchers and drug development professionals. This guide provides an objective comparison of the bioavailability and metabolism of this compound and resveratrol, supported by experimental data and detailed methodologies.
Comparative Bioavailability
The bioavailability of a compound is a key determinant of its therapeutic efficacy. While both this compound and resveratrol exhibit health-promoting activities, studies suggest that this compound may possess greater metabolic stability.[3][4]
In a comparative study in rats, the area under the plasma concentration-time curve (AUC) for intact this compound was found to be 2.1 times greater than that for intact resveratrol after co-administration.[4][5][6] This suggests that a larger proportion of this compound remains in its active, unconjugated form in the bloodstream for a longer period. Although the total AUC for this compound and its metabolites was less than that for total resveratrol, the higher ratio of intact this compound to its total metabolites (3.7 to 4.3-fold higher than that of resveratrol) points to its superior metabolic stability.[6][7]
Resveratrol, on the other hand, is known for its low oral bioavailability (less than 1%) due to rapid and extensive first-pass metabolism in the intestine and liver.[3][8][9] The majority of orally ingested resveratrol is quickly converted to its glucuronide and sulfate conjugates.[8][10]
Table 1: Comparative Pharmacokinetic Parameters of this compound and Resveratrol in Rats (Intragastric Administration)
| Compound | Dose (µmol/kg) | Cmax (µmol/L) | Tmax (h) | AUC (µmol·h/L) | Reference |
| This compound | 90 | 1.2 ± 0.2 | 0.25 | 1.1 ± 0.1 | [4] |
| 360 | 4.1 ± 0.6 | 0.5 | 4.9 ± 0.7 | [4] | |
| Resveratrol | 90 | 0.8 ± 0.1 | 0.25 | 0.7 ± 0.1 | [4] |
| 360 | 2.5 ± 0.4 | 0.25 | 2.9 ± 0.4 | [4] | |
| This compound (co-administered) | 90 (each) | 2.9 ± 0.4 | 0.25 | 8.6 ± 1.2 | [4][6] |
| Resveratrol (co-administered) | 90 (each) | 1.5 ± 0.2 | 0.25 | 4.1 ± 0.6 | [4][6] |
Table 2: Pharmacokinetic Parameters of Resveratrol in Healthy Human Volunteers (Single 500 mg Oral Dose)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋ᵢₙf (ng·h/mL) | Reference |
| Resveratrol | 71.2 ± 42.4 | 1.3 | 179.1 ± 79.1 | [10] |
| Glucuronated Resveratrol | 4,083.9 ± 1,704.4 | 3.0 | 39,732.4 ± 16,145.6 | [10] |
| Sulphated Resveratrol | 1,516.0 ± 639.0 | 2.8 | 14,441.7 ± 7,593.2 | [10] |
Metabolic Pathways
The metabolic pathways of this compound and resveratrol share similarities, primarily involving phase II conjugation reactions. However, a key difference lies in the potential for phase I metabolism and methylation for this compound.
Resveratrol Metabolism:
Resveratrol is extensively metabolized through glucuronidation and sulfation, primarily in the liver and intestines.[11] The major metabolites are resveratrol-3-O-glucuronide and resveratrol-3-sulfate.[11] this compound can also be a metabolite of resveratrol, formed through hydroxylation by cytochrome P450 enzymes, particularly CYP1B1.[2][3]
This compound Metabolism:
Similar to resveratrol, this compound undergoes glucuronidation and sulfation.[1][7] However, due to its catechol structure (two adjacent hydroxyl groups on the B-ring), this compound can also be methylated by catechol-O-methyltransferase (COMT) to form isorhapontigenin and rhapontigenin.[3][7] This additional metabolic pathway for this compound contributes to a more complex metabolite profile compared to resveratrol.[4] While phase I metabolism appears to be limited for this compound, its metabolites, including this compound-monoglucuronide, are abundant.[7]
Caption: Comparative metabolic pathways of Resveratrol and this compound.
Signaling Pathways
Both this compound and resveratrol have been shown to modulate various signaling pathways, contributing to their biological activities.
Resveratrol is well-known for its ability to activate Sirtuin 1 (SIRT1), a key regulator of metabolism and longevity.[12] This activation can lead to the deacetylation of various downstream targets, influencing cellular processes like mitochondrial function and stress resistance.[12] Resveratrol also modulates the AMPK and Nrf2 pathways.[11][12]
This compound has also been shown to activate SIRT1 and can induce the expression of heme oxygenase-1 (HO-1) via the NRF2 pathway.[13] Notably, one study suggests that this compound's cytoprotective effects are only partially dependent on SIRT1, with the NRF2/HO-1 pathway playing a significant role.[13] This indicates a potential mechanistic advantage of this compound over resveratrol.[13]
Caption: Simplified signaling pathways of Resveratrol and this compound.
Experimental Protocols
The following provides a summary of the methodologies employed in the key comparative in vivo studies cited.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Administration: Intragastric administration of this compound, resveratrol, or a combination of both.[4]
-
Dosage: Doses ranged from 90 to 360 µmol/kg.[4]
-
Sample Collection: Blood samples were collected at various time points post-administration.[4]
-
Analytical Method: Plasma concentrations of this compound, resveratrol, and their metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][14] The separation is typically achieved on a C18 reversed-phase column.[15]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.[8]
Caption: General workflow for in vivo pharmacokinetic studies.
Conclusion
The available experimental data, primarily from rodent studies, suggests that this compound exhibits greater metabolic stability compared to resveratrol, leading to higher plasma concentrations of the parent compound. This enhanced bioavailability may translate to greater biological activity. The metabolic profile of this compound is also more complex, involving methylation in addition to the glucuronidation and sulfation pathways common to both compounds. While both stilbenoids influence similar signaling pathways, such as SIRT1, this compound's activity may be less reliant on this single pathway, potentially offering a broader mechanism of action. Further research, particularly well-controlled clinical trials in humans, is necessary to fully elucidate the comparative bioavailability and therapeutic potential of this compound versus resveratrol. These findings are crucial for the rational design of future studies and the development of novel therapeutic agents based on these promising natural compounds.
References
- 1. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Therapeutic Potential of this compound, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption and metabolism of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is Superior to Resveratrol at Suppressing Adipogenesis in Human Visceral Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ipsumvitamin.ru [ipsumvitamin.ru]
- 10. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Resveratrol and vascular health: evidence from clinical studies and mechanisms of actions related to its metabolites produced by gut microbiota [frontiersin.org]
- 12. Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different Antioxidative and Antiapoptotic Effects of this compound and Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Piceatannol Versus Other Polyphenols in Inhibiting Adipogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-adipogenic properties of piceatannol against other well-researched polyphenols, namely resveratrol, quercetin, and epigallocatechin-gallate (EGCG). The information presented is collated from various experimental studies to aid in the evaluation of these compounds for potential applications in metabolic research and drug development.
Comparative Efficacy in Inhibiting Adipogenesis
The inhibitory effects of this compound, resveratrol, quercetin, and EGCG on adipogenesis have been demonstrated in numerous in vitro studies, primarily using the 3T3-L1 preadipocyte cell line. While a direct comparative study under identical conditions is scarce, the existing data allows for a qualitative and semi-quantitative assessment of their relative potencies.
This compound, a hydroxylated analog of resveratrol, has been shown to be a potent inhibitor of adipogenesis. Some studies suggest it may be more effective than its parent compound, resveratrol. For instance, at a concentration of 20 µM, this compound exhibited a 31% higher anti-adipogenic capacity than resveratrol in human visceral adipose-derived stem cells (vASCs)[1][2][3][4]. In another study, 50 µM of this compound resulted in a significant 65% reduction in neutral lipid content in mature 3T3-L1 adipocytes[5].
Resveratrol's anti-adipogenic effects are well-documented, with studies showing it can decrease lipid accumulation in maturing preadipocytes at concentrations of 25 and 50 µM by 43% and 94.3%, respectively[6]. Quercetin has also been shown to suppress fat accumulation in a concentration-dependent manner in 3T3-L1 cells[7][8]. One study reported that rutin, a glycoside of quercetin, inhibited intracellular triglyceride accumulation by 83.0%[9]. EGCG, the main catechin in green tea, effectively inhibits lipid accumulation in a dose-dependent manner, with significant effects observed at concentrations up to 200 µM in 3T3-L1 cells[10][11].
Quantitative Data on Anti-Adipogenic Effects
| Polyphenol | Cell Line | Concentration | Effect on Lipid Accumulation/Adipogenesis | Reference |
| This compound | 3T3-L1 | 50 µM | 65% reduction in neutral lipid content. | [5] |
| vASCs | 20 µM | 31% higher anti-adipogenic capacity than resveratrol. | [1][2][3][4] | |
| Resveratrol | 3T3-L1 | 25 µM | 43% decrease in lipid accumulation. | [6] |
| 3T3-L1 | 50 µM | 94.3% decrease in lipid accumulation. | [6] | |
| 3T3-L1 | 25 µM | 9.4% suppression of intracellular lipid accumulation. | [12] | |
| Quercetin | 3T3-L1 | 25 µM | 15.9% suppression of intracellular lipid accumulation. | [12] |
| (as Rutin) | 3T3-L1 | Not Specified | 83.0% inhibition of intracellular triglyceride. | [9] |
| EGCG | 3T3-L1 | 0-200 µM | Dose-dependent inhibition of lipid accumulation. | [10][11] |
| 3T3-L1 | 50 µM + 25 µM Resveratrol | 77% decrease in lipid accumulation (synergistic effect). | [13] |
Mechanisms of Action and Signaling Pathways
The anti-adipogenic effects of these polyphenols are mediated through various signaling pathways that regulate the differentiation of preadipocytes into mature adipocytes. A key convergence point is the downregulation of master adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).
This compound primarily targets the early stages of adipogenesis. It is known to inhibit the insulin signaling pathway by directly targeting the insulin receptor (IR), which in turn suppresses the phosphorylation of IRS-1 and the activation of the PI3K/Akt pathway. This blockade of insulin signaling is crucial as insulin is a key inducer of adipogenesis[5].
Caption: this compound inhibits the insulin signaling pathway.
Resveratrol is known to activate Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, and AMP-activated protein kinase (AMPK). Activation of SIRT1 and AMPK leads to the downregulation of PPARγ and C/EBPα, thereby inhibiting adipogenesis.
Caption: Resveratrol activates SIRT1 and AMPK to inhibit adipogenesis.
Quercetin has been shown to inhibit adipogenesis by downregulating key adipogenic transcription factors and also by modulating the mitogen-activated protein kinase (MAPK) signaling pathway[8]. Additionally, it can inhibit matrix metalloproteinases (MMPs), which are involved in adipocyte differentiation and angiogenesis[7].
Caption: Quercetin inhibits MAPK signaling and MMPs.
Epigallocatechin-gallate (EGCG) exerts its anti-adipogenic effects through multiple pathways. It has been reported to inhibit the STAT3 and Notch1 signaling pathways, and also to modulate the PI3K/Akt pathway, leading to the suppression of adipogenesis[14].
Caption: EGCG inhibits multiple signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
3T3-L1 Preadipocyte Culture and Differentiation
This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
Caption: General workflow for 3T3-L1 adipocyte differentiation.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin.
-
Growth to Confluency: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach confluency. Maintain the cells for an additional 2 days post-confluency.
-
Initiation of Differentiation (Day 0): Replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). The polyphenol of interest is typically added at this stage.
-
Maintenance (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).
-
Maturation (Day 4 onwards): From day 4, replace the medium every 2 days with fresh DMEM containing 10% FBS. Mature adipocytes are typically observed between days 8 and 10.
Oil Red O Staining for Lipid Accumulation
This method is used to visualize and quantify the accumulation of lipids in mature adipocytes.
Materials:
-
Oil Red O stock solution (0.5% in isopropanol)
-
Formalin (10%)
-
Isopropanol (60% and 100%)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Fixation: Wash the differentiated adipocytes with PBS and fix with 10% formalin for at least 1 hour.
-
Washing: Wash the cells twice with water and once with 60% isopropanol.
-
Staining: Add the Oil Red O working solution (6 parts stock to 4 parts water, filtered) and incubate for 10-20 minutes at room temperature.
-
Washing: Wash the cells with water until the excess stain is removed.
-
Quantification: Elute the stain from the cells using 100% isopropanol and measure the absorbance at a wavelength of 490-520 nm.
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
This protocol is for quantifying the expression of adipogenic marker genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Primers for target genes (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene (e.g., Gapdh, Actb)
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of a housekeeping gene.
Protein Extraction and Western Blotting
This method is used to detect and quantify the protein levels of key adipogenic transcription factors.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to a loading control like β-actin.
References
- 1. This compound Is Superior to Resveratrol at Suppressing Adipogenesis in Human Visceral Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is Superior to Resveratrol at Suppressing Adipogenesis in Human Visceral Adipose-Derived Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. This compound Is Superior to Resveratrol at Suppressing Adipogenesis in Human Visceral Adipose-Derived Stem Cells [agris.fao.org]
- 5. The Dietary Antioxidant this compound Inhibits Adipogenesis of Human Adipose Mesenchymal Stem Cells and Limits Glucose Transport and Lipogenic Activities in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol induces apoptosis and inhibits adipogenesis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of quercetin on cell differentiation and adipogenesis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of quercetin on cell differentiation and adipogenesis in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Green tea polyphenol epigallocatechin gallate inhibits adipogenesis and induces apoptosis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced inhibition of adipogenesis and induction of apoptosis in 3T3-L1 adipocytes with combinations of resveratrol and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic Anti-adipogenic Effects of Resveratrol and Epigallocatechin Gallate in 3T3-L1 Adipocytes -The Korean Journal of Food And Nutrition [koreascience.kr]
- 14. Epigallocatechin-3-gallate suppresses differentiation of adipocytes via regulating the phosphorylation of FOXO1 mediated by PI3K-AKT signaling in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Piceatannol and Oxyresveratrol's Neuroprotective Effects
Introduction
Piceatannol and oxyresveratrol, two naturally occurring stilbenoid compounds, have garnered significant attention within the scientific community for their potential neuroprotective properties. As structural analogs of resveratrol, they are being investigated for their therapeutic potential in a range of neurodegenerative disorders and brain injuries. This guide provides a detailed, objective comparison of their neuroprotective efficacy, drawing upon published experimental data. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supporting quantitative data, and detailed experimental methodologies.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from various in vitro and in vivo studies, providing a direct comparison of the neuroprotective activities of this compound and oxyresveratrol.
Table 1: In Vitro Neuroprotective Effects
| Compound | Model System | Insult/Toxin | Concentration | Key Finding | Reference |
| This compound | PC-12 Cells | Hydrogen Peroxide (H₂O₂) (250 µM) | 5-20 µM | Increased cell viability to 63%, 90%, and 104% at 5, 10, and 20 µM respectively.[1] | [1] |
| PC-12 Cells | Amyloid-beta (Aβ) | Not specified | Exerted stronger protective effects than resveratrol by attenuating ROS accumulation.[2] | [2] | |
| C2C12 Cells | Antimycin A | 10 µM | Reduced mitochondrial ROS levels and apoptosis more effectively than resveratrol.[3] | [3] | |
| Oxyresveratrol | SH-SY5Y Cells | Rotenone | 20 µM | Prevented rotenone-induced cell death and decreased ROS levels.[4] | [4] |
| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | 25 µM | Significantly inhibited nitric oxide (NO) expression and altered M1/M2 polarization.[5][6] | [5][6] | |
| SH-SY5Y Cells | Streptozotocin (STZ) | Not specified | Demonstrated excellent antioxidant activity but no significant mitochondrial protection. Restored insulin sensitivity with an IC50 of 97 pM.[7] | [7] | |
| Primary Cortical Astrocytes | Not specified | Not specified | Promoted autophagy signaling and attenuated Amyloid Precursor Protein (APP) production.[8] | [8] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Injury Model | Dosage | Key Finding | Reference |
| This compound | Mice | Cerebral Ischemia/Reperfusion (CIRI) | Low and High Doses | Improved neurological function, decreased ROS production, and reduced apoptosis-related proteins.[9] | [9] |
| Rats | Global Ischemic Injury | 1, 5, 10 mg/kg | Improved motor and memory function, increased cerebral blood flow, and inhibited the JNK3 signaling pathway.[10] | [10] | |
| Oxyresveratrol | Mice | Lipopolysaccharide (LPS)-induced | 50, 100 mg/kg | Significantly reversed cognitive impairments and alleviated neuronal injuries caused by neuroinflammation.[5][6] | [5][6] |
| Rats | Kainic Acid (KA)-induced | 50 mg/kg (oral) | Exerted a neuroprotective effect against hippocampal CA3 neuronal cell death, whereas resveratrol did not.[11] | [11] |
Mechanisms of Neuroprotection & Signaling Pathways
Both this compound and oxyresveratrol exert their neuroprotective effects through the modulation of multiple cellular signaling pathways, primarily related to oxidative stress, inflammation, and apoptosis.
This compound
This compound's neuroprotective actions are largely attributed to its potent antioxidant and anti-apoptotic properties. Key signaling pathways implicated include:
-
Sirtuin 1 (Sirt1)/FoxO1 Pathway : this compound has been shown to activate the Sirt1/FoxO1 pathway, which plays a crucial role in protecting hippocampal neurons from apoptosis and oxidative stress following cerebral ischemia/reperfusion injury.[9][12]
-
Sirtuin 3 (SIRT3) Pathway : In models of oxidative damage, this compound protects against mitochondrial dysfunction by activating SIRT3, which in turn inhibits excessive autophagy.[1]
-
JNK3 and Mitochondrial Apoptotic Pathway : this compound can impede the c-Jun N-terminal kinase 3 (JNK3) signaling cascade and disrupt the mitochondrial apoptotic pathway, thereby preventing neuronal apoptosis in ischemic conditions.[10]
-
NRF2/Heme Oxygenase-1 (HO-1) Pathway : this compound induces the expression of HO-1, a potent antioxidant enzyme, via the transcription factor NRF2. This action contributes to its superior anti-apoptotic and antioxidant effects compared to resveratrol.[3]
Caption: this compound's neuroprotective signaling pathways.
Oxyresveratrol
Oxyresveratrol primarily demonstrates strong anti-inflammatory and antioxidant capabilities, alongside effects on protein clearance pathways.
-
PI3K/Akt Pathway : Oxyresveratrol has been found to alleviate neuroinflammation by modulating the PI3K-Akt signaling pathway, which is crucial for cell survival and inflammation control.[5][6]
-
MAPK and NF-κB Pathways : In brain endothelial cells, oxyresveratrol can inhibit the activation of MAPK and NF-κB signaling pathways, which are key regulators of the inflammatory response to stimuli like LPS.[13]
-
AMPK/ULK1/mTOR Pathway : Oxyresveratrol can stimulate autophagic flux via the AMPK/ULK1/mTOR-mediated pathway. This action helps reduce the production of amyloid precursor protein (APP) in astrocytes, suggesting a role in clearing pathogenic proteins.[8]
Caption: Oxyresveratrol's neuroprotective signaling pathways.
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in this guide, enabling replication and further investigation.
This compound: Oxidative Stress in PC-12 Cells[1]
-
Cell Culture : Pheochromocytoma-12 (PC-12) cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment : Cells were pre-incubated with this compound (5, 10, or 20 µM) for 24 hours. Subsequently, the cells were exposed to 250 µM hydrogen peroxide (H₂O₂) for another 24 hours to induce oxidative damage.
-
Cell Viability Assay : Cell viability was assessed using the Cell Counting Kit-8 (CCK8) assay. After treatment, CCK8 solution was added to each well and incubated for 2 hours. The absorbance was measured at 450 nm using a microplate reader.
-
Western Blotting for SIRT3 : Total protein was extracted from the cells, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody against SIRT3 overnight at 4°C, followed by incubation with a secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) kit.
Caption: Experimental workflow for this compound in PC-12 cells.
Oxyresveratrol: Neuroinflammation in BV-2 Cells[5]
-
Cell Culture : Murine microglial BV-2 cells were cultured in DMEM containing 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO₂.
-
Treatment : Cells were pre-treated with oxyresveratrol (25 µM) for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Assay : The production of nitric oxide was measured in the culture supernatant using the Griess reagent assay. Absorbance was read at 540 nm.
-
Analysis of M1/M2 Markers : The expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg-1, IL-10) phenotype markers was quantified using methods such as quantitative real-time PCR (qRT-PCR) or Western blotting to assess the effect of oxyresveratrol on microglial polarization.
Caption: Experimental workflow for Oxyresveratrol in BV-2 cells.
Both this compound and oxyresveratrol are promising neuroprotective agents, though they appear to operate through distinct, albeit sometimes overlapping, mechanisms. This compound demonstrates robust antioxidant and anti-apoptotic effects, particularly through the activation of Sirtuin pathways (SIRT1, SIRT3) and NRF2, making it a strong candidate for conditions involving significant oxidative stress and neuronal death, such as ischemic stroke.[1][10][12] Its superiority over resveratrol in some models highlights its potential.[2][3]
Oxyresveratrol, on the other hand, excels as a potent anti-inflammatory agent, primarily by inhibiting key inflammatory cascades like PI3K/Akt and NF-κB.[5][13] Its ability to modulate microglial polarization and induce autophagy for the clearance of pathogenic proteins suggests its utility in neurodegenerative diseases characterized by chronic neuroinflammation and protein aggregation, such as Alzheimer's disease.[5][8]
The choice between these two compounds for therapeutic development may depend on the specific pathology being targeted. For acute injuries dominated by oxidative stress and apoptosis, this compound may be more suitable. For chronic neurodegenerative conditions driven by inflammation and proteinopathy, oxyresveratrol presents a compelling profile. Further head-to-head clinical studies are warranted to fully elucidate their therapeutic potential in humans.
References
- 1. This compound Protects PC-12 Cells against Oxidative Damage and Mitochondrial Dysfunction by Inhibiting Autophagy via SIRT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound against beta-amyloid-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Antioxidative and Antiapoptotic Effects of this compound and Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Untargeted metabolomics reveal pathways associated with neuroprotective effect of oxyresveratrol in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant Compound, Oxyresveratrol, Inhibits APP Production through the AMPK/ULK1/mTOR-Mediated Autophagy Pathway in Mouse Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects against cerebral ischemia/reperfusion‑induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound improved cerebral blood flow and attenuated JNK3 and mitochondrial apoptotic pathway in a global ischemic model to produce neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxyresveratrol reduces lipopolysaccharide-induced inflammation and oxidative stress through inactivation of MAPK and NF-κB signaling in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC Methods for the Quantification of Piceatannol
In the realm of phytochemical analysis, accurate and efficient quantification of bioactive compounds is paramount for researchers, scientists, and professionals in drug development. Piceatannol, a naturally occurring stilbenoid and a metabolite of resveratrol, has garnered significant interest for its potential therapeutic properties. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a more rapid and sensitive alternative. This guide provides an objective comparison of HPLC and UPLC methods for the quantification of this compound, supported by a summary of experimental data from various studies.
Methodology Comparison: HPLC vs. UPLC for this compound Analysis
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure. UPLC systems utilize columns with sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed compared to the 3-5 µm particles typically used in HPLC.[1][2] This fundamental difference translates into shorter run times and reduced solvent consumption for UPLC, making it a more cost-effective and environmentally friendly option.[1][2]
While no direct cross-validation studies for this compound quantification were identified in the public domain, a comparison of published methods for each technique provides valuable insights into their respective performance characteristics.
Experimental Protocols
Below are representative experimental protocols for the quantification of this compound using both HPLC and UPLC, synthesized from multiple sources.
High-Performance Liquid Chromatography (HPLC) Protocol:
A common approach for the HPLC analysis of this compound involves a reverse-phase C18 column.[3][4][5][6]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A gradient elution is often employed, typically consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid or 0.04% phosphoric acid) and an organic solvent such as methanol or acetonitrile.[3][4] For example, a gradient could be:
-
0–10 min, 0–15% B; 10–20 min, 15% B; 20–30 min, 15–35% B; 30–35 min, 35–100% B; 35–40 min, 100% B; 40–41 min, 100–0% B; 41–46 min, 0% B (where B is methanol with 0.1% formic acid).[3]
-
-
Detection: UV detection is common, with the wavelength set to approximately 320-323 nm for this compound.[3][7] Fluorescence detection can also be used for enhanced sensitivity.[4]
-
Injection Volume: 20 µL.[3]
-
Retention Time: Under these conditions, the retention time for this compound can be around 19-20 minutes or longer, depending on the specific gradient.[3][4]
Ultra-Performance Liquid Chromatography (UPLC) Protocol:
UPLC methods for this compound leverage smaller particle columns to achieve faster separations.
-
Column: A sub-2 µm particle column, such as a C18, is utilized.
-
Mobile Phase: Similar to HPLC, a gradient of an acidified aqueous solvent and an organic modifier like acetonitrile is used.
-
Flow Rate: Higher flow rates are permissible due to the smaller particle size and higher pressure capabilities of UPLC systems.
-
Detection: UPLC is often coupled with mass spectrometry (MS/MS) for enhanced selectivity and sensitivity, though UV detection is also applicable.[8]
-
Injection Volume: Typically smaller than HPLC, in the range of 1-5 µL.
-
Retention Time: Significantly shorter retention times are a key advantage of UPLC, often under 15 minutes.[8]
Performance Data Summary
The following tables summarize the quantitative performance parameters for HPLC and UPLC methods for this compound quantification, compiled from various studies. It is important to note that these values are from different laboratories and experimental setups, and a direct head-to-head comparison would require a formal cross-validation study.
Table 1: HPLC Method Performance for this compound Quantification
| Parameter | Reported Value(s) | Reference(s) |
| Retention Time (min) | 19-20, 35.66 | [3][4] |
| Linearity (r²) | > 0.999 | [9] |
| Limit of Detection (LOD) | 0.006 µg/mL | [9] |
| Limit of Quantification (LOQ) | 0.008 µg/mL | [9] |
| Accuracy (% Recovery) | 98.80 - 102.47% | [10] |
| Precision (%RSD) | Within-run: 0.073 - 0.444%Between-run: 0.344 - 1.47% | [10] |
Table 2: UPLC Method Performance for this compound Quantification
| Parameter | Reported Value(s) | Reference(s) |
| Retention Time (min) | 12.95 | [8] |
| Linearity (r²) | Not explicitly reported for this compound, but generally high for UPLC methods. | |
| Limit of Detection (LOD) | Generally lower than HPLC due to increased sensitivity. | [2] |
| Limit of Quantification (LOQ) | Generally lower than HPLC due to increased sensitivity. | [2] |
| Accuracy (% Recovery) | Not explicitly reported for this compound. | |
| Precision (%RSD) | UPLC systems are capable of RSD values of 0.1–0.2%. | [11] |
Workflow for Method Cross-Validation
The process of cross-validating analytical methods is crucial to ensure consistency and reliability of results when transferring a method from one instrument to another, such as from HPLC to UPLC. The following diagram illustrates a typical workflow for such a validation process.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Piceatannol's Synergistic Power: A Comparative Guide to Natural Compound Combinations
For Immediate Release
A comprehensive evaluation of the synergistic effects of piceatannol with other natural compounds reveals enhanced therapeutic potential in various experimental models. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's performance when combined with resveratrol, quercetin, and curcumin, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
This compound and Resveratrol: A Synergistic Duo in Immune Modulation
The combination of this compound and its structural analog resveratrol has demonstrated a significant synergistic effect in upregulating Programmed Death-Ligand 1 (PD-L1) expression in cancer cells. This upregulation, mediated by the NF-κB signaling pathway, suggests a potential role for this combination in modulating the tumor microenvironment and potentially enhancing the efficacy of immunotherapies.[1][2][3][4][5]
Quantitative Analysis of Synergistic PD-L1 Upregulation
| Cell Line | Fold Increase in PD-L1 Expression (this compound + Resveratrol) | Reference |
| Cal51 (Triple-Negative Breast Cancer) | ≥4.5-fold | [6] |
| SW620 (Colon Cancer) | ≥3.5-fold | [6] |
Experimental Protocol: Flow Cytometry for PD-L1 Expression
This protocol outlines the key steps for quantifying cell surface PD-L1 expression.
-
Cell Preparation: Harvest and wash cancer cells (e.g., Cal51, SW620).
-
Treatment: Incubate cells with this compound, resveratrol, or their combination at predetermined concentrations for 48 hours. A vehicle control (e.g., DMSO) should be included.
-
Staining: Stain cells with a fluorescently labeled anti-PD-L1 antibody (e.g., PE-conjugated). An isotype control antibody is used to determine background fluorescence.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the PD-L1 signal.
-
Analysis: Compare the MFI of treated cells to the vehicle control to determine the fold increase in PD-L1 expression.[7][8]
Signaling Pathway: this compound and Resveratrol-Induced PD-L1 Upregulation via NF-κB
The synergistic induction of PD-L1 by this compound and resveratrol is mediated through the activation of the NF-κB signaling pathway. Both compounds can induce the phosphorylation of IκB kinase (IKK), leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of the PD-L1 gene (CD274).[1][2][4]
Synergistic activation of the NF-κB pathway by this compound and resveratrol.
This compound and Quercetin: A Potential Partnership in Apoptosis Induction
While direct synergistic data for this compound and quercetin is emerging, studies on the combination of this compound with a structurally similar flavonoid, myricetin, have shown a synergistic induction of apoptosis in human leukemia (HL-60) cells.[9][10] This suggests a promising avenue for investigating the synergistic potential of this compound and quercetin in cancer therapy.
Quantitative Analysis of Synergistic Apoptosis (this compound and Myricetin)
| Cell Line | Observation | Reference |
| HL-60 (Leukemia) | Significantly higher percentage of apoptotic cells in combined treatment compared to single agents. | [10] |
Experimental Protocol: TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Culture HL-60 cells and treat with this compound, myricetin (or quercetin), or their combination for a specified duration.
-
Fixation and Permeabilization: Fix the cells with a solution like paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100) to allow entry of labeling reagents.
-
TUNEL Reaction: Incubate the cells with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: For fluorescent detection, a fluorescently labeled antibody against the incorporated nucleotide is used.
-
Analysis: The percentage of apoptotic (TUNEL-positive) cells is quantified using fluorescence microscopy or flow cytometry.[6][11][12][13][14]
Signaling Pathway: Hypothetical Synergistic Apoptosis Induction
The precise synergistic mechanism between this compound and quercetin in apoptosis is still under investigation. However, it is plausible that they may converge on key apoptotic pathways. Both compounds are known to modulate signaling cascades that regulate the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of executioner caspases (e.g., Caspase-3) and subsequent cell death.
Hypothesized synergistic induction of apoptosis by this compound and quercetin.
This compound and Curcumin: An Area Ripe for Exploration
While both this compound and curcumin individually exhibit potent anti-cancer and anti-inflammatory properties, there is a notable lack of published data on their synergistic effects. Given their distinct but sometimes overlapping mechanisms of action, this combination represents a promising area for future research. Both compounds are known to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt and MAPK pathways.
Experimental Workflow for Investigating Synergy
To evaluate the potential synergistic effects of this compound and curcumin, a systematic experimental approach is recommended.
Workflow for evaluating this compound and curcumin synergy.
The synergistic combination of this compound with other natural compounds, particularly resveratrol, holds significant promise for enhancing therapeutic outcomes. The data presented in this guide underscores the importance of further research into these combinations, especially with quercetin and curcumin, to fully elucidate their mechanisms of action and translate these findings into novel therapeutic strategies. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Upregulation of PD-L1 expression by resveratrol and this compound in breast and colorectal cancer cells occurs via HDAC3/p300-mediated NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-1/PD-L1 Checkpoints and Resveratrol: A Controversial New Way for a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective apoptotic effects of this compound and myricetin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. biotna.net [biotna.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Piceatannol: Bridging the Gap Between Benchtop and Biorelevance in Bioactivity
A comparative guide to the in vitro and in vivo correlation of Piceatannol's anticancer, anti-inflammatory, and antioxidant properties for researchers, scientists, and drug development professionals.
This compound, a naturally occurring stilbenoid and a hydroxylated analog of resveratrol, has garnered significant attention in the scientific community for its potent bioactivities. Found in various fruits like grapes and passion fruit, this polyphenol has demonstrated promising anticancer, anti-inflammatory, and antioxidant effects in preclinical studies.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo bioactivity of this compound, offering a clear correlation between laboratory findings and their implications in living organisms. The data is presented to facilitate an objective evaluation of its therapeutic potential.
Anticancer Activity: From Cell Lines to Animal Models
This compound has been shown to inhibit the proliferation of a wide array of cancer cells and suppress tumor growth in animal models.[3][4][5] The following tables summarize the quantitative data from various studies, highlighting the correlation between in vitro cytotoxicity and in vivo tumor inhibition.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| HL-60 | Human Acute Myeloid Leukemia | 5.1 µM | MTT Assay | [3] |
| MCF-7 | Human Breast Cancer | 9.59 µg/ml | MTT Assay | [6] |
| DU-145 | Human Prostate Cancer | 11.32 µg/ml | MTT Assay | [6] |
| U2OS | Human Osteosarcoma | ~40 µmol/L | MTT Assay | [7] |
| MG-63 | Human Osteosarcoma | ~40 µmol/L | MTT Assay | [7] |
| CAL27 | Human Oral Squamous Cell Carcinoma | Not specified | Not specified | [8] |
| 4T1 | Mouse Mammary Carcinoma | Not specified | Migration Assay | [9] |
Table 2: In Vivo Anticancer Activity of this compound
| Animal Model | Cancer Type | Dosage | Tumor Inhibition | Reference |
| BALB/c nude mice | Osteosarcoma (U2OS xenograft) | 20 mg/kg/day (i.p.) | Significant reduction in tumor volume and weight | [7] |
| BALB/c mice | Mammary Cancer (4T1 xenograft) | 10 or 20 mg/kg/day (oral gavage) | Reduced tumor growth | [9] |
| Nude mice | Oral Squamous Cell Carcinoma (CAL27 xenograft) | 20 or 40 mg/kg/day | Significant reduction in tumor growth | [8] |
| LNCaP-Luc-xenografts | Prostate Cancer | Not specified | Diminished cell colonization and reduced tumor volume | [10] |
Experimental Protocols
MTT Assay for Cell Viability:
-
Cell Seeding: Plate cells (e.g., HL-60, MCF-7) in 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plates for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.
Osteosarcoma Xenograft Model in Mice:
-
Cell Implantation: Subcutaneously inject human osteosarcoma cells (e.g., U2OS) into the flank of BALB/c nude mice.[7]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).[7]
-
Treatment: Administer this compound (e.g., 20 mg/kg/day) or a vehicle control via intraperitoneal injection.[7]
-
Monitoring: Measure tumor volume with a caliper at regular intervals (e.g., every 3 days) for a specified duration (e.g., 21 days).[7]
-
Analysis: At the end of the study, excise and weigh the tumors for comparison between the treated and control groups.[7]
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects through the modulation of several key signaling pathways. One of the prominent mechanisms is the inhibition of the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[5][7]
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Anti-inflammatory Activity: From Cytokine Suppression to Arthritis Amelioration
This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in vitro and reducing inflammation in animal models of inflammatory diseases.[12][13][14]
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Parameter Measured | Concentration/Effect | Reference |
| RAW264.7 Macrophages | LPS | iNOS mRNA | 70.4% suppression at 30 µmol/L | [15] |
| RAW264.7 Macrophages | LPS | TNF-α mRNA | 42.6% suppression at 30 µmol/L | [15] |
| RAW264.7 Macrophages | LPS | IL-6 mRNA | 27.3% suppression at 30 µmol/L | [15] |
| RAW264.7 Macrophages | LPS | NO Production | 80.3% suppression at 30 µmol/L | [15] |
| RAW264.7 Macrophages | LPS | TNF-α Production | 33.7% suppression at 30 µmol/L | [15] |
| RAW264.7 Macrophages | LPS | IL-6 Production | 66.5% suppression at 30 µmol/L | [15] |
| Rheumatoid Arthritis-Fibroblast-Like Synoviocytes (RA-FLSs) | TNF-α | Pro-inflammatory Cytokines (PGE2, IL-6, IL-1β) | Significant reduction | [12] |
Table 4: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Disease Model | Dosage | Effect | Reference |
| Wistar rats | Collagen-Induced Arthritis | Not specified | Decreased arthritis score, reduced cartilage damage | [12] |
Experimental Protocols
In Vitro Macrophage Inflammation Assay:
-
Cell Culture: Culture RAW264.7 macrophages in appropriate media.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified time.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) to induce an inflammatory response.[15]
-
Analysis:
-
Gene Expression: Measure the mRNA levels of pro-inflammatory genes (e.g., iNOS, TNF-α, IL-6) using RT-qPCR.[15]
-
Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.[15]
-
Nitric Oxide (NO) Production: Measure the amount of NO in the supernatant using the Griess reagent.[15]
-
Collagen-Induced Arthritis (CIA) in Rats:
-
Induction: Induce arthritis in Wistar rats by intradermal injection of an emulsion of bovine type II collagen and Freund's complete adjuvant.[12][16]
-
Booster: Administer a booster injection of collagen in incomplete Freund's adjuvant after a specific period (e.g., 21 days).[16]
-
Treatment: Treat the rats with this compound or a vehicle control daily.[12]
-
Assessment:
-
Arthritis Score: Clinically score the severity of arthritis in the paws based on erythema and swelling.[12]
-
Histopathology: At the end of the study, perform histological analysis of the joints to assess cartilage and bone erosion.[12]
-
Biomarkers: Measure the levels of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) in the blood.[12]
-
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.[12][17]
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Antioxidant Activity: Scavenging Radicals In Vitro and Boosting Defenses In Vivo
This compound's antioxidant properties are well-documented, demonstrating its ability to directly scavenge free radicals and to enhance the endogenous antioxidant defense systems.[1][18]
Table 5: In Vitro Antioxidant Activity of this compound
| Assay | Cell Line/System | Effect | Reference |
| Oxygen Radical Absorbance Capacity (ORAC) | Chemical Assay | 6739 µmol Trolox equivalent/mL for a 1 mM solution | [1] |
| DNA Damage Protection | Leukemic cells (L1210, K562, HL-60) | Protective activity of 58–58.4% between 1.25 and 5 µM against H2O2-induced DNA damage | [1] |
| Cytoprotection | Human Periodontal Ligament Fibroblasts | Maintained cell viability between 1 and 10 µM in the presence of H2O2 | [1] |
Table 6: In Vivo Antioxidant Activity of this compound
| Animal Model | Condition | Dosage | Effect | Reference |
| Mice | Cerebral ischemia/reperfusion injury | 10 or 20 mg/kg/day | Reduced intracellular ROS levels and increased antioxidant enzyme levels | [19] |
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay:
-
Reagent Preparation: Prepare a fluorescein solution, AAPH (a free radical generator), and Trolox standards.
-
Sample Preparation: Prepare different concentrations of this compound.
-
Reaction: Mix the sample or standard with the fluorescein solution in a 96-well plate.
-
Initiation: Add AAPH to initiate the radical-generating reaction.
-
Measurement: Monitor the fluorescence decay over time using a fluorescence microplate reader.
-
Calculation: Calculate the ORAC value by comparing the area under the curve of the sample to that of the Trolox standard.
In Vivo Cerebral Ischemia/Reperfusion Injury Model:
-
Model Induction: Induce cerebral ischemia in mice, for example, by middle cerebral artery occlusion, followed by a period of reperfusion.[19]
-
Treatment: Administer this compound (e.g., 10 or 20 mg/kg/day) orally after the induction of injury.[19]
-
Assessment:
Logical Relationship in Antioxidant Action
The antioxidant effects of this compound can be visualized as a dual-action mechanism involving both direct radical scavenging and the upregulation of endogenous antioxidant defenses.
References
- 1. This compound Increases Antioxidant Defense and Reduces Cell Death in Human Periodontal Ligament Fibroblast under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dpbck.ac.in [dpbck.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. This compound Suppresses the Proliferation and Induced Apoptosis of Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of tumor progression by oral this compound in mouse 4T1 mammary cancer is associated with decreased angiogenesis and macrophage infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trimethoxy-resveratrol and this compound administered orally suppress and inhibit tumor formation and growth in prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Therapeutic Potential of this compound, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound exhibits anti‐inflammatory effects on macrophages interacting with adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the gene expression profiles of cells treated with Piceatannol and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two closely related stilbenoids, Piceatannol and Resveratrol, on gene expression profiles in various cell types. By presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to facilitate informed decisions in research and drug development.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the differential effects of this compound and Resveratrol on the expression of key genes implicated in cancer, adipogenesis, and inflammation.
Table 1: Differential Gene Expression in Cancer Cells
| Gene | Cell Type | This compound Effect | Resveratrol Effect | Combined Effect | Key Pathway | Reference |
| PD-L1 | Breast and Colorectal Cancer | Upregulation | Upregulation | Synergistic Upregulation | NF-κB Signaling | |
| γH2AX | Breast and Colorectal Cancer | Upregulation | Upregulation | Upregulation | DNA Damage Response | |
| Caspase 3 (cleaved) | Breast and Colorectal Cancer | Upregulation | Upregulation | Upregulation | Apoptosis | |
| p38-MAPK | Breast and Colorectal Cancer | Downregulation | Downregulation | Downregulation | Survival | |
| c-Myc | Breast and Colorectal Cancer | Downregulation | Downregulation | Downregulation | Survival/Proliferation | |
| Bax | MCF-7 Breast Cancer | Enhanced effect of IR | Significant enhanced effect of IR | Not specified | Apoptosis | |
| p53 | MCF-7 Breast Cancer | Enhanced effect of IR | Significant enhanced effect of IR | Not specified | Apoptosis/Cell Cycle | |
| Caspase 8 | MCF-7 Breast Cancer | Enhanced effect of IR | Significant enhanced effect of IR | Not specified | Apoptosis |
IR: Ionizing Radiation
Table 2: Differential Gene Expression in Adipogenesis
| Gene | Cell Type | This compound Effect | Resveratrol Effect | Key Pathway | Reference |
| C/EBPα | Human Visceral Adipose-Derived Stem Cells | Significant Attenuation | Attenuation | Adipogenesis | |
| PPARγ | Human Visceral Adipose-Derived Stem Cells | Significant Attenuation | Attenuation | Adipogenesis | |
| aP2 | Human Visceral Adipose-Derived Stem Cells | Significant Attenuation | Attenuation | Adipogenesis |
Table 3: Differential Gene Expression in Inflammation
| Gene/Protein | Cell Type/Model | This compound Effect | Resveratrol Effect | Key Pathway | Reference |
| HO-1 | RAW264.7 Macrophages | More active induction | Induction | Anti-inflammatory | |
| TNF-α | RAW264.7 Macrophages | Stronger Suppression | Suppression | Pro-inflammatory | |
| IL-1β | RAW264.7 Macrophages | Stronger Suppression | Suppression | Pro-inflammatory | |
| iNOS | Mouse Colonic Mucosa (in vivo) | Attenuation of DSS-induced upregulation | Attenuation of DSS-induced upregulation | Inflammation (NF-κB) |
Experimental Protocols
The following are generalized experimental protocols for assessing the effects of this compound and Resveratrol on gene expression, based on methodologies reported in the cited literature.
Cell Culture and Treatment
-
Cell Lines: Various human cell lines are utilized, including breast cancer (e.g., Cal51, MCF-7), colorectal cancer (e.g., SW620), and human visceral adipose-derived stem cells (vASCs).
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound and Resveratrol are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Cells are treated with varying concentrations of the compounds (typically in the range of 5-100 µM) for specified durations (e.g., 24-48 hours). Control cells are treated with the vehicle (DMSO) alone. For combination treatments, both compounds are added to the culture medium simultaneously.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: The relative mRNA expression of target genes is quantified by qRT-PCR using a thermal cycler and a fluorescent dye-based detection system (e.g., SYBR Green). The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
Western Blotting
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and Resveratrol and a general experimental workflow.
Comparative Analysis of Piceatannol's Binding Affinity to Its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of piceatannol to its key molecular targets, alongside a selection of alternative natural compounds. The data presented is supported by detailed experimental protocols to aid in the replication and further investigation of these interactions.
Introduction
This compound, a naturally occurring stilbenoid and a metabolite of resveratrol, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-proliferative, and antioxidant properties. These effects are attributed to its ability to interact with and modulate the activity of various molecular targets. This guide aims to provide a clear and objective comparison of this compound's binding affinity to several of these targets, placing it in context with other well-studied natural compounds such as resveratrol, quercetin, and genistein.
Quantitative Binding Affinity Data
The following tables summarize the experimentally determined binding affinities (IC50, Ki, or Kd values) of this compound and selected alternative compounds to their respective molecular targets.
Table 1: Binding Affinity of this compound and Alternatives Against Protein Kinases
| Compound | Target Kinase | Binding Affinity (IC50/Ki/Kd) | Reference(s) |
| This compound | Syk | IC50: 1.53 µM, 10 µM, 18-50 µM (cell-based) | [1][2] |
| PKA | IC50: 3 µM | [3] | |
| PKC | IC50: 8 µM | [3] | |
| MLCK | IC50: 12 µM | [3] | |
| CDPK | IC50: 19 µM | [3] | |
| JNK3 | Preferential inhibition over JNK1/JNK2 | [4][5] | |
| Resveratrol | Syk | Suppresses Syk activation | [6][7] |
| PKC | Activator | [8] | |
| Other Kinases | IC50 from 0.035-60 µM for various kinases | [3] | |
| Quercetin | Syk | Inhibits Syk tyrosine phosphorylation | |
| PI3K | IC50: 2.4 – 5.4 µM | ||
| Src | Strong inhibition | [9] | |
| PKC | Mildly inhibits | [9] | |
| JNK | Inhibits JNK activation | [10][11] | |
| Genistein | Protein Tyrosine Kinases | IC50: 12 µM (EGF-mediated) | [1] |
| JNK | Inhibits p-JNK expression | [12] |
Table 2: Binding Affinity of this compound and Alternatives Against Other Molecular Targets
| Compound | Target | Binding Affinity (Kd/IC50) | Reference(s) |
| This compound | VEGF | Binds to VEGF, affinity value -7.5 to -7.1 (docking) | [13][14][15][16] |
| Estrogen Receptor α | Agonist activity | [14][17][18][19] | |
| TGF-βR1 | Directly inhibitory activity suggested | ||
| Resveratrol | VEGF | Kd: ~12 µM | [2] |
| Genistein | EGFR | IC50: 12 µM | [1] |
| PPARγ | Ki: 5.7 µM | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure transparency and facilitate reproducibility.
1. Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of one molecule (the ligand) is titrated into a solution of its binding partner (the macromolecule) at a constant temperature. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Generalized Protocol:
-
Sample Preparation: The macromolecule and ligand are extensively dialyzed against the same buffer to minimize heats of dilution. The concentrations of both are determined accurately.
-
Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.
-
Loading: The sample cell is filled with the macromolecule solution, and the injection syringe is filled with the ligand solution.
-
Titration: A series of small injections of the ligand are made into the sample cell. The heat change after each injection is measured relative to a reference cell.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to macromolecule. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.
-
2. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand) is immobilized on the sensor surface, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index, which is detected as a change in the SPR signal.
-
Generalized Protocol:
-
Sensor Chip Preparation: A suitable sensor chip is chosen and activated for ligand immobilization.
-
Ligand Immobilization: The ligand is covalently coupled to the sensor chip surface.
-
Analyte Injection: A series of concentrations of the analyte are injected over the sensor surface.
-
Data Acquisition: The association and dissociation of the analyte are monitored in real-time by recording the SPR signal.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
3. Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique used to measure molecular binding and enzymatic activity.
-
Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer). When the tracer is small and rotates rapidly in solution, the emitted light is depolarized. Upon binding to a larger molecule, its rotation slows down, and the emitted light becomes more polarized.
-
Generalized Protocol for Kinase Inhibition:
-
Reagent Preparation: A fluorescently labeled tracer (e.g., a peptide substrate for the kinase) and the kinase enzyme are prepared in a suitable assay buffer.
-
Competition Assay: The kinase, tracer, and varying concentrations of the inhibitor (e.g., this compound) are incubated together.
-
Measurement: The fluorescence polarization of the samples is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration is used to determine the IC50 value of the inhibitor.
-
Visualizations
This compound's Impact on the Syk Signaling Pathway
Caption: this compound inhibits the activation of Syk, a key kinase in immune signaling.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining the binding affinity of a compound to its target.
Logical Comparison of Natural Compounds
Caption: Comparison of molecular targets for this compound and other natural compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, Synthesis, and Biological Evaluations of a Novel Resveratrol-Type Analogue Against VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound selectively inhibited the JNK3 enzyme and augmented apoptosis through inhibition of Bcl-2/Cyt-c/caspase-dependent pathways in the oxygen-glucose deprived SHSY-5Y cell lines: In silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol Confers Vascular Protection by Suppressing TLR4/Syk/NLRP3 Signaling in Oxidized Low-Density Lipoprotein-Activated Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Syk activation by resveratrol inhibits MSU crystal-induced inflammation in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-apoptotic effect of quercetin: intervention in the JNK- and ERK-mediated apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Enhances Cisplatin Sensitivity in Ovarian Cancer via Modulation of p53, X-linked Inhibitor of Apoptosis Protein (XIAP), and Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study on the safety and toxicity of Piceatannol and its analogs
A comprehensive review of the current toxicological data on piceatannol and its structural analogs, including resveratrol and pterostilbene, reveals a complex safety profile that is highly dependent on dosage, cell type, and the specific compound . While these stilbenoids, celebrated for their potential health benefits, demonstrate promising pharmacological activities, their toxicological evaluation is crucial for their future as therapeutic agents or food additives.
This comparative guide synthesizes the available experimental data on the safety and toxicity of this compound and its key analogs. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds.
Executive Summary of Comparative Toxicity
This compound, a hydroxylated analog of resveratrol, has garnered significant interest for its potent biological activities. However, like its parent compound, its safety profile is not without concerns. In vitro studies have demonstrated that this compound can exert cytotoxic effects, often in a dose- and time-dependent manner, across a variety of cancer and non-cancerous cell lines.[1] The cytotoxic effects appear to be cell-specific.[1] For instance, some studies report significant cytotoxicity at concentrations as low as 5 µM in certain cell lines, while others show no effect even at 100 µM.[1]
Comparatively, resveratrol, the most extensively studied stilbene, is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA).[1] However, it also exhibits dose-dependent cytotoxicity in vitro.[2][3] Pterostilbene, a dimethylated analog of resveratrol, has shown more potent cytotoxic effects than both resveratrol and this compound in some cancer cell lines.[4]
A significant gap in the current body of research is the lack of comprehensive in vivo toxicity and genotoxicity data for this compound and many of its analogs, a crucial step for their approval as food additives or therapeutic agents by regulatory bodies like the European Food Safety Authority (EFSA).[1][5][6][7]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its key analogs in various cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound | Cell Line | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |
| This compound | HL-60 (Human Leukemia) | Neutral Red Uptake | 5.1 | 72 | [8][9] |
| HL-60 (Human Leukemia) | MTT | 8.33 ± 0.88 | Not Specified | [1] | |
| LNCaP (Prostate Cancer) | Not Specified | 31.7 | Not Specified | [1] | |
| Du145 (Prostate Cancer) | Not Specified | 23.2 | Not Specified | [1] | |
| PC3M (Prostate Cancer) | Not Specified | 34.6 | Not Specified | [1] | |
| OV2008 (Ovarian Cancer) | Not Specified | 29.1 | 48 | [1] | |
| WM266-4 (Melanoma) | Not Specified | 29.4 | Not Specified | [1] | |
| A2058 (Melanoma) | Not Specified | 15.6 | Not Specified | [1] | |
| SW1990 (Pancreatic Cancer) | Not Specified | 30.69 | Not Specified | [1] | |
| PANC-1 (Pancreatic Cancer) | Not Specified | 21.82 | Not Specified | [1] | |
| RAW 264.7 (Murine Macrophage) | Not Specified | 1.30 ± 0.12 | Not Specified | [1] | |
| Resveratrol | T cells (Human) | MTT | ~27 (24h), ~9 (48h) | 24, 48 | [2] |
| Macrophages (Mouse) | MTT | ~29 (24h), ~39 (48h) | 24, 48 | [2] | |
| Skin cells (Human) | MTT | ~91 (24h), ~66 (48h) | 24, 48 | [2] | |
| Pterostilbene | LNCaP (Prostate Cancer) | Not Specified | 22.8 | Not Specified | [1] |
| Du145 (Prostate Cancer) | Not Specified | 20.8 | Not Specified | [1] | |
| PC3M (Prostate Cancer) | Not Specified | 17 | Not Specified | [1] |
Key Experimental Methodologies
A variety of in vitro assays are commonly employed to assess the cytotoxicity of this compound and its analogs. The following are detailed protocols for some of the key experiments cited in the literature.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye neutral red into the lysosomes of viable cells.
Principle: Viable cells can incorporate and bind neutral red in their lysosomes. When the cell membrane is damaged, the dye is not retained. The amount of retained dye is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Neutral Red Incubation: After compound treatment, replace the medium with a medium containing a specific concentration of neutral red and incubate for a defined period (e.g., 2-3 hours).
-
Dye Extraction: Wash the cells with a wash solution (e.g., a mixture of formaldehyde and calcium chloride) to remove excess dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.
-
Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50 value.[8]
DNA Fragmentation Assay
This technique is used to detect one of the hallmarks of apoptosis: the cleavage of chromosomal DNA into internucleosomal fragments.
Principle: During apoptosis, endonucleases are activated and cleave DNA in the linker regions between nucleosomes, generating a "ladder" of DNA fragments that are multiples of approximately 180-200 base pairs.
Protocol:
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
DNA Extraction: Harvest the cells and extract the genomic DNA using a DNA isolation kit or standard phenol-chloroform extraction methods.
-
Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel (typically 1.5-2.0%) containing a fluorescent dye such as ethidium bromide.
-
Visualization: Run the gel to separate the DNA fragments by size and visualize the DNA under UV light. The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis.[8][9]
Signaling Pathways and Mechanisms of Toxicity
The cytotoxic effects of this compound and its analogs are often mediated through the induction of apoptosis. Several studies have pointed to the involvement of caspase activation, disruption of the mitochondrial membrane potential, and internucleosomal DNA fragmentation as key events in this compound-induced cell death.[9][10]
One of the proposed mechanisms involves the modulation of reactive oxygen species (ROS). While some studies suggest that this compound's pro-apoptotic effects are linked to an increase in intracellular ROS, others have shown that it can also act as an antioxidant, reducing ROS levels.[11][12] This dual role likely depends on the cellular context and the concentration of the compound. For instance, in HL-60 cells, this compound has been shown to decrease ROS production.[8]
The following diagram illustrates a generalized workflow for assessing the cytotoxicity and apoptotic effects of this compound.
Caption: Workflow for assessing cytotoxicity and apoptosis induced by this compound and its analogs.
The following diagram illustrates a simplified signaling pathway for this compound-induced apoptosis as suggested by the literature.
Caption: Simplified pathway of this compound-induced apoptosis.
Conclusion
The available data indicates that this compound and its analogs possess a demonstrable level of in vitro cytotoxicity that varies depending on the specific compound and the biological system being tested. While these findings are essential for understanding their pharmacological potential, particularly in cancer research, they also underscore the need for more extensive safety evaluations. Future research should prioritize comprehensive in vivo toxicity studies, including acute, subchronic, and chronic toxicity assessments, as well as thorough genotoxicity testing, to establish safe dosage levels for human use. A deeper understanding of the metabolic pathways of these compounds is also critical, as their metabolites may have different toxicity profiles.[13] This will be paramount for the responsible development of this compound and its analogs as potential therapeutic agents or health-promoting food ingredients.
References
- 1. Toxicological Evaluation of this compound, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of resveratrol and this compound cytotoxicity in macrophages, T cells, and skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. Toxicological Evaluation of this compound, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Different Antioxidative and Antiapoptotic Effects of this compound and Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Therapeutic Potential of this compound, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Piceatannol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as the naturally occurring stilbenoid piceatannol, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with general laboratory chemical waste management principles.
Immediate Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2] In case of accidental contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms develop.
This compound Waste Classification and Segregation
Proper disposal begins with correct waste segregation. This compound waste should be categorized as hazardous chemical waste due to its potential health effects.[1][3] It is crucial to segregate this compound waste from other waste streams to prevent accidental reactions and ensure proper disposal.
Key Segregation Practices:
-
Solid vs. Liquid Waste: Keep solid this compound waste (e.g., unused powder, contaminated absorbent materials) separate from liquid waste (e.g., solutions containing this compound).[4]
-
Halogenated vs. Non-Halogenated Solvents: If this compound is dissolved in a solvent, segregate it based on whether the solvent is halogenated or non-halogenated, as disposal routes for these solvent types often differ.
-
Incompatible Chemicals: Do not mix this compound waste with incompatible chemicals. For instance, store it separately from strong oxidizing agents, acids, and bases to prevent violent reactions.[5]
Step-by-Step Disposal Procedures
Follow these procedural steps for the safe disposal of different forms of this compound waste:
1. Unused or Expired Solid this compound:
-
Container: Place the solid this compound in a clearly labeled, sealed, and compatible waste container. The original container can be used if it is in good condition.[5]
-
Labeling: The label should clearly state "Hazardous Waste," "this compound," and include the approximate quantity.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][5] Ensure the container is kept closed except when adding waste.[5]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[3]
2. This compound Solutions:
-
Container: Collect liquid waste containing this compound in a leak-proof, compatible container, preferably plastic.[3] Do not overfill the container.[4]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in Ethanol"), and their approximate concentrations.
-
Storage: Store the liquid waste container in a secondary containment tray within a designated SAA to prevent spills.[4]
-
Disposal Request: Arrange for disposal through your institution's EH&S office.
3. Contaminated Labware and Materials:
-
Solid Waste: Items such as gloves, weigh boats, and absorbent paper contaminated with significant amounts of solid this compound should be placed in a designated solid hazardous waste container.
-
Sharps: Contaminated sharps (e.g., needles, Pasteur pipettes) must be disposed of in a designated sharps container for hazardous chemical waste.
-
Glassware: Glassware (e.g., flasks, beakers) contaminated with this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6] After thorough cleaning and removal of all hazardous residue, and with all labels removed, the glassware may be washed and reused or disposed of as non-hazardous waste, in accordance with institutional policies.[4][6]
4. Empty this compound Containers:
-
A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue remains, or 3% by weight for containers less than 110 gallons.[6]
-
To be disposed of in the general trash, the empty container must have all labels removed or defaced to prevent misidentification.[4] It is recommended to rinse the container with a suitable solvent, collecting the rinsate as hazardous waste, to ensure no hazardous residue remains.[6]
Quantitative Data Summary
| Waste Parameter | Guideline |
| Maximum Hazardous Waste in SAA | 55 gallons |
| Maximum Acutely Toxic Waste (P-listed) in SAA | 1 quart (liquid) or 1 kilogram (solid) |
| Residue in "Empty" Container | ≤ 2.5 cm (1 inch) or ≤ 3% by weight |
Note: this compound is not typically classified as a P-listed (acutely toxic) waste. However, it is crucial to consult your institution's specific guidelines.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were identified in the search results. The disposal procedures outlined above are based on established best practices for laboratory chemical waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Piceatannol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of piceatannol, a naturally occurring stilbenoid with a range of biological activities. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound requires careful handling due to its potential hazards. According to safety data sheets, it is harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, a comprehensive PPE strategy is not just recommended, but essential.
Recommended Personal Protective Equipment:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Always inspect gloves for tears or punctures before use and wash them before removal[2].
-
Eye Protection: Safety goggles that provide a complete seal around the eyes are required to protect against dust particles and splashes[3][4].
-
Body Protection: A lab coat or chemical-resistant suit must be worn to prevent skin contact[5][6]. For activities with a higher risk of splashes, a chemical-resistant apron is also recommended[5].
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator is necessary to prevent inhalation[7].
Operational Plan for Safe Handling and Disposal
A systematic approach to handling this compound from receipt to disposal minimizes exposure and contamination risks.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Handling:
-
All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to ensure adequate ventilation[3].
-
Avoid creating dust. If weighing the powder, do so carefully on a tared weighing paper or in a suitable container within the fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in organic solvents like ethanol and DMSO[8][9].
-
-
Spill Management:
-
In case of a spill, ensure the area is well-ventilated.
-
For powder spills, prevent further dispersion by covering with a plastic sheet or tarp[7].
-
Mechanically collect the spilled material using appropriate tools (e.g., a scoop) and place it in a sealed, labeled container for disposal[7].
-
Clean the contaminated surface thoroughly[7].
-
Disposal Plan:
The disposal of this compound and its containers must comply with all applicable local, regional, and national regulations[3].
-
Waste Collection:
-
Collect all waste materials, including empty containers, contaminated PPE, and spilled material, in a designated and properly labeled hazardous waste container.
-
-
Disposal Procedure:
-
For small quantities of unused this compound, one general recommendation for non-flush list drugs is to mix the compound with an unappealing substance like dirt or used coffee grounds, place the mixture in a sealed plastic bag, and then dispose of it in the trash[10]. However, this should only be done if permitted by your institution and local regulations.
-
Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 244.25 g/mol [3] |
| Solubility | Soluble in ethanol (10 mg/ml), DMSO (10 mg/ml), and dimethyl formamide. Sparingly soluble in aqueous buffers (0.3 mg/ml in a 1:2 solution of ethanol:PBS, pH 7.2)[8][9]. |
| Storage Temperature | Recommended at 2-8°C or -20°C[3][7]. |
| Occupational Exposure Limits (OELs) | Not established. In the absence of specific OELs, exposure should be minimized to the lowest achievable level. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. google.com [google.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. agscientific.com [agscientific.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
